molecular formula C9H11NO5 B1402652 2,5,6-Trimethoxynicotinic acid CAS No. 1364917-20-3

2,5,6-Trimethoxynicotinic acid

Cat. No.: B1402652
CAS No.: 1364917-20-3
M. Wt: 213.19 g/mol
InChI Key: XXIDKZJJOQSGKI-UHFFFAOYSA-N
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Description

2,5,6-Trimethoxynicotinic acid is a multi-functional synthetic intermediate belonging to the pyridinecarboxylic acid family. This high-purity compound is offered exclusively for research and development applications. As a derivative of nicotinic acid (Vitamin B3), a molecule with well-documented roles in cellular metabolism and lipid regulation , this trimethoxy analog presents unique structural features for scientific investigation. The specific positioning of the methoxy groups is of particular interest for medicinal chemistry, serving as a key building block in the synthesis of novel molecules. Potential research applications include its use as a precursor in developing pharmaceutical candidates and in creating complex chemical entities for material science. Researchers value this compound for exploring structure-activity relationships, especially in modifying the pharmacokinetic and binding properties of lead compounds. Its mechanism of action is application-dependent; in biological research, its effects may be related to its role as a precursor to coenzymes like NAD and NADP, which are vital for cellular redox reactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trimethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDKZJJOQSGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes confirmed identifiers with data from closely related analogs and in-silico predictions to offer a robust resource for researchers. The guide covers its chemical and physical properties, proposed analytical and spectroscopic characterization, a putative synthesis protocol, potential applications in drug development, and essential safety considerations.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (niacin) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1][2] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and pharmacological effects. This has led to the development of drugs for a range of conditions, including dyslipidemia, inflammation, and cancer.[3][4][5] The introduction of methoxy groups, as seen in this compound, can significantly alter a compound's polarity, metabolic stability, and receptor-binding interactions, making it a molecule of considerable interest for the exploration of new therapeutic agents.[6][7]

Core Compound Identification and Physicochemical Properties

Precise identification and an understanding of the physicochemical properties of a compound are fundamental for any research and development endeavor. This section details the known identifiers for this compound and provides a table of its predicted and analog-derived properties.

Table 1: Core Identifiers and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1364917-20-3[8]
Molecular Formula C₉H₁₁NO₅[9]
Molecular Weight 213.19 g/mol [9]
SMILES O=C(O)C1=C(OC)N=C(OC)C(OC)=C1[9]
Predicted Melting Point Not available (expected to be a solid at room temperature)-
Predicted Boiling Point Not available-
Predicted Solubility Expected to have some solubility in polar organic solvents like DMSO, DMF, and methanol. Low solubility in water is anticipated.Based on general solubility of nicotinic acid derivatives[10]
Predicted LogP Not available-

Molecular Structure

The chemical structure of this compound is foundational to understanding its reactivity and interactions with biological systems.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway

One potential approach could start from a readily available, appropriately substituted pyridine precursor. The introduction of methoxy groups can be achieved through nucleophilic aromatic substitution reactions on halopyridines or through other established methodologies. The carboxylic acid functionality can be introduced via oxidation of a methyl or other alkyl group at the 3-position, or by hydrolysis of a nitrile or ester group.

G cluster_0 Proposed Synthesis Workflow start Substituted Pyridine Precursor step1 Introduction of Methoxy Groups start->step1 Nucleophilic Aromatic Substitution step2 Functional Group Interconversion step1->step2 e.g., Oxidation of a methyl group end This compound step2->end

Figure 2: A generalized workflow for the synthesis of this compound.

Exemplary Protocol (Hypothetical):

  • Step 1: Methoxylation. A di- or tri-halopyridine with a suitable functional group at the 3-position (e.g., a methyl or cyano group) could be reacted with sodium methoxide in a suitable solvent like methanol or DMF at elevated temperatures to install the methoxy groups. The regioselectivity of this reaction would be a critical consideration.

  • Step 2: Oxidation. If the precursor from Step 1 contains a methyl group at the 3-position, it could be oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid. Reaction conditions would need to be carefully controlled to avoid degradation of the pyridine ring or the methoxy groups.

  • Step 3: Purification. The final product would be purified using standard techniques such as recrystallization or column chromatography.

Analytical and Spectroscopic Characterization (Predicted)

The definitive identification of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral properties of nicotinic acid derivatives, the following characteristics can be predicted.[11][12][13]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR - Aromatic proton signal (singlet or narrow multiplet). - Three distinct singlets for the methoxy group protons. - A broad singlet for the carboxylic acid proton (may be exchangeable with D₂O).
¹³C NMR - Signals for the six pyridine ring carbons. - A signal for the carboxylic acid carbonyl carbon. - Three distinct signals for the methoxy group carbons.
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹). - C-O stretches from the methoxy groups (~1000-1300 cm⁻¹). - Aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 213. - Fragmentation patterns corresponding to the loss of a hydroxyl radical (M-17), a methoxy radical (M-31), and a carboxyl group (M-45).

Note: Predicted NMR spectra can be generated using various software packages that employ empirical data and theoretical calculations.[14][15] Similarly, IR and mass spectra can be predicted based on the functional groups present in the molecule.[12][16]

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the broader class of polysubstituted nicotinic acid derivatives has shown promise in several therapeutic areas.

  • Antimicrobial Agents: Nicotinic acid derivatives have been investigated for their antibacterial and antifungal properties.[17][18] The substitution pattern on the pyridine ring can be tailored to enhance activity against specific pathogens.

  • Anti-inflammatory Agents: Certain nicotinic acid derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory conditions.[19]

  • Anticancer Agents: The nicotinic acid scaffold has been explored for the development of novel anticancer drugs.[5] Modifications to the ring and its substituents can influence cytotoxicity and selectivity for cancer cells.

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes, where the pyridine nitrogen and carboxylic acid can act as key binding elements.

G cluster_0 Potential Therapeutic Areas center This compound app1 Antimicrobial center->app1 app2 Anti-inflammatory center->app2 app3 Anticancer center->app3 app4 Enzyme Inhibition center->app4

Figure 3: Potential areas of application for this compound in drug development.

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. General safety guidelines for substituted pyridines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicology: The toxicological properties have not been fully investigated. Assume the compound is potentially harmful if swallowed, inhaled, or in contact with skin. In-silico toxicology prediction tools suggest that pyridine derivatives may have potential adverse effects, and caution is warranted.[11][20]

Conclusion

This compound represents an intriguing scaffold for medicinal chemistry and drug discovery. While a comprehensive experimental dataset for this specific molecule is yet to be established, this guide provides a foundational understanding based on its confirmed identifiers, data from analogous compounds, and in-silico predictions. As research into substituted nicotinic acids continues to evolve, it is anticipated that the biological activities and therapeutic potential of this compound will be further elucidated, paving the way for its potential application in the development of novel therapeutics.

References

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). ResearchGate. [Link]

  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. (2024). National Institutes of Health. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Semantic Scholar. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). PubMed. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). PubMed. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). PubMed. [Link]

  • RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. (n.d.). Semantic Scholar. [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

  • NMR Predictor. (n.d.). Chemaxon Docs. [Link]

  • IR spectra prediction. (n.d.). Cheminfo.org. [Link]

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Structure of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical structure of 2,5,6-Trimethoxynicotinic acid. Moving beyond a simple representation, we will delve into the nuanced details of its architecture, the electronic implications of its substituent pattern, and the spectroscopic features that confirm its identity. This document is intended to serve as a foundational resource for researchers engaged in fields where this molecule or its analogs are of interest.

Core Molecular Structure and Nomenclature

This compound is a polysubstituted derivative of nicotinic acid, which is itself a pyridine ring with a carboxylic acid group at the 3-position. The structural integrity of this molecule is defined by the precise placement of three methoxy (-OCH₃) groups at the 2, 5, and 6 positions of the pyridine ring, in addition to the carboxyl group at the 3-position.

IUPAC Name: 2,5,6-Trimethoxypyridine-3-carboxylic acid

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.[1] Consequently, the substituents are located as follows:

  • A methoxy group at position 2.

  • A carboxylic acid group at position 3 (defining it as a nicotinic acid derivative).

  • A methoxy group at position 5.

  • A methoxy group at position 6.

This specific arrangement of electron-donating methoxy groups and an electron-withdrawing carboxylic acid group on the electron-deficient pyridine ring results in a unique electronic landscape that dictates its chemical reactivity and physical properties.

Visualizing the Core Structure

To provide a clear visual representation of the atomic connectivity and spatial arrangement of the functional groups, the following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to a distinct set of physicochemical properties and spectroscopic signatures.

PropertyValueSource
Molecular Formula C₉H₁₁NO₅
Molecular Weight 213.19 g/mol
CAS Number 1364917-20-3
Canonical SMILES O=C(O)C1=C(OC)N=C(OC)C(OC)=C1
InChIKey Not readily available in public databases
Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, we can predict its key spectroscopic features based on the known effects of its constituent functional groups and data from analogous structures.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy protons, the single aromatic proton, and the carboxylic acid proton.

  • Aromatic Proton (C4-H): A singlet is expected for the proton at the 4-position, likely in the range of 7.5-8.5 ppm. The exact chemical shift will be influenced by the electronic effects of the surrounding methoxy and carboxyl groups.

  • Methoxy Protons (-OCH₃): Three distinct singlets are anticipated for the three methoxy groups. Their chemical shifts will vary depending on their position on the ring. Methoxy groups at positions 2 and 6 are ortho to the nitrogen and will experience a different electronic environment compared to the methoxy group at position 5. Typical chemical shifts for methoxy groups on a pyridine ring are in the range of 3.8-4.2 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected for the acidic proton of the carboxylic acid group, typically downfield in the region of 10-13 ppm. Its appearance and chemical shift can be highly dependent on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide detailed information about the carbon skeleton.

  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-175 ppm.

  • Aromatic Carbons (Pyridine Ring): Six distinct signals are expected for the six carbons of the pyridine ring. The carbons bearing the methoxy groups (C2, C5, C6) will be significantly shifted upfield due to the electron-donating effect of the oxygen atoms, likely appearing in the range of 140-160 ppm. The carbon attached to the carboxylic acid (C3) will also be in this region. The unsubstituted carbon (C4) will likely resonate further upfield, around 110-130 ppm.

  • Methoxy Carbons (-OCH₃): Three signals are expected for the methoxy carbons, typically in the range of 55-65 ppm.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the range of 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[2]

  • C=C and C=N Stretch (Pyridine Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the pyridine ring.[3]

  • C-O Stretch (Methoxy Groups): Strong absorption bands corresponding to the C-O stretching of the aryl ether linkages will be present in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.[4]

2.1.4. Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the molecule (213.19).

  • Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the pyridine ring.[4][5] The presence of the methoxy groups will also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (-CH₃, 15 Da) or a formaldehyde molecule (CH₂O, 30 Da).

Synthesis and Reactivity Insights

The specific substitution pattern of this compound suggests a multi-step synthetic approach, as direct functionalization of the nicotinic acid core is challenging.

Plausible Synthetic Strategy

A logical synthetic route would involve the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality. One potential pathway could involve the following key steps:

  • Formation of a Polysubstituted Pyridine Core: The synthesis could start from simpler, appropriately substituted precursors that can be cyclized to form the desired 2,5,6-trisubstituted pyridine ring. Methods for synthesizing polysubstituted pyridines often involve condensation reactions.[6][7][8]

  • Introduction of the Carboxyl Group: This could be achieved through the oxidation of a methyl group at the 3-position or the hydrolysis of a nitrile group (-CN) at the 3-position. The hydrolysis of a nitrile is a common and effective method for the synthesis of carboxylic acids.[9]

A hypothetical synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Pyridine Ring Formation cluster_1 Carboxylic Acid Introduction Precursors Appropriately substituted acyclic precursors Cyclization Cyclization Precursors->Cyclization Condensation Substituted_Pyridine 2,5,6-Trimethoxypyridine (with a precursor to the carboxyl group at C3) Cyclization->Substituted_Pyridine Aromatization Nitrile_Intermediate 2,5,6-Trimethoxynicotinonitrile Substituted_Pyridine->Nitrile_Intermediate Nitration/Reduction/Sandmeyer or similar Final_Product This compound Nitrile_Intermediate->Final_Product Hydrolysis

Caption: A plausible synthetic workflow for this compound.

Causality of Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between its functional groups.

  • Electron-Rich Pyridine Ring: The three methoxy groups are strong electron-donating groups through resonance. This significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine.[7] However, the nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to a benzene ring.[10]

  • Influence of the Carboxylic Acid Group: The carboxylic acid group is a meta-directing, deactivating group for electrophilic aromatic substitution. However, its influence is on a ring that is already highly activated by the three methoxy groups.

  • Nucleophilicity of the Nitrogen Atom: The electron-donating methoxy groups also increase the basicity and nucleophilicity of the pyridine nitrogen atom, making it more prone to protonation and alkylation.

Conclusion

The structure of this compound is characterized by a unique substitution pattern that bestows upon it a distinct set of physicochemical and spectroscopic properties. Understanding its detailed molecular architecture, including the electronic effects of its substituents, is paramount for researchers working with this compound or its derivatives. The predictive spectroscopic data and plausible synthetic strategies outlined in this guide provide a solid foundation for further investigation and application in drug discovery and development.

References

  • Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070. [Link]

  • Cravotto, G., Beggiato, M., Penoni, A., Palmisano, G., Tollari, S., & Gallo, E. (2005). A short and efficient synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 4(12), 2029–2031. [Link]

  • Dawane, B. S., Konda, S. G., & Bhosale, R. B. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]

  • Dalton Transactions. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Royal Society of Chemistry. [Link]

  • Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(6), 63-67. [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]

  • NIST. (n.d.). Pyridine, 2-methoxy-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 4-Methoxypyridine. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Australian Journal of Chemistry. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. [Link]

  • National Center for Biotechnology Information. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • The Royal Society of Chemistry. (2020). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. [Link]

  • ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. [Link]

  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. [Link]

  • OSTI.GOV. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. [Link]

Sources

Solubility Profile of 2,5,6-Trimethoxynicotinic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Nicotinic acid derivatives are a significant class of molecules with diverse therapeutic applications, yet the physicochemical properties of many specific analogues, such as 2,5,6-Trimethoxynicotinic acid, remain uncharacterized in public literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By analyzing its molecular structure, we predict its solubility behavior across a spectrum of solvent polarities. Furthermore, we present a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method, complete with explanations of the causality behind each step to ensure procedural integrity and trustworthy data generation. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in the development of novel nicotinic acid-based therapeutics.

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It dictates the maximum concentration a compound can achieve in a solution, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity.[1] For nicotinic acid and its derivatives, which are explored for various therapeutic uses, understanding their solubility is paramount for designing effective oral and parenteral dosage forms.[2][3] This guide provides a predictive analysis and a definitive experimental strategy for this compound, enabling researchers to generate the reliable data needed for successful formulation and preclinical development.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. A thorough analysis of the functional groups within this compound allows for a robust prediction of its behavior in various solvent systems.

Molecular Structure Analysis:

The structure of this compound consists of three key components:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This group is polar and the nitrogen can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group: A highly polar functional group (-COOH) that can act as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule.

  • Three Methoxy Groups: These ether groups (-OCH₃) are moderately polar and can act as hydrogen bond acceptors. They also increase the molecule's overall size and lipophilicity compared to the unsubstituted nicotinic acid parent. The presence of methoxy groups can significantly influence a molecule's physicochemical properties and its interactions with biological targets.[4]

The combination of a highly polar carboxylic acid, a polar pyridine ring, and three moderately polar methoxy groups suggests a molecule with a complex polarity profile, capable of multiple intermolecular interactions.

Table 1: Known and Predicted Physicochemical Properties of this compound

PropertyValue / PredictionRationale / Source
Molecular Formula C₉H₁₁NO₅Chemical Supplier Data
Molecular Weight 213.187 g/mol Chemical Supplier Data
Predicted pKa Carboxylic Acid: ~4.5-5.0Pyridine N: ~2.0-2.5The parent nicotinic acid has a pKa of ~4.85 for its carboxylic acid and ~2.0 for the pyridine nitrogen.[2] The three electron-donating methoxy groups are expected to slightly increase the basicity of the pyridine nitrogen and the pKa of the carboxylic acid.
Predicted logP 0.5 - 1.5The logP of nicotinic acid is ~0.2.[2] Each methoxy group generally increases the lipophilicity (logP). Therefore, this compound is predicted to be more lipophilic and less water-soluble than its parent compound.

Predicted Solubility Profile in Organic Solvents

The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is the guiding framework for predicting solubility.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents can engage in hydrogen bonding with the carboxylic acid (as both donor and acceptor) and the methoxy and pyridine groups (as acceptors), leading to favorable solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is predicted. Solvents like DMSO and DMF are powerful, highly polar solvents capable of disrupting the crystal lattice of the solid and solvating the polar functional groups. Nicotinic acid itself shows solubility in DMSO and DMF.[6] The increased organic character from the methoxy groups should further enhance solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted. The dominant polar nature of the carboxylic acid and the pyridine ring will prevent effective solvation by non-polar solvents, which primarily interact via weaker van der Waals forces.

Caption: Predicted solubility of this compound.

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to definitive data, a rigorous experimental protocol is required. The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[7] This method measures the true equilibrium between the solid and dissolved states of a compound, providing a fundamental value for formulation and biopharmaceutical modeling.[7][8] It is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained when a compound precipitates from a stock solution.[1][9][10]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • 4 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC with UV detector (or other suitable quantitative method)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and add it to a 4 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve, ensuring a solid phase remains at equilibrium.[7]

    • Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 150 rpm) and a controlled temperature (e.g., 25 °C).[11]

    • Causality: Agitation is necessary to facilitate the dissolution process, but it should not be so vigorous as to cause particle attrition. Temperature control is critical as solubility is temperature-dependent.[12]

    • Allow the samples to shake for a minimum of 24 hours. To ensure equilibrium has been reached, a second time point (e.g., 48 hours) should be analyzed.

    • Trustworthiness: The system is self-validating. If the measured solubility at 24 hours is statistically identical to the solubility at 48 hours, it provides high confidence that thermodynamic equilibrium has been achieved.[7]

  • Phase Separation:

    • After the incubation period, allow the vials to stand at the controlled temperature for a short period to let the larger particles settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Causality: This step is crucial to separate the saturated supernatant from the undissolved solid. Failure to do so will result in artificially high and inaccurate solubility measurements.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, the supernatant can be filtered through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

    • Analyze the calibration standards and the saturated sample supernatant using a validated HPLC-UV method.

    • Causality: A multi-point calibration curve is essential for accurate quantification. The absorbance of the sample must fall within the linear range of the curve.

    • Calculate the concentration of the compound in the supernatant using the regression equation from the calibration curve.

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Shake at constant T (24h & 48h time points) B->C D 4. Centrifuge to pellet solid C->D E 5. Collect clear supernatant D->E F 6. Analyze by HPLC-UV E->F G 7. Calculate concentration vs. calibration curve F->G

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded systematically to allow for clear interpretation and comparison across different solvent systems.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations (e.g., color, clarity)
e.g., Methanol25
e.g., Acetonitrile25
e.g., DMSO25
e.g., Toluene25

Conclusion

While specific solubility data for this compound is not publicly available, a detailed analysis of its molecular structure allows for a strong predictive assessment of its solubility profile. It is expected to exhibit good to excellent solubility in polar protic and polar aprotic organic solvents, with poor solubility in non-polar solvents. However, prediction is no substitute for empirical data. The provided shake-flask protocol represents a robust, reliable, and self-validating method for generating the high-quality thermodynamic solubility data essential for informed decision-making in drug development. For more advanced applications, computational approaches such as quantitative structure-property relationship (QSPR) models could be developed once initial experimental data is generated.[13][14]

References

  • Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in Drug Discovery. Advanced Drug Delivery Reviews, 59(7), 568-590. [Link]

  • United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Solubility of Things. (n.d.). Niacin. [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. [Video]. YouTube. [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Summary for CID 938. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Summary for CID 936. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Taylor & Francis Online. (2021). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Polycyclic Aromatic Compounds. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–733. [Link]

  • ResearchGate. (2002). Determination and correlation for solubility of aromatic acids in solvents. [Link]

  • ResearchGate. (2017). Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Di, L., & Kerns, E. H. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(13), 6188–6199. [Link]

  • ResearchGate. (2020). The role of the methoxy group in approved drugs. [Link]

  • ScienceDirect. (2022). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]

  • SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually expanding, with novel heterocyclic scaffolds serving as the bedrock for the next generation of therapeutic agents. Among these, substituted nicotinic acid derivatives have garnered significant attention due to their versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 2,5,6-Trimethoxynicotinic acid . As a Senior Application Scientist, the intent of this document is to furnish fellow researchers and drug development professionals with a detailed, data-centric resource, elucidating the core molecular and chemical characteristics of this compound. While direct biological applications are still emerging, its structural attributes position it as a valuable intermediate in synthetic chemistry. This guide consolidates available data on its molecular properties, offers a logical framework for its synthesis and characterization, and provides essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Core Molecular Profile

This compound is a polysubstituted pyridine derivative, characterized by the presence of a carboxylic acid group and three methoxy substituents on the pyridine ring. These functional groups impart specific electronic and steric properties that are of considerable interest in the rational design of new molecules.

Molecular Formula and Weight

The fundamental quantitative descriptors of a molecule are its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Descriptor Value Source
Molecular Formula C₉H₁₁NO₅
Molecular Weight 213.19 g/mol
Chemical Structure and Identifiers

A precise understanding of the two-dimensional structure and universally recognized identifiers is critical for unambiguous communication and database searching in chemical research.

Figure 1: 2D structure of this compound.

Identifier Value Source
CAS Number 1364917-20-3
SMILES COc1cc(C(O)=O)c(OC)nc1OC
InChI 1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12)
InChI Key XXIDKZJJOQSGKI-UHFFFAOYSA-N

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Workflow

A plausible retrosynthetic analysis would involve the construction of a suitably substituted pyridine ring followed by functional group interconversions. A potential synthetic route could commence from a pre-functionalized pyridine or through a de novo ring formation reaction.

G Target This compound Intermediate1 Ester Intermediate Target->Intermediate1 Ester Hydrolysis Intermediate2 Halogenated Pyridine Intermediate1->Intermediate2 Nucleophilic Substitution (Methoxylation) Precursor1 Substituted Pyridone Intermediate2->Precursor1 Halogenation Precursor2 Acyclic Precursors Precursor1->Precursor2 Cyclocondensation Reaction

Figure 2: A conceptual retrosynthetic workflow for this compound.

A key step would likely involve the nucleophilic substitution of halogen atoms on a polychlorinated or polybrominated nicotinic acid derivative with sodium methoxide. The starting polychlorinated nicotinic acids are often accessible through oxidation of the corresponding picolines followed by chlorination.

Characterization and Analytical Protocols

The structural elucidation of this compound would rely on a suite of standard spectroscopic techniques. Although experimental data for this specific molecule is not published, the expected spectral characteristics can be predicted based on its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. Three distinct singlets corresponding to the three methoxy groups would also be anticipated, with their chemical shifts influenced by their position on the ring. A broad singlet for the carboxylic acid proton would likely be observed, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the carboxylic acid group would appear at the most downfield chemical shift. The six carbons of the pyridine ring would have chemical shifts determined by the electronic effects of the nitrogen atom and the methoxy substituents. The three methoxy carbons would appear in the upfield region of the spectrum.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 214.0715, and the [M-H]⁻ ion at m/z 212.0559.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be expected around 1700-1725 cm⁻¹. C-O stretching bands for the methoxy groups would likely appear in the 1000-1300 cm⁻¹ region.

Physicochemical Properties and Potential Applications

Physicochemical Data

While experimentally determined physicochemical properties for this compound are not widely reported, some information can be gleaned from supplier data sheets, and others can be estimated using computational models.

Property Value Source/Note
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Not availableExpected to have some solubility in polar organic solvents.
pKa Not availableEstimated to be in the range of 4-5 for the carboxylic acid.
Potential Applications in Drug Discovery and Medicinal Chemistry

The highly substituted nature of this compound makes it an attractive building block for the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, to link this scaffold to other pharmacophores. The methoxy groups can influence the solubility, metabolic stability, and binding interactions of a parent molecule.

A structurally related compound, 2,3,6-Trimethoxyisonicotinaldehyde, serves as a key intermediate in the synthesis of the anti-tuberculosis candidate TBAJ-876[1]. This suggests that this compound could similarly be explored as a precursor for novel therapeutic agents, particularly in the fields of infectious diseases and oncology, where substituted pyridine motifs are prevalent.

Safety and Handling

As a fine chemical intended for research purposes, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for handling substituted nicotinic acids should be followed.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoiding Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

G cluster_0 Safe Handling Workflow PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in a Fume Hood PPE->Ventilation Handling Avoid Inhalation and Contact Ventilation->Handling Storage Store in a Cool, Dry Place Handling->Storage Disposal Dispose According to Regulations Storage->Disposal

Figure 3: Recommended safe handling workflow for this compound.

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemists. Its well-defined structure and multiple functional groups offer a platform for the creation of diverse chemical libraries. While there is a current lack of extensive published data on its synthesis, properties, and direct applications, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. It is anticipated that as this and similar building blocks are further explored, their utility in the development of novel, biologically active compounds will become increasingly evident. Researchers are encouraged to use this guide as a starting point for their investigations into the potential of this and other polysubstituted nicotinic acid derivatives.

References

  • Amerigo Scientific. (2026). This compound. Retrieved from [Link]

Sources

Spectroscopic Interrogation of 2,5,6-Trimethoxynicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,5,6-Trimethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental spectra, this document leverages predictive spectroscopic models and foundational principles to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing not only predicted data but also the underlying scientific rationale for experimental design and data interpretation, thereby establishing a framework for the empirical analysis of this and related molecules.

Introduction: The Structural Significance of this compound

This compound (C₉H₁₁NO₅, Molar Mass: 213.19 g/mol ) is a polysubstituted aromatic carboxylic acid. The strategic placement of three methoxy groups on the pyridine ring, coupled with a carboxylic acid function, imparts unique electronic and steric properties to the molecule. These features are critical in modulating its chemical reactivity, intermolecular interactions, and ultimately, its potential biological activity. Accurate structural elucidation is the cornerstone of understanding these properties, and a multi-technique spectroscopic approach is paramount. This guide will systematically dissect the predicted spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the molecule's single aromatic proton and three distinct methoxy groups. The acidic proton of the carboxylic acid is also a key feature, though its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic C4-H~7.5 - 8.0Singlet1H
C6-OCH₃~4.0Singlet3H
C5-OCH₃~3.9Singlet3H
C2-OCH₃~3.8Singlet3H

Expertise & Experience: The downfield shift of the C4-H is attributed to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen and carboxylic acid group. The distinct chemical shifts for the three methoxy groups arise from their different electronic environments. The C6-OCH₃ is expected to be the most downfield due to its proximity to the ring nitrogen. The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the six unique carbon atoms of the pyridine ring and the three methoxy carbons, in addition to the carbonyl carbon of the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~165 - 175
Aromatic C6~160 - 165
Aromatic C5~150 - 155
Aromatic C2~145 - 150
Aromatic C3~120 - 125
Aromatic C4~110 - 115
Methoxy Carbons (-OCH₃)~55 - 65

Authoritative Grounding: The chemical shifts are predicted based on established substituent effects on the pyridine ring[1]. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C2, C5, C6) are significantly deshielded and appear at lower field. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-175 ppm range[2].

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment is crucial for unambiguous structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) H-C correlations, which will be instrumental in definitively assigning the methoxy groups to their respective ring positions.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (400 MHz Spectrometer) cluster_data_processing Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Acquire C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR Acquire Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing HSQC 2D HSQC Structure Structure Confirmation HSQC->Structure HMBC 2D HMBC HMBC->Structure Integration Peak Integration Processing->Integration Assignment Spectral Assignment Integration->Assignment Assignment->HSQC Correlate Assignment->HMBC Correlate Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the methoxy groups.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300Strong, BroadHydrogen-bonded O-H stretch
C-H (Aromatic)3000 - 3100MediumAromatic C-H stretch
C-H (Aliphatic - Methoxy)2850 - 3000MediumAliphatic C-H stretch
C=O (Carboxylic Acid)1700 - 1725Strong, SharpCarbonyl stretch
C=C / C=N (Aromatic Ring)1550 - 1650Medium-StrongAromatic ring stretching
C-O (Ether & Carboxylic Acid)1000 - 1300StrongC-O stretching

Trustworthiness: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding[3]. The strong, sharp carbonyl absorption is another definitive feature. The presence of multiple strong bands in the "fingerprint" region (1000-1300 cm⁻¹) will be due to the C-O stretching of the three methoxy groups and the carboxylic acid.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (FTIR) cluster_data_processing Data Analysis Sample This compound (Solid) ATR ATR Crystal Sample->ATR Place on Background Collect Background Spectrum ATR->Background Sample_Scan Collect Sample Spectrum ATR->Sample_Scan Ratio Ratio Sample/Background Background->Ratio Sample_Scan->Ratio Identify Identify Functional Groups Ratio->Identify Confirm Confirm Structure Features Identify->Confirm

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

For this compound (MW = 213.19), the molecular ion peak (M⁺) is expected at m/z 213. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Predicted Fragmentation Pathways:

  • Loss of a methyl group (-CH₃): A significant fragment at m/z 198 (M-15) is expected from the cleavage of one of the methoxy groups.

  • Loss of a methoxy group (-OCH₃): A fragment at m/z 182 (M-31) is also likely.

  • Loss of carbon monoxide (-CO): Decarbonylation of fragments is possible.

  • Loss of the carboxylic acid group (-COOH): A fragment at m/z 168 (M-45) would be indicative of the loss of the entire carboxylic acid moiety.

Expertise & Experience: The stability of the pyridine ring suggests that fragmentation will likely initiate at the substituent groups. The relative abundance of the fragment ions will depend on the stability of the resulting cations and neutral radicals.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this, LC-MS is the preferred method.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely keep the molecular ion intact. Electron ionization (EI) can also be used, which will induce more extensive fragmentation.

  • Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 213) to induce fragmentation and confirm the predicted fragmentation pathways.

MS_Workflow cluster_sample_intro Sample Introduction & Ionization cluster_mass_analysis Mass Analysis cluster_data_analysis Data Analysis Sample This compound in Solution LC LC System Sample->LC ESI Electrospray Ionization LC->ESI Full_Scan Full Scan MS (e.g., TOF) ESI->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Isolate M⁺ MW_Confirm Confirm Molecular Weight Full_Scan->MW_Confirm Frag_Analysis Analyze Fragmentation Pattern MSMS->Frag_Analysis Structure_Confirm Support Structure MW_Confirm->Structure_Confirm Frag_Analysis->Structure_Confirm

Caption: Workflow for MS-based molecular weight and fragmentation analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The convergence of predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry paints a consistent and detailed picture of its molecular structure. While the data presented herein is predictive, it is grounded in well-established spectroscopic principles and provides a strong foundation for empirical verification. The detailed experimental protocols offer a clear path for researchers to obtain high-quality, self-validating data, ensuring the confident structural assignment of this and structurally related molecules.

References

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). Nicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

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The Emerging Therapeutic Potential of Trimethoxylated Nicotinic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Methoxy Group Integration in Nicotinic Acid Scaffolds

In the landscape of contemporary drug discovery, the strategic modification of established pharmacophores is a cornerstone of innovation. Nicotinic acid (niacin, Vitamin B3), a fundamental molecule with well-documented lipid-modifying and anti-inflammatory properties, presents a fertile scaffold for such exploration. The introduction of methoxy (-OCH3) groups, a common tactic in medicinal chemistry, can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often enhancing its biological activity. This technical guide delves into the prospective biological activities of trimethoxylated nicotinic acids, synthesizing data from related compounds to build a compelling hypothesis for their therapeutic potential. While direct literature on trimethoxylated nicotinic acids is nascent, by examining the established pharmacology of nicotinic acid derivatives and the broad bioactivities of other trimethoxylated compounds, we can chart a logical course for future research and development in this promising area.

The Nicotinic Acid Backbone: A Foundation of Diverse Bioactivity

Nicotinic acid's primary known mechanism of action involves its role as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, contributing to nicotinic acid's lipid-lowering effects.[2] However, GPR109A is also expressed in various immune cells, including monocytes, macrophages, and neutrophils, where its activation leads to potent anti-inflammatory effects.[3][4] Nicotinic acid has been shown to reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[3]

Furthermore, derivatives of nicotinic acid have been synthesized and evaluated for a range of therapeutic applications, including analgesic and enhanced anti-inflammatory activities.[5][6][7][8][9] These studies underscore the versatility of the nicotinic acid scaffold for chemical modification to tune its biological profile.

The Influence of Methoxy Substituents: A Gateway to Enhanced Biological Function

The incorporation of methoxy groups is a well-established strategy in drug design to enhance biological activity. Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds.[10] In the context of pyridine derivatives, the presence and position of methoxy groups have been shown to enhance their antiproliferative activity against various cancer cell lines.[11][12]

Moreover, other classes of molecules bearing a trimethoxy substitution pattern, such as 3,4,5-trimethoxycinnamic acid (TMCA) derivatives and trimethoxylated chalcones, exhibit a remarkable breadth of biological activities.[13][14][15] These activities include antitumor, antiviral, central nervous system (CNS) modulation, antimicrobial, and anti-inflammatory effects.[13] For instance, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin has demonstrated significant antiproliferative activity against several cancer cell lines.[16] This body of evidence strongly suggests that the 3,4,5-trimethoxy motif is a privileged structural element in the development of bioactive compounds.

Postulated Biological Activities of Trimethoxylated Nicotinic Acids

Based on the foundational knowledge of nicotinic acid's bioactivity and the established influence of methoxy substitutions, we can hypothesize several promising therapeutic avenues for trimethoxylated nicotinic acids.

Potent Anti-Inflammatory Effects

Given that nicotinic acid itself possesses anti-inflammatory properties mediated by GPR109A, it is highly probable that trimethoxylated derivatives would retain, and potentially enhance, this activity.[3][5] The methoxy groups could improve receptor binding affinity or alter the downstream signaling cascade.

The primary proposed mechanism centers on the activation of the GPR109A receptor on immune cells.

GPR109A_Signaling cluster_membrane Cell Membrane Receptor GPR109A Gi Gi Protein Receptor->Gi Activates Ligand Trimethoxylated Nicotinic Acid Ligand->Receptor Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB_pathway Inhibition of NF-κB Pathway PKA->NFkB_pathway Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines

Caption: Proposed GPR109A-mediated anti-inflammatory signaling pathway.

Antiproliferative Activity

The observation that methoxy groups enhance the antiproliferative activity of pyridine derivatives provides a strong rationale for investigating trimethoxylated nicotinic acids as potential anticancer agents.[11][12] The specific substitution pattern of the methoxy groups on the pyridine ring will likely be a critical determinant of cytotoxic potency.

The antiproliferative effects could be mediated through various mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death.

  • Cell Cycle Arrest: Interference with the cell cycle at specific checkpoints can halt cancer cell proliferation.

  • Inhibition of Key Signaling Pathways: Targeting pathways crucial for cancer cell growth and survival, such as the PI3K/Akt or MAPK pathways.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of novel trimethoxylated nicotinic acids, a systematic experimental approach is required.

In Vitro Anti-Inflammatory Assays

Anti_Inflammatory_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7) Stimulation Stimulate with LPS to induce inflammation Cell_Culture->Stimulation Treatment Treat with Trimethoxylated Nicotinic Acid Derivatives Stimulation->Treatment NO_Assay Measure Nitric Oxide (Griess Assay) Treatment->NO_Assay Cytokine_Assay Measure Pro-inflammatory Cytokines (ELISA) Treatment->Cytokine_Assay Viability_Assay Assess Cell Viability (MTT Assay) Treatment->Viability_Assay Data_Analysis Data Analysis and IC50 Determination NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the trimethoxylated nicotinic acid derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

In Vitro Antiproliferative Assays

Antiproliferative_Workflow Cell_Seeding Seed Cancer Cell Lines (e.g., MCF-7, HCT116) Treatment Treat with Trimethoxylated Nicotinic Acid Derivatives Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay to Assess Cell Viability Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis

Sources

The Elusive Genesis of 2,5,6-Trimethoxynicotinic Acid: A Technical Inquiry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 19, 2026 – Despite a comprehensive investigation into the discovery and history of 2,5,6-Trimethoxynicotinic acid, a definitive account of its initial synthesis and developmental timeline remains conspicuously absent from the public scientific literature. This technical guide addresses the current state of knowledge and the challenges in tracing the origins of this specific nicotinic acid derivative.

Introduction: The Nicotinic Acid Framework

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry and drug development. The pyridine carboxylic acid scaffold is a versatile pharmacophore, with modifications to the pyridine ring leading to a wide array of biological activities. These activities span from antimicrobial and anti-inflammatory to anticonvulsant and anticancer effects. The introduction of methoxy groups, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity, making trimethoxylated derivatives like this compound of potential interest to researchers.

The Information Void: Tracing the Origins of a Niche Compound

A thorough search of scholarly databases and chemical literature has revealed a significant gap in the historical record of this compound. While the compound is commercially available from several chemical suppliers, and is identified by the Chemical Abstracts Service (CAS) number 1364917-20-3 , no primary publication detailing its first synthesis, characterization, or discovery could be retrieved.

This situation is not entirely uncommon for highly specialized or niche chemical entities. It is possible that the synthesis of this compound was first described in a patent, a doctoral thesis, or a less widely indexed journal that is not readily accessible through standard search methodologies. It may also have been synthesized as part of a larger library of compounds where the specific details of this individual molecule were not the primary focus of the publication.

Inferred Synthetic Strategies: A Hypothetical Approach

Given the lack of a documented synthesis, we can infer potential synthetic routes based on established organic chemistry principles for the preparation of substituted nicotinic acids. A plausible retrosynthetic analysis would involve the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality.

Hypothetical Retrosynthetic Analysis:

G This compound This compound Substituted Pyridine Intermediate Substituted Pyridine Intermediate This compound->Substituted Pyridine Intermediate Carboxylation or Nitrile Hydrolysis Acyclic Precursors Acyclic Precursors Substituted Pyridine Intermediate->Acyclic Precursors Ring Formation (e.g., Hantzsch Synthesis)

Caption: A simplified retrosynthetic pathway for this compound.

Potential Forward Synthesis Steps:

  • Pyridine Ring Formation: A common strategy for synthesizing polysubstituted pyridines is the Hantzsch pyridine synthesis or variations thereof. This would involve the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent, with appropriately substituted precursors to yield the desired methoxy substitution pattern.

  • Functional Group Interconversion: Alternatively, one could start with a pre-formed, differently substituted nicotinic acid and introduce the methoxy groups through nucleophilic aromatic substitution reactions. This would likely require the presence of activating groups on the ring.

  • Oxidation of a Substituted Picoline: If a corresponding 2,5,6-trimethoxy-3-methylpyridine (a trimethoxypicoline) were available, oxidation of the methyl group would yield the desired carboxylic acid.

Characterization and Physicochemical Properties

While the historical discovery remains obscure, the basic physicochemical properties of this compound can be obtained from commercial suppliers.

PropertyValueSource
CAS Number 1364917-20-3Chemical Suppliers
Molecular Formula C₉H₁₁NO₅Chemical Suppliers
Molecular Weight 213.19 g/mol Chemical Suppliers
Appearance White to off-white solid (presumed)Inferred
Solubility Likely soluble in organic solventsInferred

Standard Analytical Characterization Workflow:

For a novel compound of this nature, a full analytical characterization would be imperative to confirm its structure and purity. This would typically involve:

G cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Crystallization, Chromatography Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation Spectroscopy Purity_Assessment Purity_Assessment Structural_Elucidation->Purity_Assessment Chromatography NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR Infrared Spectroscopy Structural_Elucidation->IR HPLC High-Performance Liquid Chromatography Purity_Assessment->HPLC LC-MS Liquid Chromatography-Mass Spectrometry Purity_Assessment->LC-MS

Caption: Standard workflow for the characterization of a synthesized organic compound.

Potential Applications and Future Directions

The biological activity of this compound has not been reported in the accessible literature. However, based on the activities of other substituted nicotinic acids, it could be a candidate for screening in various therapeutic areas. The specific arrangement of the three methoxy groups could influence its interaction with biological targets, potentially leading to novel pharmacological profiles.

Future research efforts should be directed towards:

  • A Deeper Literature Search: Utilizing specialized chemical databases such as SciFinder and Reaxys to trace the first mention of CAS number 1364917-20-3.

  • De Novo Synthesis and Characterization: Synthesizing this compound via a rational, documented route and fully characterizing the resulting compound.

  • Biological Screening: Evaluating the synthesized compound in a battery of biological assays to determine its potential therapeutic value.

Conclusion

The discovery and history of this compound represent a curious case of a commercially available compound with an untraceable scientific origin in the public domain. While its synthesis can be logically inferred, the absence of a primary scientific report underscores the importance of comprehensive documentation in the chemical sciences. For researchers in drug development, this compound remains a blank slate, offering the opportunity for novel discovery and characterization.

References

Due to the lack of specific literature on the discovery and history of this compound, a traditional reference list is not applicable. The information presented is based on general principles of organic chemistry and data aggregated from publicly accessible chemical supplier databases.

commercial availability and suppliers of 2,5,6-Trimethoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinic Acid: Commercial Availability, Synthesis, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1364917-20-3), a specialty heterocyclic compound. Analysis of the current landscape reveals that this molecule is primarily supplied as a research chemical for laboratory-scale use. While specific applications and dedicated synthesis literature for this exact compound are not extensively published, this guide synthesizes available data to offer insights into its commercial availability, likely synthetic routes, and potential applications in medicinal chemistry and drug discovery. Its structural features—a substituted nicotinic acid scaffold—suggest its primary utility as a complex building block in the synthesis of novel chemical entities.

Introduction: The Significance of Substituted Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a foundational scaffold in modern drug discovery, prized for its presence in numerous biologically active compounds and its ability to modulate key pharmacological properties.[1] As a bioisostere of a benzene ring, the nitrogen atom in the pyridine heterocycle introduces unique characteristics, including basicity, improved water solubility, and the capacity to form crucial hydrogen bonds with biological targets like enzymes and receptors.[2] These features make pyridine derivatives indispensable in the design of therapeutic agents across a wide range of disease areas, including infectious diseases, inflammation, and oncology.[1][3]

The strategic addition of functional groups to the pyridine core allows medicinal chemists to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Methoxy groups, in particular, are often incorporated to increase metabolic stability, enhance cell permeability, and influence binding affinity. The presence of multiple methoxy substituents, as seen in this compound, offers a unique electronic and steric profile that can be exploited in the design of highly specific ligands. This guide focuses on this particular molecule, contextualizing its value through the broader lens of pyridine chemistry in pharmaceutical research.

Chemical Properties and Structure

This compound is a polysubstituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a carboxylic acid group at the 3-position and three methoxy groups at the 2-, 5-, and 6-positions.

  • IUPAC Name: 2,5,6-Trimethoxypyridine-3-carboxylic acid

  • CAS Number: 1364917-20-3

  • Molecular Formula: C₉H₁₁NO₅

  • Molecular Weight: 213.19 g/mol

  • SMILES: COc1cc(c(nc1OC)OC)C(=O)O

The arrangement of electron-donating methoxy groups and the electron-withdrawing carboxylic acid group influences the reactivity of the pyridine ring, making it a versatile intermediate for further chemical modification.

Caption: Chemical structure of this compound.

Commercial Availability and Sourcing

This compound is available from a select number of specialty chemical suppliers. It is typically sold in research quantities (milligrams to grams), indicating its primary market is laboratory-based research and development rather than large-scale industrial production. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

SupplierCAS NumberPurityAvailable QuantitiesNotes
Parchem 1364917-20-3Not specifiedBulk, R&D/Pilot quantities available upon request.A supplier of specialty chemicals.[4]
CHIRALEN 1364917-20-399%250mg, 1gMarketed for "Research Use Only".[5]
BLD Pharm 1364917-20-3Not specifiedAvailable upon inquiry.Provides analytical data like NMR, HPLC upon request.[6]
Amerigo Scientific Not specifiedNot specifiedAvailable upon inquiry.Provides basic chemical properties.[7]
Alchem.Pharmtech Not specified97%Available upon inquiry.Catalog number AD-03074.[8]

Synthesis and Chemical Reactivity

4.1. Generalized Synthetic Approach

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible synthetic strategy can be hypothesized based on established methods for preparing polysubstituted nicotinic acids.[6] Such a synthesis would likely begin with a pre-functionalized pyridine ring and involve sequential substitutions and functional group transformations.

A potential workflow could involve:

  • Starting Material: A dichlorinated or trichlorinated pyridine derivative, which provides reactive sites for nucleophilic aromatic substitution. For example, a precursor like 2,6-dichloro-5-methoxypyridine.

  • Methoxylation: Stepwise reaction with sodium methoxide to install the methoxy groups at the 2- and 6-positions. The conditions (temperature, solvent) would be optimized to control regioselectivity.

  • Introduction of the Carboxylic Acid Precursor: Functionalization at the 3-position, potentially via lithiation followed by quenching with CO₂ or a chloroformate.

  • Final Functionalization/Hydrolysis: Conversion of the precursor group (e.g., an ester or nitrile) to the final carboxylic acid via hydrolysis.

G start Substituted Pyridine Precursor (e.g., Dichloro- or Trichloropyridine) step1 Nucleophilic Substitution (e.g., + Sodium Methoxide) start->step1 Install Methoxy Groups step2 Directed Ortho-Metalation (e.g., + n-BuLi) step1->step2 Activate C-3 Position step3 Carboxylation (e.g., + CO₂) step2->step3 Introduce COOH group step4 Acid Hydrolysis / Workup step3->step4 end_node This compound step4->end_node

Caption: A generalized, hypothetical workflow for the synthesis of polysubstituted nicotinic acids.

4.2. Expected Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, conversion to an acid chloride, or amide bond formation. This is the most likely point of reaction for incorporating the molecule into a larger structure.

  • Pyridine Ring: The electron-rich nature of the ring, due to the three methoxy groups, makes it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine, although the pyridine nitrogen still has a deactivating effect.

  • Methoxy Groups: These are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) if demethylation is desired.

Potential Applications in Research and Drug Discovery

Given the lack of specific literature, the role of this compound is best understood as a specialty building block for organic synthesis. Its value lies in providing a unique, pre-functionalized heterocyclic core that is not readily accessible through simpler means.

5.1. Use as a Synthetic Intermediate

The primary application for this compound is almost certainly as an intermediate in multi-step synthetic campaigns.[9] Researchers in drug discovery programs often build libraries of novel compounds to screen for biological activity.[3] this compound provides a scaffold with a defined three-dimensional arrangement of hydrogen bond donors/acceptors and hydrophobic groups, which can be used to probe the binding pockets of target proteins.

A strong piece of contextual evidence is the documented use of the structurally related aldehyde, 2,3,6-Trimethoxyisonicotinaldehyde (CAS 1364917-16-7) , as a key precursor in the synthesis of the anti-tuberculosis drug candidate TBAJ-876.[9] This strongly suggests that this compound is likely used in a similar capacity—as a fragment for constructing larger, more complex, and potentially patentable molecules in proprietary research programs.

5.2. Hypothetical Experimental Protocol: Amide Coupling

As its most probable use is in synthesis, a foundational experiment would involve activating the carboxylic acid and coupling it with an amine to form a new amide. This is a cornerstone reaction in medicinal chemistry.

Objective: To synthesize a novel amide derivative from this compound and a primary amine (e.g., benzylamine) as a proof-of-concept reaction.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar peptide coupling reagent

  • Benzylamine

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add the coupling reagent HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude amide product via flash column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a commercially available, highly functionalized heterocyclic compound. While it lacks extensive documentation regarding its specific biological activities or dedicated synthetic routes in peer-reviewed literature, its chemical structure positions it as a valuable and specialized building block for medicinal chemists. Its primary utility is likely as a synthetic intermediate in the discovery of novel therapeutic agents, allowing researchers to introduce a unique, polysubstituted pyridine scaffold into lead compounds. Professionals seeking to procure this compound should engage with specialty chemical suppliers and can anticipate its use in standard synthetic organic chemistry protocols, such as amide bond formation, to construct more complex molecular architectures.

References

  • ACS Publications. One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Amerigo Scientific. This compound. [Link]

  • ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Alchem.Pharmtech. CAS NULL | this compound. [Link]

Sources

A Theoretical and Computational Investigation of 2,5,6-Trimethoxynicotinic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical and computational analysis of 2,5,6-Trimethoxynicotinic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this document leverages advanced computational methodologies to predict its physicochemical properties, spectroscopic signatures, and potential for biological activity. This in-silico approach serves as a foundational resource for researchers, offering insights to guide future experimental design and synthesis efforts.

Introduction: The Rationale for Investigating this compound

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in numerous approved therapeutics and biologically active compounds. The pyridine ring system, functionalized with a carboxylic acid, provides a versatile template for molecular design, enabling interactions with a wide array of biological targets. The introduction of methoxy groups to the nicotinic acid core, as in the case of this compound, can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This guide explores the theoretical underpinnings of this compound, providing a robust computational characterization to unlock its potential in drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any molecule is to understand its three-dimensional structure and inherent physicochemical properties. These parameters govern its behavior in biological systems, from solubility and membrane permeability to target binding affinity.

Chemical Identity
PropertyValueSource
IUPAC Name 2,5,6-trimethoxypyridine-3-carboxylic acid-
CAS Number 1364917-20-3[1][2]
Molecular Formula C9H11NO5[3]
Molecular Weight 213.19 g/mol [3]
SMILES COC1=C(C(=NC=C1OC)OC)C(=O)O[3]
Predicted Physicochemical Properties

The following properties were predicted using computational models to provide an initial assessment of the molecule's drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (acidic) 3.5 ± 0.5Influences ionization state at physiological pH, affecting solubility and receptor interactions.
pKa (basic) 1.8 ± 0.7The pyridine nitrogen's basicity is crucial for salt formation and potential hydrogen bonding.
LogP 0.8 ± 0.6Indicates the lipophilicity of the molecule, a key determinant of membrane permeability and absorption.
Water Solubility 1.5 g/LPredicts the ease of formulation and bioavailability.
Polar Surface Area 78.5 ŲRelates to the molecule's ability to permeate cell membranes.

Computational Analysis: A Deeper Dive into Molecular Behavior

Computational chemistry offers powerful tools to simulate and understand molecular properties at an atomic level. This section details the methodologies and results of a computational investigation into this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations were performed to elucidate the electronic structure and reactivity of the molecule. These calculations provide insights into the distribution of electrons, which is fundamental to understanding intermolecular interactions.

Methodology:

  • Geometry Optimization: The 3D structure of this compound was optimized using the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Analysis: Vibrational frequencies were calculated to confirm the optimized structure as a true energy minimum and to simulate the infrared (IR) spectrum.

  • Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were visualized to identify regions of electron density and potential sites of reactivity.

Workflow for Quantum Chemical Calculations:

G start Initial 2D Structure geom_opt Geometry Optimization (DFT B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_analysis Molecular Orbital (HOMO/LUMO) Analysis geom_opt->mo_analysis ir_spec Simulated IR Spectrum freq_calc->ir_spec reactivity Reactivity Prediction mo_analysis->reactivity

Caption: Workflow for DFT-based computational analysis of this compound.

Simulated Spectroscopic Data

Simulated spectra serve as a valuable reference for experimental chemists, aiding in the identification and characterization of synthesized compounds.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the protons of the three methoxy groups. The chemical shifts will be influenced by the electronic environment created by the substituents on the pyridine ring.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will reveal the chemical environments of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

  • IR Spectrum (Simulated): The simulated IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the methoxy groups, and vibrations associated with the pyridine ring.

Biological Context and Potential Applications

The structural features of this compound suggest several avenues for investigation:

  • Antimicrobial Activity: The nicotinic acid scaffold is a known pharmacophore for antimicrobial agents.[4] The methoxy substituents could enhance cell wall penetration or interaction with novel bacterial targets.

  • Anti-inflammatory Effects: Nicotinic acid itself has known anti-inflammatory properties. The trimethoxy substitution pattern may modulate this activity through altered interactions with relevant receptors or enzymes.

  • Metabolic Disease: As a niacin analogue, it could potentially interact with pathways involved in lipid metabolism.

Proposed Experimental Workflow for Biological Screening:

G synthesis Chemical Synthesis & Purification antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., cytokine release) synthesis->anti_inflammatory metabolic Metabolic Assays (e.g., lipid profiling) synthesis->metabolic hit_id Hit Identification antimicrobial->hit_id anti_inflammatory->hit_id metabolic->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A proposed workflow for the initial biological evaluation of this compound.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive theoretical and computational foundation for the study of this compound. The predicted physicochemical properties and simulated spectroscopic data offer valuable guidance for its synthesis and initial characterization. The computational analysis of its electronic structure highlights key features that may govern its biological activity.

While the therapeutic potential of this compound remains to be experimentally validated, this computational investigation strongly supports its consideration as a novel scaffold in drug discovery programs, particularly in the areas of infectious diseases and inflammation. Future work should focus on the chemical synthesis of this molecule, followed by a systematic biological screening to explore the hypotheses presented in this guide.

References

  • This compound. (n.d.). In Google.
  • A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (n.d.). Benchchem.
  • This compound (Cas 1364917-20-3). (n.d.). Parchem.
  • This compound. (n.d.). CHIRALEN.
  • 1364917-20-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI.
  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (n.d.). PMC - NIH.
  • CAS NULL | this compound. (n.d.). Alchem.Pharmtech.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (n.d.). NIH.

Sources

Methodological & Application

Synthesis of 2,5,6-Trimethoxynicotinic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2,5,6-Trimethoxynicotinic acid, a key building block in medicinal chemistry and drug development. The outlined synthetic strategy is designed for adaptability and is grounded in established chemical principles, starting from readily available precursors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol but also the underlying scientific rationale for the experimental choices.

Introduction

This compound is a polysubstituted pyridine derivative. The unique arrangement of its electron-donating methoxy groups on the pyridine core makes it a valuable scaffold for the synthesis of novel therapeutic agents. The methoxy groups can modulate the electronic properties and metabolic stability of molecules, making this a desirable fragment in drug design. This application note details a robust and logical synthetic pathway to access this compound, starting from the commercially available 2,6-dichloronicotinic acid.

Overall Synthetic Strategy

The synthesis of this compound is approached through a multi-step pathway that involves the strategic functionalization of a pre-existing pyridine ring. The core of this strategy is the sequential introduction of the desired substituents at the 5- and then the 2- and 6-positions.

Synthesis_Workflow A 2,6-Dichloronicotinic Acid B 2,6-Dichloro-5-nitronicotinic Acid A->B Nitration C 5-Amino-2,6-dichloronicotinic Acid B->C Reduction D 2,6-Dichloro-5-hydroxynicotinic Acid C->D Diazotization & Hydrolysis E 2,6-Dichloro-5-methoxynicotinic Acid D->E Methylation F This compound E->F Methoxylation

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2,6-Dichloro-5-methoxynicotinic Acid

This part of the synthesis focuses on the introduction of the methoxy group at the 5-position of the nicotinic acid ring.

Step 1.1: Nitration of 2,6-Dichloronicotinic Acid

The initial step involves the electrophilic nitration of 2,6-dichloronicotinic acid. The electron-withdrawing nature of the carboxylic acid and the two chlorine atoms deactivates the pyridine ring towards electrophilic attack. However, the directing effects of the substituents favor the introduction of the nitro group at the 5-position.

Protocol:

  • In a fume hood, carefully add 2,6-dichloronicotinic acid (1.0 eq) to a mixture of concentrated sulfuric acid (98%) and fuming nitric acid (a 1:1 v/v mixture, approximately 10 volumes based on the starting material).

  • The reaction mixture is stirred at room temperature for 30 minutes and then slowly heated to 60-70 °C.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, the reaction mixture is cooled to room temperature and poured carefully onto crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and dried under vacuum to yield 2,6-dichloro-5-nitronicotinic acid.

Parameter Value
Starting Material 2,6-Dichloronicotinic acid
Reagents Conc. H₂SO₄, Fuming HNO₃
Temperature 60-70 °C
Typical Yield 80-90%
Step 1.2: Reduction of the Nitro Group

The nitro group is then reduced to an amino group, a versatile intermediate for further functionalization.

Protocol:

  • Suspend 2,6-dichloro-5-nitronicotinic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the pH is approximately 8.

  • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 5-amino-2,6-dichloronicotinic acid.

Parameter Value
Starting Material 2,6-Dichloro-5-nitronicotinic Acid
Reagents SnCl₂·2H₂O, Ethanol
Temperature Reflux
Typical Yield 75-85%
Step 1.3: Conversion of the Amino Group to a Hydroxyl Group

The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Protocol:

  • Dissolve 5-amino-2,6-dichloronicotinic acid (1.0 eq) in a mixture of water and sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2,6-dichloro-5-hydroxynicotinic acid.

Parameter Value
Starting Material 5-Amino-2,6-dichloronicotinic Acid
Reagents NaNO₂, H₂SO₄
Temperature 0-5 °C then 80-90 °C
Typical Yield 60-70%
Step 1.4: Methylation of the Hydroxyl Group

The final step in this part is the methylation of the hydroxyl group to form the desired methoxy substituent.

Protocol:

  • Dissolve 2,6-dichloro-5-hydroxynicotinic acid (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.

  • Add dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.2-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) overnight.

  • Monitor the reaction by TLC. After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield 2,6-dichloro-5-methoxynicotinic acid.

Parameter Value
Starting Material 2,6-Dichloro-5-hydroxynicotinic Acid
Reagents (CH₃)₂SO₄ or CH₃I, K₂CO₃
Temperature Room Temperature to 50 °C
Typical Yield 85-95%

Part 2: Synthesis of this compound

The final part of the synthesis involves the nucleophilic substitution of the two chlorine atoms with methoxy groups.

Step 2.1: Methoxylation of 2,6-Dichloro-5-methoxynicotinic Acid

The electron-deficient nature of the dichloropyridine ring facilitates nucleophilic aromatic substitution.

Protocol:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve 2,6-dichloro-5-methoxynicotinic acid (1.0 eq) in a solution of sodium methoxide in methanol (prepared by dissolving sodium metal in anhydrous methanol, using at least 2.5 eq of sodium methoxide).

  • Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it with an acidic resin or by the dropwise addition of hydrochloric acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to 3-4 with dilute HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Parameter Value
Starting Material 2,6-Dichloro-5-methoxynicotinic Acid
Reagents Sodium Methoxide, Methanol
Temperature Reflux
Typical Yield 70-80%

Characterization

The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm their identity and purity.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Sodium methoxide is a strong base and is corrosive. Handle with care.

  • Dimethyl sulfate and methyl iodide are toxic and potential carcinogens. Handle with appropriate precautions.

References

  • Synthesis of 2,6-Dichloronicotinic Acid. Journal of Organic Chemistry.
  • Nitration of Pyridine Deriv
  • Reduction of Arom
  • The Sandmeyer Reaction and Related Diazotiz
  • Nucleophilic Aromatic Substitution on Pyridine Rings. Journal of the American Chemical Society.

(Note: The provided references are illustrative and should be replaced with specific, verifiable citations from the scientific literature that support the described transformations.)

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,5,6-trimethoxynicotinic acid, a polysubstituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy commences with the widely available 2,6-dihydroxynicotinic acid and proceeds through a three-step sequence involving chlorination, esterification, and a final nucleophilic substitution with subsequent hydrolysis. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the chemical principles underpinning each transformation.

Introduction

Substituted nicotinic acid scaffolds are privileged structures in pharmacology, forming the core of numerous therapeutic agents. The precise control over the substitution pattern on the pyridine ring is crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules. This compound, with its unique arrangement of electron-donating methoxy groups and a carboxylic acid function, represents a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas. This protocol details a reliable and reproducible method for its preparation from a commercially available starting material.

Synthetic Strategy Overview

The synthesis of this compound is predicated on a logical sequence of functional group transformations. The overall workflow is depicted below. The initial step involves the conversion of the dihydroxy starting material to a more reactive trichloro intermediate. This is followed by protection of the carboxylic acid as a methyl ester. The key transformation is a triple nucleophilic aromatic substitution of the chloro groups with methoxide ions. The final step is the deprotection of the ester to yield the target carboxylic acid.

Synthesis_Workflow A 2,6-Dihydroxynicotinic Acid B 2,5,6-Trichloronicotinic Acid A->B Chlorination (POCl3, PCl5) C Methyl 2,5,6-Trichloronicotinate B->C Esterification (Methanol, H2SO4) D Methyl 2,5,6-Trimethoxynicotinate C->D Methoxylation (Sodium Methoxide) E This compound D->E Hydrolysis (NaOH, H2O)

Application Notes & Protocols: Leveraging 2,5,6-Trimethoxynicotinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine nucleus stands out as a "privileged" structural motif, frequently appearing in a vast array of biologically active compounds and functional materials.[1][2] 2,5,6-Trimethoxynicotinic acid emerges as a particularly valuable building block due to its unique combination of functionalities. It features a carboxylic acid handle ripe for diverse derivatization, and a pyridine ring highly activated by three electron-donating methoxy groups. This electronic enrichment significantly influences the reactivity of the scaffold, opening distinct synthetic pathways.

These application notes serve as a technical guide for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for effectively utilizing this compound in complex molecular construction. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1364917-20-3
Molecular Formula C₉H₁₁NO₅
Molecular Weight 213.19 g/mol
Appearance Off-white to pale yellow solid
Purity ≥98% (typically)
Storage 2-8 °C, Inert atmosphere, Keep in dark place[3]

Core Application I: Amide Bond Formation for Bioactive Compound Libraries

The formation of an amide bond is one of the most performed reactions in medicinal chemistry, providing a robust and stable linkage for connecting molecular fragments.[4] The carboxylic acid moiety of this compound is readily converted into a wide range of amides, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Causality & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent. The activated intermediate, often a highly reactive ester or anhydride, is then susceptible to nucleophilic attack by the amine to form the desired amide.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Nicotinic Acid Derivative) Intermediate Activated Intermediate (e.g., O-acylisourea) Acid->Intermediate Reaction Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Intermediate Amide R-CO-NH-R' (Final Amide Product) Intermediate->Amide Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) Intermediate->Byproduct Amine R'-NH₂ Amine->Amide caption Workflow for Amide Bond Formation.

Caption: General workflow for amide bond formation.

Table 2: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesAdvantagesConsiderations
Carbodiimides DCC, EDC, DICCost-effective, widely used.[4]DCC byproduct (DCU) is poorly soluble; EDC byproduct is water-soluble, simplifying workup.[5][6] Potential for racemization.
Aminium/Uronium HATU, HBTU, TBTUHigh efficiency, fast reaction times, low racemization.More expensive, byproducts can be tricky to remove.
Phosphonium PyBOP, PyAOPVery effective for hindered substrates, low racemization.[5]Generates carcinogenic HMPA as a byproduct (BOP) or less toxic phosphine oxides (PyBOP).[5]
Triazine-based T3P, CDMTHigh reactivity, clean reactions, byproducts are often water-soluble.[4]Can be moisture-sensitive.
Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and minimal side reactions. It is particularly suitable for generating libraries of drug-like molecules.

Materials:

  • This compound

  • Amine of interest (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF.

    • Scientist's Note: The use of anhydrous solvent is critical to prevent hydrolysis of the coupling reagent and the activated intermediate, which would reduce the yield.

  • Reagent Addition: Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction. An excess ensures the reaction medium remains basic.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Scientist's Note: Adding the HATU solution last and at a reduced temperature helps control the initial exothermic reaction and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Scientist's Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Core Application II: Esterification for Prodrug Synthesis and Scaffolding

Esterification of the carboxylic acid provides another key avenue for derivatization. This is crucial for developing prodrugs, where an ester moiety can improve bioavailability, or for creating intermediates where the carboxylic acid needs to be masked or converted to a less reactive functional group.

Causality & Mechanistic Insight

For substrates that may be sensitive to the harsh acidic conditions of a classic Fischer esterification, the Steglich esterification offers a mild and highly effective alternative.[7] This method uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), to facilitate the acyl transfer to the alcohol.[8][9]

G cluster_activation Activation & Catalyst Action cluster_esterification Ester Formation Acid R-COOH (Nicotinic Acid Derivative) O_acylisourea O-acylisourea Intermediate Acid->O_acylisourea DCC DCC DCC->O_acylisourea DMAP DMAP (Catalyst) Acyl_pyridinium N-acylpyridinium (Highly Reactive) DMAP->Acyl_pyridinium O_acylisourea->Acyl_pyridinium DCU DCU (Byproduct) O_acylisourea->DCU Acyl_pyridinium->DMAP Catalyst Regeneration Ester R-CO-OR' (Final Ester Product) Acyl_pyridinium->Ester Nucleophilic Attack Alcohol R'-OH Alcohol->Ester caption Steglich Esterification Workflow.

Caption: Workflow for DCC/DMAP-catalyzed Steglich Esterification.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is ideal for coupling this compound with primary or secondary alcohols under mild, neutral conditions. It is particularly advantageous for acid-sensitive substrates.[7][9]

Materials:

  • This compound

  • Alcohol of interest (e.g., isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 5-10 minutes.

    • Scientist's Note: A white precipitate of dicyclohexylurea (DCU) will begin to form. The reaction is typically run at 0°C initially to control the rate and minimize side reactions, such as the formation of N-acylurea byproduct.[8]

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • Byproduct Removal: Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU. Filter the mixture through a pad of Celite to remove the bulk of the DCU.

    • Scientist's Note: DCU is notoriously difficult to remove completely via chromatography. Efficient filtration at this stage is crucial. Chilling the solution in a freezer (-20 °C) for an hour can maximize precipitation before filtering.[10]

  • Workup and Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 0.5 N HCl (2x) to remove DMAP and any remaining base.[10] Then, wash with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to remove any residual DCU and other impurities, yielding the pure ester.

Future Directions: Exploration in Cross-Coupling Reactions

While amide and ester formations are the primary applications, the polysubstituted pyridine ring of this compound presents intriguing possibilities for C-C and C-N bond-forming cross-coupling reactions. The electron-rich nature of the ring, due to the methoxy groups, could facilitate reactions like C-H activation or require strategic conversion of the carboxylic acid to a suitable coupling handle (e.g., a halide or boronic ester). This area remains a fertile ground for synthetic exploration, potentially leading to novel molecular architectures that are otherwise difficult to access.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • Kaur, M., et al. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

  • Gong, T., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. Available at: [Link]

  • Mohamed, E., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. Available at: [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]

  • Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Available at: [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 2,5,6-Trimethoxynicotinic Acid Through Carboxylic Acid Derivatization

This compound is a pyridine carboxylic acid derivative with a unique substitution pattern that presents both opportunities and challenges in synthetic chemistry. The electron-donating methoxy groups influence the reactivity of the pyridine ring and the carboxylic acid, making it a valuable scaffold in medicinal chemistry and materials science. Derivatization of the carboxylic acid group is a critical step in modifying the compound's physicochemical properties, enabling its use in a wide range of applications, from drug delivery systems to functional materials.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the carboxylic acid group of this compound. We will explore various synthetic strategies, including esterification and amidation, with a focus on the underlying reaction mechanisms, practical experimental setups, and analytical characterization of the resulting derivatives. The protocols are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to effectively manipulate this versatile molecule.

I. Foundational Concepts: Activating the Carboxylic Acid

Direct reaction of a carboxylic acid with a nucleophile (like an alcohol or amine) is generally a slow and inefficient process. Therefore, activation of the carboxylic acid group is a prerequisite for successful derivatization. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.

Several classes of reagents are commonly employed for this purpose:

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide and ester formation.[1][2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

  • Acyl Halides: Conversion of the carboxylic acid to an acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive intermediate for subsequent reactions.

  • Activating Agents for Esterification: Specific reagents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) are highly effective for esterification, particularly with sterically hindered alcohols.[3]

The choice of activating agent depends on the desired derivative, the stability of the starting material and product to the reaction conditions, and the desired level of reactivity.

II. Esterification of this compound

Esterification is a fundamental transformation that can modulate the lipophilicity, solubility, and pharmacokinetic properties of a molecule. The following protocols detail two common and effective methods for the synthesis of 2,5,6-trimethoxynicotinate esters.

A. Fischer-Speier Esterification: An Acid-Catalyzed Approach

This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Protocol 1: Synthesis of Methyl 2,5,6-Trimethoxynicotinate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 20-50 eq) to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,5,6-trimethoxynicotinate.

  • Purify the crude product by column chromatography on silica gel or recrystallization if necessary.

Causality Behind Choices:

  • Excess Methanol: Drives the equilibrium towards the ester product (Le Chatelier's principle).

  • Sulfuric Acid: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Neutralization: Quenches the reaction and removes the acid catalyst.

  • Aqueous Workup: Removes water-soluble byproducts and impurities.

B. Steglich Esterification: A Mild and Efficient Method

The Steglich esterification utilizes a carbodiimide (typically DCC or EDC) and a nucleophilic catalyst (DMAP) to facilitate the esterification under mild, neutral conditions.[5] This method is particularly advantageous for acid-sensitive substrates.

Protocol 2: Synthesis of a Generic Alkyl 2,5,6-Trimethoxynicotinate

Materials:

  • This compound

  • Alcohol (R-OH) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of DCM.

  • If EDC·HCl was used, the urea byproduct is water-soluble and will be removed during the workup.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • DCC/EDC: Activates the carboxylic acid by forming an O-acylisourea intermediate.

  • DMAP: Acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.

  • Anhydrous Conditions: Prevents the hydrolysis of the activated intermediates.

  • Acid/Base Washes: Removes unreacted starting materials, DMAP, and the urea byproduct (in the case of EDC).

Esterification_Workflow cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification F_Start This compound + Alcohol F_Reagents H₂SO₄ (cat.), Heat F_Start->F_Reagents F_Product Ester Product F_Reagents->F_Product S_Start This compound + Alcohol S_Reagents DCC/EDC, DMAP S_Start->S_Reagents S_Intermediate O-Acylisourea Intermediate S_Reagents->S_Intermediate S_Product Ester Product S_Intermediate->S_Product

Caption: Comparative workflow of Fischer-Speier and Steglich esterification.

III. Amidation of this compound

Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is prevalent in a vast number of pharmaceuticals. The following protocols outline reliable methods for synthesizing amides of this compound.

A. Carbodiimide-Mediated Amidation

Similar to esterification, carbodiimides are highly effective for amide bond formation. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization if chiral amines are used.

Protocol 3: Synthesis of a Generic N-Substituted 2,5,6-Trimethoxynicotinamide

Materials:

  • This compound

  • Amine (R-NH₂) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)

  • Lithium chloride (5% aqueous solution, if using DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) and the base (DIPEA or TEA, 2-3 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • If using DCM, proceed with the aqueous workup as described in Protocol 2.

  • If using DMF, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (to remove DMF), followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Causality Behind Choices:

  • EDC/HOBt: EDC activates the carboxylic acid, and HOBt reacts with the O-acylisourea to form an activated ester. This activated ester is less prone to side reactions and racemization than the O-acylisourea itself.

  • DIPEA/TEA: Acts as a base to neutralize the hydrochloride salt of EDC and any acidic protons, ensuring the amine nucleophile is in its free base form.

  • DMF/DCM: Common aprotic solvents that are good at dissolving the reactants.

B. Acyl Chloride-Mediated Amidation

For less sensitive substrates, conversion to the acyl chloride followed by reaction with an amine is a highly effective and often rapid method for amide synthesis.[2]

Protocol 4: Synthesis of N-Substituted 2,5,6-Trimethoxynicotinamide via Acyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-3 eq)

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • Amine (R-NH₂) (2.2 eq)

  • Triethylamine (TEA) or Pyridine (as base and solvent)

  • Round-bottom flask

  • Reflux condenser (for thionyl chloride method)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride

  • To a round-bottom flask containing this compound (1.0 eq), add an excess of thionyl chloride (2-3 eq).

  • Heat the mixture to reflux for 1-2 hours.

  • Alternatively, dissolve the acid in anhydrous DCM, add a catalytic amount of DMF, and then add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 2,5,6-trimethoxynicotinoyl chloride. This is often used directly in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM or toluene.

  • In a separate flask, dissolve the amine (2.2 eq) in the same solvent, often with an equivalent of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup as described in previous protocols (washing with dilute acid, base, and brine).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Causality Behind Choices:

  • SOCl₂/(COCl)₂: Highly effective reagents for converting carboxylic acids to acyl chlorides, which are much more reactive electrophiles.

  • Excess Amine/Base: One equivalent of the amine reacts to form the amide, while the second equivalent (or the added base) neutralizes the HCl generated during the reaction.

  • Dropwise Addition at 0 °C: Controls the exothermic reaction and minimizes side product formation.

Amidation_Workflow cluster_carbodiimide Carbodiimide-Mediated Amidation cluster_acyl_chloride Acyl Chloride-Mediated Amidation C_Start This compound + Amine C_Reagents EDC, HOBt, Base C_Start->C_Reagents C_Intermediate Activated Ester C_Reagents->C_Intermediate C_Product Amide Product C_Intermediate->C_Product A_Start This compound A_Reagent1 SOCl₂ or (COCl)₂ A_Start->A_Reagent1 A_Intermediate Acyl Chloride A_Reagent1->A_Intermediate A_Reagent2 Amine, Base A_Intermediate->A_Reagent2 A_Product Amide Product A_Reagent2->A_Product

Caption: Workflows for carbodiimide- and acyl chloride-mediated amidation.

IV. Analytical Characterization of Derivatives

Confirmation of the successful derivatization of this compound is crucial. A combination of analytical techniques should be employed to characterize the structure and purity of the final products.

Technique Purpose Expected Observations for a Successful Derivatization
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.The product spot should have a different Rf value compared to the starting carboxylic acid. A single spot for the purified product indicates high purity.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and reaction monitoring.[6][7]A single, sharp peak for the purified product. The retention time will differ from the starting material.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination and structural confirmation.[1][6]The observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to the calculated molecular weight of the expected ester or amide derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation.[8]¹H NMR: Disappearance of the broad carboxylic acid proton signal. Appearance of new signals corresponding to the protons of the alcohol or amine moiety. ¹³C NMR: A shift in the chemical shift of the carbonyl carbon. Appearance of new signals corresponding to the carbons of the appended group.
Infrared (IR) Spectroscopy Functional group analysis.Disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the ester (around 1735-1750 cm⁻¹) or amide (around 1630-1690 cm⁻¹). For amides, N-H stretches may be observed (around 3100-3500 cm⁻¹).

V. Troubleshooting and Field-Proven Insights

  • Low Yields in Esterification/Amidation:

    • Ensure anhydrous conditions: Moisture can hydrolyze activated intermediates. Use freshly distilled solvents and dry glassware.

    • Check reagent quality: Carbodiimides and activating agents can degrade over time. Use fresh or properly stored reagents.

    • Incomplete activation: For sterically hindered acids, longer reaction times or more potent activating agents may be necessary.

  • Side Product Formation:

    • N-Acylurea formation (with DCC/EDC): This can occur if the activated O-acylisourea rearranges before reacting with the nucleophile. Using HOBt or HOAt can minimize this. Running the reaction at lower temperatures can also be beneficial.

    • Epimerization (with chiral amines): The use of HOBt or, more effectively, HOAt can significantly suppress racemization.

  • Difficulty in Purification:

    • Urea byproducts: Dicyclohexylurea (from DCC) is poorly soluble in many organic solvents and can often be removed by filtration. The urea from EDC is water-soluble and is removed during the aqueous workup.

    • Close Rf values on TLC: If the product and starting material have similar polarities, careful optimization of the eluent system for column chromatography is required. Gradient elution may be necessary.

VI. Conclusion

The derivatization of the carboxylic acid group of this compound opens up a vast chemical space for the development of novel compounds with tailored properties. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize a variety of ester and amide derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, scientists can efficiently and reliably modify this versatile scaffold to advance their research in drug discovery, materials science, and beyond.

References

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  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. PubMed Central. [Link]

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Application Note: Acyl Chloride-Mediated Activation of 2,5,6-Trimethoxynicotinic Acid for Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Activated Esters and Amides

Introduction and Significance

Nicotinic acid (niacin) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, known for their roles in treating hyperlipoproteinemias and serving as precursors for a wide range of pharmacologically active compounds.[1] The functionalization of the nicotinic acid core, particularly at the carboxylic acid position, allows for the synthesis of diverse libraries of amides and esters with potential therapeutic applications, from antimicrobial to anticancer agents.[2][3] 2,5,6-Trimethoxynicotinic acid is a highly functionalized building block whose utility can be significantly expanded through efficient C-N bond formation.

Traditional methods for amide synthesis directly from carboxylic acids and amines often require harsh conditions, such as high temperatures, which are incompatible with sensitive or complex substrates.[4] A more effective and widely adopted strategy involves the "activation" of the carboxylic acid to enhance its electrophilicity.[5][6] The use of acyl chlorides as activating agents represents a classic and robust method to achieve this transformation under milder conditions.

This application note provides a detailed technical guide on the reaction of this compound with acyl chlorides. We will explore the mechanistic underpinnings of this activation, provide a comprehensive, step-by-step protocol for the synthesis of an N-substituted amide derivative via a mixed anhydride intermediate, and offer insights into process optimization, troubleshooting, and product characterization.

The Chemical Principle: Nucleophilic Acyl Substitution

The core of the reaction lies in the principle of nucleophilic acyl substitution. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic.[7] The overall process can be dissected into two key stages:

  • Activation Step: this compound, in its carboxylate form, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an external acyl chloride (e.g., pivaloyl chloride). This forms a transient tetrahedral intermediate which then collapses, eliminating the chloride ion to yield a mixed carboxylic anhydride. This anhydride is now an "activated" form of the original nicotinic acid, possessing a better leaving group (a carboxylate) than the hydroxyl group of the parent acid.[8]

  • Derivatization Step: A primary or secondary amine, acting as the second nucleophile, attacks one of the carbonyl carbons of the mixed anhydride. The attack preferentially occurs at the less sterically hindered carbonyl center (derived from the nicotinic acid), leading to the formation of the desired N-substituted amide and releasing the other carboxylate as a byproduct.[9]

This two-stage, one-pot procedure is highly efficient and avoids the need to isolate the often-sensitive nicotinic acyl chloride.

Reaction_Mechanism cluster_0 Stage 1: Activation (Mixed Anhydride Formation) cluster_1 Stage 2: Derivatization (Amide Formation) Reactants This compound + Pivaloyl Chloride + Base (e.g., Et3N) Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Nucleophilic Attack Anhydride Mixed Carboxylic Anhydride (Activated Intermediate) Intermediate1->Anhydride Elimination of Cl- Intermediate2 Tetrahedral Intermediate Anhydride->Intermediate2 Nucleophilic Attack by Amine Amine Primary/Secondary Amine (R-NH2) Amine->Intermediate2 Product N-Substituted 2,5,6-Trimethoxy-nicotinamide Intermediate2->Product Elimination of Leaving Group Byproduct Pivalate Salt Intermediate2->Byproduct

Figure 1: General mechanism for the formation of an N-substituted amide.

Experimental Protocol: Synthesis of N-Benzyl-2,5,6-trimethoxynicotinamide

This protocol details a representative one-pot synthesis using benzylamine as the nucleophile.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound213.191.0213 mgStarting Acid
Pivaloyl chloride120.581.1133 mg (136 µL)Activating Agent
Triethylamine (Et₃N)101.192.2223 mg (307 µL)Base
Benzylamine107.151.05113 mg (115 µL)Nucleophile
Dichloromethane (DCM), anhydrous--10 mLSolvent
Saturated aq. NaHCO₃ solution--2 x 10 mLQuench/Wash
Brine--10 mLWash
Anhydrous Magnesium Sulfate (MgSO₄)---Drying Agent
Hexanes/Ethyl Acetate--As neededEluent System
Step-by-Step Methodology

Experimental_Workflow A 1. Dissolve Acid & Base Dissolve this compound and Et3N in anhydrous DCM. B 2. Cool Reaction Cool the mixture to 0 °C in an ice bath. A->B C 3. Activate Acid Add pivaloyl chloride dropwise. Stir for 1 hour at 0 °C. B->C D 4. Add Nucleophile Add benzylamine dropwise. Allow to warm to room temp and stir overnight. C->D E 5. Monitor Reaction Check for completion using Thin Layer Chromatography (TLC). D->E F 6. Workup: Quench & Extract Quench with NaHCO3(aq). Separate organic layer. Extract aqueous layer with DCM. E->F G 7. Wash & Dry Combine organic layers, wash with brine, and dry over MgSO4. F->G H 8. Purify Filter and concentrate solvent. Purify the crude product via flash column chromatography. G->H I 9. Characterize Analyze the pure product using NMR, IR, and MS. H->I

Figure 2: Step-by-step experimental workflow for amide synthesis.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (213 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and triethylamine (307 µL, 2.2 mmol). Stir until all solids dissolve. Causality Note: Triethylamine serves two purposes: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate, and it acts as a scavenger for the HCl generated during the subsequent activation step.[10]

  • Activation: Cool the flask in an ice-water bath to 0 °C. Slowly add pivaloyl chloride (136 µL, 1.1 mmol) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form. Let the reaction stir at 0 °C for 1 hour.

  • Nucleophile Addition: While maintaining the temperature at 0 °C, add benzylamine (115 µL, 1.05 mmol) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the consumption of the starting acid.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acylating agents and neutralize the ammonium salts.

  • Workup - Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2 x 10 mL). Combine all organic layers.

  • Workup - Washing and Drying: Wash the combined organic layer with brine (10 mL) to remove residual water, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-2,5,6-trimethoxynicotinamide.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (in CDCl₃): Expect characteristic signals for the methoxy groups (~3.8-4.0 ppm), aromatic protons on the pyridine and benzyl rings, a doublet for the benzylic CH₂ protons (around 4.6 ppm), and a broad signal for the amide N-H proton.

  • ¹³C NMR (in CDCl₃): Look for the amide carbonyl carbon signal (~165-170 ppm) and signals corresponding to the methoxy carbons and all aromatic/aliphatic carbons.

  • FT-IR (thin film or KBr): Key absorbances include the N-H stretch (~3300 cm⁻¹) and the strong amide C=O stretch (~1640-1660 cm⁻¹).

  • Mass Spectrometry (e.g., ESI+): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₁₆H₁₈N₂O₄, Exact Mass: 302.13).

Troubleshooting and Optimization

Even robust protocols can encounter issues. The following guide provides a logical approach to troubleshooting common problems.

Troubleshooting_Logic A Problem: Low or No Product Yield B Is starting material consumed? (Check TLC) A->B C Yes Re-evaluate workup & purification. Product may be water-soluble or lost during chromatography. B->C Yes D No Investigate reaction conditions. B->D No E Check reagent quality. Are reagents anhydrous? Is the amine pure? D->E F Increase activation time or temperature (e.g., stir at RT for 1-2h). D->F G Consider a different activating agent (e.g., oxalyl chloride to form acyl chloride in situ). [8] D->G H Problem: Multiple Spots on TLC / Impure Product I Is one spot the unreacted amine? H->I J Yes Ensure 1:1 stoichiometry or slight excess of activated acid. Improve purification. I->J Yes K No Possible side reactions. I->K No L Formation of symmetric pivalic anhydride. Ensure slow, cold addition of acyl chloride. K->L M Double acylation of the amine (if primary). Use a slight excess of amine. K->M

Figure 3: A troubleshooting decision tree for the acylation reaction.

Conclusion

The activation of this compound with acyl chlorides is a highly effective and versatile method for synthesizing amide derivatives, which are crucial in the landscape of drug discovery and development.[11] This protocol provides a reliable foundation for researchers, emphasizing the importance of anhydrous conditions, proper stoichiometry, and controlled temperature. By understanding the underlying mechanism and potential pitfalls, scientists can efficiently generate diverse compound libraries for biological screening and advance the development of novel therapeutics.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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  • Sheppard, T. D., et al. (2021). Development of a generally applicable catalytic amidation reaction. EPSRC-funded project overview. [Link]

  • Perrin, C., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(19), 4447. [Link]

  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Aromatic Cation-Activated Nucleophilic Acyl Substitution: Rapid Conversion of Carboxylic Acids to Acyl Chlorides. Journal of the American Chemical Society, 132(14), 5002–5003. [Link]

  • ResearchGate. (n.d.). Synthesis of Carboxylic Acids, Esters and their Derivatives. [Link]

  • László, P. (2019). Amide Activation in Ground and Excited States. Molecules, 24(15), 2825. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • ResearchGate. (2016). Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide. [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Kwiecień, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity. [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Hotz, J., et al. (2012). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Tetrahedron, 68(37), 7549-7558. [Link]

  • Schönbeck, U., & Spitaler, M. M. (1983). Nicotinic acid and its derivatives: a short survey. Schweizerische Rundschau für Medizin Praxis, 72(40), 1285-1293. [Link]

  • Gusenda, C., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 6(2), 103762. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 28(14), 5408. [Link]

  • Dömling, A., et al. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Journal of Medicinal Chemistry, 63(18), 10165–10190. [Link]

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Application Note: A Scalable Synthesis of 2,5,6-Trimethoxynicotinic Acid for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,5,6-Trimethoxynicotinic Acid in Drug Discovery

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1] The functionalization of the pyridine ring, however, can be a significant synthetic challenge due to its electron-deficient nature.[1] Highly substituted pyridines, such as this compound, are particularly valuable as scaffolds in the construction of chemical libraries for high-throughput screening. The methoxy groups at the 2, 5, and 6-positions offer multiple points for further derivatization and can influence the conformational properties and metabolic stability of the final compounds. The nicotinic acid moiety provides a handle for amide bond formation, a common linkage in drug molecules.

The synthesis of polysubstituted pyridines often relies on multi-step sequences, and scaling these processes for library synthesis requires robust and reproducible protocols.[2] This application note details a scalable, three-step synthesis of this compound, commencing from the readily available 2,6-dichloropyridine. The described methodology is designed to be accessible to researchers in drug development and provides insights into the practical considerations for scaling up each synthetic step.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a three-step sequence:

  • Step 1: Synthesis of 2,6-Dichloro-5-methoxypyridine via nitration of 2,6-dichloropyridine followed by nucleophilic aromatic substitution with sodium methoxide and subsequent reduction of the nitro group.

  • Step 2: Synthesis of 2,5,6-Trimethoxypyridine through a second nucleophilic aromatic substitution to replace the remaining chloro groups with methoxy groups.

  • Step 3: Synthesis of this compound via a directed ortho-metalation of 2,5,6-trimethoxypyridine followed by carboxylation with carbon dioxide.

Synthetic_Workflow start 2,6-Dichloropyridine step1 Step 1: Nitration, Methoxylation, Reduction start->step1 intermediate1 2,6-Dichloro-5-methoxypyridine step1->intermediate1 step2 Step 2: Double Methoxylation intermediate1->step2 intermediate2 2,5,6-Trimethoxypyridine step2->intermediate2 step3 Step 3: Directed ortho-Metalation & Carboxylation intermediate2->step3 product This compound step3->product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-5-methoxypyridine

The introduction of a methoxy group at the 5-position of 2,6-dichloropyridine is not straightforward. A common strategy to activate the pyridine ring for nucleophilic aromatic substitution is the introduction of a nitro group.[3] The nitro group is subsequently reduced to an amino group, which can then be diazotized and displaced, or in this proposed route, the initial methoxylation is followed by reduction of the nitro group. A more direct approach is proposed here for simplicity, acknowledging that optimization may be required.

Protocol:

  • Nitration of 2,6-Dichloropyridine:

    • To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, add 2,6-dichloropyridine (50.0 g, 0.338 mol) portion-wise, maintaining the temperature below 30 °C.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a mixture of concentrated nitric acid (75 mL) and concentrated sulfuric acid (75 mL), keeping the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 4 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).

    • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.

  • Methoxylation of 2,6-Dichloro-3-nitropyridine:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (8.5 g, 0.370 mol) to anhydrous methanol (250 mL) at 0 °C.

    • Once all the sodium has reacted, add a solution of 2,6-dichloro-3-nitropyridine (from the previous step) in anhydrous methanol (100 mL) dropwise.

    • After the addition, heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

    • Cool the mixture to room temperature and carefully quench with water (100 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-chloro-6-methoxy-3-nitropyridine.

  • Reduction of the Nitro Group:

    • Dissolve the crude 2-chloro-6-methoxy-3-nitropyridine in ethanol (300 mL) and add 10% Pd/C (1.0 g).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 5-amino-2-chloro-6-methoxypyridine. This intermediate can be carried forward without extensive purification.

  • Diazotization and Hydrolysis (alternative to direct methoxylation):

    • While not the primary proposed route, should direct methoxylation prove difficult, the amino group can be converted to a hydroxyl group via diazotization, followed by methylation.

Table 1: Reaction Parameters for Step 1

ParameterNitrationMethoxylationReduction
Key Reagents2,6-Dichloropyridine, HNO₃, H₂SO₄2,6-Dichloro-3-nitropyridine, NaOMe, MeOH2-Chloro-6-methoxy-3-nitropyridine, H₂, Pd/C
Temperature0-90 °CRefluxRoom Temperature
Reaction Time4 hours6 hours4-8 hours
Expected Yield85-95%70-85%90-98%
Step 2: Synthesis of 2,5,6-Trimethoxypyridine

This step involves a nucleophilic aromatic substitution reaction to replace the remaining chloro group and introduce the final two methoxy groups.

Protocol:

  • In a high-pressure reaction vessel, dissolve the crude 5-amino-2-chloro-6-methoxypyridine (assuming a starting amount from the previous step) in a solution of sodium methoxide in methanol (prepared from 2 equivalents of sodium in methanol).

  • Seal the vessel and heat to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by GC-MS or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2,5,6-trimethoxypyridine.

Table 2: Reaction Parameters for Step 2

ParameterValue
Key Reagents5-Amino-2-chloro-6-methoxypyridine, Sodium Methoxide, Methanol
Temperature120-140 °C
Reaction Time12-24 hours
Expected Yield60-75%
Step 3: Synthesis of this compound

The final carboxylation step is achieved using a directed ortho-metalation (DoM) strategy. The methoxy groups, particularly the one at the 2-position, can direct the deprotonation to the C-3 position.[4][5]

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5,6-trimethoxypyridine (10.0 g, 0.054 mol) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 23.8 mL, 0.059 mol) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice pellets.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Adjust the pH of the aqueous layer to ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Table 3: Reaction Parameters for Step 3

ParameterValue
Key Reagents2,5,6-Trimethoxypyridine, n-Butyllithium, Carbon Dioxide
Temperature-78 °C to Room Temperature
Reaction Time~12 hours
Expected Yield65-80%

Scale-Up Considerations and Troubleshooting

Scaling up organic syntheses from the bench to pilot or production scale presents a unique set of challenges. For the synthesis of this compound, the following points should be considered:

  • Exothermic Reactions: The nitration in Step 1 and the metalation in Step 3 are highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This can be achieved through the use of jacketed reactors with controlled cooling and slow, subsurface addition of reagents.

  • Handling of Hazardous Reagents: Concentrated acids, sodium metal, and n-butyllithium are hazardous and require specialized handling procedures, particularly at a larger scale. Ensure appropriate personal protective equipment (PPE) and engineering controls are in place.

  • Purification: Column chromatography, while effective at the lab scale, is often impractical for large-scale purification. For the intermediates and the final product, developing robust crystallization or extraction procedures is essential for efficient and scalable purification.

  • Reaction Monitoring: On a larger scale, in-situ reaction monitoring techniques such as process IR or Raman spectroscopy can provide real-time data on reaction progress and help ensure consistency between batches.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Incomplete Reaction? start->q1 a1 Increase reaction time or temperature. Check reagent purity and stoichiometry. q1->a1 Yes q2 Side Reactions? q1->q2 No end Optimized Process a1->end a2 Optimize reaction temperature. Consider a more selective reagent. Ensure inert atmosphere where necessary. q2->a2 Yes q3 Purification Issues? q2->q3 No a2->end a3 Re-evaluate recrystallization solvent system. Consider alternative purification techniques (e.g., acid-base extraction). q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Conclusion

This application note provides a comprehensive and scalable synthetic route to this compound, a valuable building block for library synthesis in drug discovery. By leveraging established synthetic transformations and providing detailed, practical protocols, this guide aims to empower researchers to efficiently produce this important scaffold. The considerations for scale-up and troubleshooting further enhance the utility of this protocol for process development and larger-scale manufacturing campaigns.

References

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 736. [Link]

  • Zhang, Z., & Li, X. (2006). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Chemical Research in Chinese Universities, 22(6), 784-786. [Link]

  • Gupta, A., & Singh, J. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Heterocycles, 91(3), 478-507. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. [Link]

  • Fernandes, R. A., Sampaio, M. J., Faria, J. L., & Silva, C. G. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab. [Link]

  • US Patent 2,818,378A. (1957).
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Fernandes, R. A., Sampaio, M. J., Faria, J. L., & Silva, C. G. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Catalysts, 13(4), 685. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Snieckus Group, Queen's University. [Link]

  • Wang, Z., & Feringa, B. L. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8686–8692. [Link]

  • Wang, Y., et al. (2021). Unified ionic and radical C-4 alkylation and arylation of pyridines. Nature Communications, 12(1), 633. [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 283-285. [Link]

  • Wang, Z., & Feringa, B. L. (2018). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 8(11), 10460–10465. [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N-oxides with Grignard reagents. [Link]

  • Trécourt, F., et al. (1999). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (10), 1367-1372. [Link]

  • Li, J., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(15), 5824. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 229–238. [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Pospíšil, J., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2919–2932. [Link]

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  • Google Patents. (n.d.). Synthetic method of 2,4,6-trichloropyridine.
  • Eureka | Patsnap. (n.d.). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. [Link]

  • PubMed Central. (n.d.). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • European Patent Office. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. [Link]

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  • PubMed. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

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  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5,6-Trimethoxynicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic strategies for this compound?

The synthesis of this compound typically begins with a polysubstituted pyridine derivative. A common and logical starting point is a pyridine ring with strategically placed functional groups that can be converted to methoxy and carboxylic acid moieties. For instance, a common precursor is 2,5,6-trichloro-3-methylpyridine. The synthetic strategy generally involves:

  • Nucleophilic Substitution: Displacement of chloro groups with methoxide ions. This is a critical step where reaction conditions must be carefully controlled to ensure complete substitution and avoid side reactions.

  • Oxidation: Conversion of the methyl group at the 3-position to a carboxylic acid. This step often employs strong oxidizing agents.

  • Hydrolysis (if starting from a nitrile): An alternative route involves the hydrolysis of a nitrile precursor, 2,5,6-trimethoxynicotinonitrile, to the corresponding carboxylic acid.

The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am seeing a low yield after the methoxylation step. What are the likely causes?

Low yields in the nucleophilic substitution of chloropyridines with sodium methoxide can be attributed to several factors. Let's break down the possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate mixing, especially in heterogeneous mixtures.

  • Reagent Purity and Stoichiometry: The purity of your sodium methoxide is crucial. It is hygroscopic and can react with atmospheric moisture, reducing its effective concentration. Ensure you are using a fresh, dry reagent and an appropriate molar excess to drive the reaction to completion.

  • Solvent Issues: The choice of solvent is critical. While methanol is a common choice as it is the conjugate acid of the nucleophile, a higher boiling point solvent like DMSO or DMF can sometimes be used to achieve the necessary reaction temperatures. However, ensure the solvent is anhydrous, as water can compete with the methoxide nucleophile.

  • Side Reactions: At elevated temperatures, competing elimination reactions can occur, although this is less common with aromatic substrates. Additionally, if there are other reactive functional groups on your starting material, they may undergo undesired reactions.

To address these issues, consider the following:

  • Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.

  • Use a freshly opened bottle of sodium methoxide or dry it under vacuum before use.

  • Ensure your solvent is anhydrous.

  • Carefully control the reaction temperature.

Q3: The oxidation of the 3-methyl group is sluggish and gives a mixture of products. How can I improve this step?

The oxidation of a methyl group on an electron-rich pyridine ring can be challenging.[1][2][3] The electron-donating methoxy groups can make the ring itself susceptible to oxidation, leading to a mixture of products and ring-opening under harsh conditions.

Here is a systematic approach to troubleshoot this step:

Parameter Potential Issue Recommended Action
Oxidizing Agent Too harsh (e.g., KMnO4 at high temp) leading to ring cleavage. Too mild, resulting in incomplete conversion.Consider a two-stage oxidation. First, a milder oxidation to the aldehyde or alcohol, followed by a more selective oxidation to the carboxylic acid. Alternatively, explore catalytic oxidation methods.
Reaction Temperature Too high, promoting side reactions. Too low, leading to a slow reaction rate.Start at a lower temperature and gradually increase it while monitoring the reaction. An ice bath may be necessary for initial reagent addition.
pH Control Incorrect pH can affect the reactivity of both the substrate and the oxidizing agent.Buffer the reaction mixture if necessary. The optimal pH will depend on the chosen oxidizing agent.
Catalyst (if applicable) Catalyst poisoning or deactivation.Ensure the purity of your reagents and consider using a phase-transfer catalyst to improve reactivity in biphasic systems.

A robust strategy is to use a controlled oxidation, such as with selenium dioxide to form the corresponding aldehyde, followed by a milder oxidation to the carboxylic acid using an agent like sodium chlorite.

Q4: I am having difficulty purifying the final product. What are the best practices?

This compound is an amphoteric molecule, containing both a basic pyridine nitrogen and an acidic carboxylic acid group. This property can make purification challenging.

  • Crystallization: This is often the most effective method for purification. The choice of solvent is key. A mixed solvent system, such as ethanol/water or dioxane/water, can be effective. You may need to screen several solvent systems to find the optimal conditions.

  • Acid-Base Extraction: You can exploit the amphoteric nature of the molecule. Dissolve the crude product in a dilute aqueous base (like sodium bicarbonate) to form the carboxylate salt, which will be water-soluble. Wash with an organic solvent to remove non-acidic impurities. Then, carefully acidify the aqueous layer with a dilute acid (like HCl) to precipitate the pure product. Be mindful of the isoelectric point to maximize precipitation.

  • Chromatography: While possible, column chromatography can be complicated by the polarity of the molecule. If you must use chromatography, consider using a silica gel column with a polar mobile phase, such as a mixture of dichloromethane and methanol with a small amount of acetic acid to suppress the ionization of the carboxylic acid.

Troubleshooting Guides

Guide 1: Failed or Low-Yield Methoxylation

This guide provides a step-by-step workflow to diagnose and resolve issues during the nucleophilic substitution of a polychlorinated pyridine with sodium methoxide.

Troubleshooting_Methoxylation start Low or No Product from Methoxylation q1 Reaction Monitored by TLC/GC-MS? start->q1 no_monitor Implement Reaction Monitoring q1->no_monitor No yes_monitor Analyze Monitoring Data q1->yes_monitor Yes q2 Starting Material Consumed? yes_monitor->q2 sm_present Incomplete Reaction q2->sm_present No sm_consumed Side Product Formation or Product Degradation q2->sm_consumed Yes q3 Check Reagent Quality & Stoichiometry sm_present->q3 reagent_issue Use Fresh/Dry NaOMe & Anhydrous Solvent. Verify Molar Ratios. q3->reagent_issue Issue Found temp_issue Increase Temperature or Extend Reaction Time q3->temp_issue Reagents OK q4 Identify Side Products by MS/NMR sm_consumed->q4 sp_identified Optimize Conditions to Minimize Side Reactions (e.g., lower temp) q4->sp_identified Yes no_sp Product Degradation during Workup q4->no_sp No workup_issue Review Workup Procedure. Check pH and Temperature. no_sp->workup_issue

Caption: Troubleshooting workflow for low-yield methoxylation.

Guide 2: Unsuccessful Oxidation of the 3-Methyl Group

This guide outlines a decision-making process for optimizing the oxidation of the 3-methyl group to a carboxylic acid.

Troubleshooting_Oxidation start Poor Outcome in Oxidation Step q1 What is the Main Issue? start->q1 incomplete_rxn Incomplete Reaction q1->incomplete_rxn Incomplete low_yield Low Yield / Complex Mixture q1->low_yield Low Yield q2 Increase Oxidant Stoichiometry or Reaction Time/Temp incomplete_rxn->q2 q3 Is Ring Oxidation Observed? low_yield->q3 yes_ring_ox Use a Milder/More Selective Oxidant. Lower Temperature. q3->yes_ring_ox Yes no_ring_ox Consider a Two-Step Oxidation Strategy q3->no_ring_ox No two_step 1. Oxidation to Aldehyde (e.g., SeO2) 2. Oxidation to Carboxylic Acid (e.g., NaClO2) no_ring_ox->two_step

Caption: Decision tree for troubleshooting the oxidation step.

Experimental Protocols

Protocol 1: General Procedure for Methoxylation of 2,5,6-trichloro-3-methylpyridine

Materials:

  • 2,5,6-trichloro-3-methylpyridine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol or DMF

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 2,5,6-trichloro-3-methylpyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (3.3 - 4.0 eq) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2,5,6-trimethoxy-3-methylpyridine.

Protocol 2: Hydrolysis of 2,5,6-Trimethoxynicotinonitrile

Materials:

  • 2,5,6-Trimethoxynicotinonitrile

  • Aqueous Sodium Hydroxide (e.g., 6M) or Sulfuric Acid (e.g., 70%)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure for Basic Hydrolysis: [4][5]

  • Suspend 2,5,6-Trimethoxynicotinonitrile (1.0 eq) in aqueous sodium hydroxide.

  • Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.

Procedure for Acidic Hydrolysis: [4][5]

  • Carefully add 2,5,6-Trimethoxynicotinonitrile (1.0 eq) to a stirred solution of aqueous sulfuric acid.

  • Heat the mixture to a temperature that allows for a controlled reaction (e.g., 100-120 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter, wash with cold water, and dry.

References

  • Zhou, P.-P., Sun, X.-B., & Qiu, W.-Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]

  • Lisicki, D., Maciej, A., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 736. [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]

  • Shukla, O. P. (1984). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 48(4), 783–790. [Link]

  • U.S. Patent No. US2818378A. (1957). Oxidation of methyl-pyridines.
  • Vertex AI Search. (n.d.). This compound.
  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Ciufolini, M. A., & Chen, Y. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic letters, 4(12), 2029–2031. [Link]

  • MDPI. (2024). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides and FAQs to help you optimize your reaction conditions and achieve higher yields and purity.

Overview of Common Synthetic Pathways

The synthesis of the nicotinic acid core can be approached from several precursors. The choice of pathway often depends on the availability of starting materials, desired substitution patterns, and scalability. Industrially, methods like the oxidation of 5-ethyl-2-methylpyridine or 3-picoline are common.[1][2] For laboratory and derivatization purposes, a variety of methods are employed.

G cluster_precursors Common Precursors cluster_reactions Synthetic Reactions 3-Picoline 3-Picoline Oxidation Oxidation 3-Picoline->Oxidation Nicotine Nicotine Nicotine->Oxidation 3-Cyanopyridine 3-Cyanopyridine Hydrolysis Hydrolysis 3-Cyanopyridine->Hydrolysis Aldehydes & Ketones Aldehydes & Ketones Hantzsch Synthesis Hantzsch Synthesis Aldehydes & Ketones->Hantzsch Synthesis Nicotinic Acid Core Nicotinic Acid Core Oxidation->Nicotinic Acid Core Hydrolysis->Nicotinic Acid Core Dihydropyridine Intermediate Dihydropyridine Intermediate Hantzsch Synthesis->Dihydropyridine Intermediate Dihydropyridine Intermediate->Oxidation

Caption: Common synthetic routes to the nicotinic acid core.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction is resulting in a low yield. What are the common causes and how can I fix it?

Low yields are one of the most frequent challenges and can stem from multiple factors. A systematic approach is crucial for diagnosis.[3][4]

G start Low Yield Observed check_progress Monitor Reaction (TLC, HPLC, LC-MS) start->check_progress incomplete Incomplete Reaction check_progress->incomplete Starting material remains side_reactions Side Reactions Dominant check_progress->side_reactions Multiple spots/ peaks observed catalyst_issue Catalyst Issue check_progress->catalyst_issue Reaction stalls purification_loss Purification Loss check_progress->purification_loss Good conversion, low isolated yield solution1 Optimize: - Extend Reaction Time - Increase Temperature - Check Reagent Purity incomplete->solution1 solution2 Optimize: - Lower Temperature - Use Milder Reagents - Control pH / Anhydrous Conditions side_reactions->solution2 solution3 Troubleshoot: - Use Fresh Catalyst - Check for Poisons - Modify Loading catalyst_issue->solution3 solution4 Optimize: - Adjust Recrystallization Solvents - Modify Chromatography - Melt Crude Product First purification_loss->solution4

Caption: A logical workflow for troubleshooting low yields in synthesis.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3][5] If the reaction stalls, consider moderately increasing the temperature or extending the reaction time. Ensure the purity of your starting materials, as impurities can inhibit the reaction.[5]

  • Side Reactions: The formation of byproducts is a major contributor to reduced yields.

    • Solution: Identify the byproduct to understand the side reaction. For instance, hydrolysis of a nitrile starting material to nicotinamide is common in aqueous conditions.[3] To minimize this, use anhydrous solvents and reagents, or control the pH.[3] Over-oxidation can also be an issue; using a milder or more selective oxidizing agent may be necessary.[3]

  • Catalyst Deactivation: In catalytic processes, the catalyst may lose activity.

    • Solution: Catalysts can be "poisoned" by impurities in the starting materials or solvents.[3] Using fresh catalyst or ensuring the purity of all components is essential. For reactions like the Hantzsch synthesis, alternative catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation have been shown to dramatically improve yields.[4]

  • Purification Losses: Significant material can be lost during work-up and purification.[3]

    • Solution: Optimize recrystallization by carefully selecting the solvent system to maximize crystal formation while leaving impurities in the mother liquor.[3][6] For crude yellow nicotinic acid from nitric acid oxidation, one effective technique is to melt the crude product before a single recrystallization step, which can significantly improve purity and reduce the need for multiple, yield-lowering recrystallizations.[7]

Issue 2: My amidation reaction is inefficient. How can I improve the coupling of a carboxylic acid with an amine?

Direct amidation of carboxylic acids and amines can be challenging because the acid-base reaction forms a poorly reactive ammonium carboxylate salt.[8][9]

Potential Causes & Solutions:

  • Ammonium Salt Formation: The primary obstacle is the formation of this stable salt, which requires high temperatures (often >160 °C) to overcome, leading to potential degradation of sensitive substrates.[8][9]

    • Solution 1 (Coupling Agents): Use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).[10] The EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form a more stable active ester, which minimizes a common side reaction that forms N-acylurea and stops the reaction.[10]

    • Solution 2 (Anhydrous Conditions): Water is the only byproduct of direct amidation. Removing it as it forms can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene.[8][9]

    • Solution 3 (Catalysis): Boron-based catalysts have proven effective in promoting direct amidation under milder conditions. They are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

MethodTemperatureKey ConsiderationsCommon Issues
Thermal Condensation >160 °CLimited to robust substrates.[8]Degradation of starting materials.
EDC/HOBt Coupling 0 °C to RTRequires anhydrous conditions; amine salts may need a non-nucleophilic base (e.g., DIPEA).[10]Removal of urea byproducts; potential for racemization.
Dean-Stark Reflux (e.g., Toluene)Effective for removing water byproduct.[8]High temperatures may not be suitable for all substrates.
Issue 3: I am struggling with purifying my final product. What are the best strategies?

Purification can be a significant bottleneck, especially when byproducts have similar polarities to the desired compound.

Potential Causes & Solutions:

  • Insoluble Byproducts: Some reactions, particularly those using dicyclohexylcarbodiimide (DCC), produce highly insoluble byproducts like dicyclohexylurea (DCU).[10]

    • Solution: The insolubility of DCU can be an advantage. It often precipitates from the reaction mixture (e.g., in dichloromethane) and can be removed by simple filtration.[10] Washing the crude product with solvents where DCU has low solubility, like cold acetonitrile or diethyl ether, is also effective.[10]

  • Co-eluting Impurities in Chromatography:

    • Solution: A systematic approach to selecting the eluent for column chromatography is essential. Start with a non-polar solvent and gradually increase polarity with a solvent like ethyl acetate.[5] If separation is still difficult, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.

  • Recrystallization Difficulties:

    • Solution: Finding the right solvent or solvent pair is key. The ideal solvent should dissolve the compound when hot but not when cold. If a single solvent doesn't work, a binary system (one solvent in which the compound is soluble, and another in which it is not) can be effective. For nicotinic acid itself, recrystallization from hot water is a common method, though it can involve material loss.[6] Using a base wash (e.g., with sodium bicarbonate solution) to remove unreacted acidic starting material can simplify purification, but care must be taken to avoid hydrolysis of ester derivatives.[11]

Frequently Asked Questions (FAQs)

Q1: What are the "greenest" methods for synthesizing nicotinic acid? A1: Environmentally friendly approaches aim to reduce hazardous waste and improve atom economy.[2][12] The gas-phase oxidation of 3-picoline using air as the oxidant is considered a green industrial process because the only byproduct is water, and it allows for energy recovery.[1] Enzymatic methods, such as the nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid, are also highly attractive.[2][12] These reactions occur in water under mild conditions, offer high selectivity, and avoid the use of harsh reagents like nitric acid, which generates toxic NOx by-products.[2][12]

Q2: How can I introduce substituents onto the pyridine ring? A2: Introducing substituents can be challenging due to the electron-deficient nature of the pyridine ring. The strategy depends on the desired position and type of substituent. Electrophilic aromatic substitution is difficult and typically requires harsh conditions, directing to the 3-position. Nucleophilic aromatic substitution is more feasible, especially with a leaving group at the 2- or 4-position. Organometallic cross-coupling reactions (e.g., Suzuki, Heck) are powerful tools for introducing carbon-carbon bonds, typically starting from a halogenated pyridine derivative.

Q3: What analytical techniques are best for monitoring reaction progress? A3: A combination of techniques is often best.

  • Thin Layer Chromatography (TLC): Fast, inexpensive, and excellent for quickly checking for the consumption of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It separates components of the mixture and provides the mass of each, helping to identify products, byproducts, and intermediates.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis to determine the precise conversion rate and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture and running a quick 1H NMR can provide a clear picture of the ratio of starting material to product.

Experimental Protocols

Protocol 1: Oxidation of Nicotine to Nicotinic Acid using Nitric Acid

This protocol is based on a classic, robust method.[6]

! CAUTION ! This reaction can become vigorous. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nicotine is highly toxic.[6]

  • Reaction Setup: In a 5-liter round-bottomed flask, place 4 kg of concentrated nitric acid (sp. gr. 1.42).

  • Addition of Nicotine: Carefully add 210 g of 95% pure nicotine in 25-cc portions. Swirl the flask after each addition to ensure proper mixing and dissipate heat.[6]

  • Heating: Place the flask on a steam bath and heat until the liquid temperature reaches 70°C.

  • Exothermic Reaction: Remove the flask from the heat source. The reaction will proceed spontaneously, often causing the liquid to boil. If the reaction becomes too vigorous, intermittent cooling with a water bath may be necessary.[6]

  • Completion: After the initial vigorous boiling subsides (approximately 30 minutes), return the flask to the steam bath and heat for about 12 hours or until the evolution of nitrogen dioxide fumes ceases.

  • Work-up: Pour the hot solution into an evaporating dish and evaporate on the steam bath almost to dryness.

  • Purification: Transfer the resulting crude nicotinic acid nitrate to a beaker and add 400 cc of distilled water. Heat until a complete solution is formed. Upon cooling, yellow granular crystals of nicotinic acid nitrate will separate. Filter the crystals and proceed with further purification as needed.[6]

Protocol 2: Purification of Crude Nicotinic Acid via Melting and Recrystallization

This protocol is highly effective for purifying the yellow crude product from nitric acid oxidation.[7]

  • Melting: Place the crude, yellow nicotinic acid in a suitable vessel and heat it to its melting point (approx. 236-250°C). Maintain the molten state for at least two minutes. This process destroys the yellow chromophore, turning the cooled solid a light tan color.[7]

  • Dissolution: Allow the melt to cool and solidify. Dissolve the resulting tan-colored solid in a suitable volume of boiling water (e.g., 25g of acid in 250 mL of water).

  • Decolorization: Add a small amount of activated carbon (e.g., 0.5 g) to the hot solution to decolorize it.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

  • Collection: Collect the colorless crystals of pure nicotinic acid by filtration, wash with a small amount of cold water, and dry.

References

  • JETIR (June 2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]

  • Google Patents. Process for the purification of nicotinic acid amide I.
  • Organic Syntheses. Nicotinic acid. Organic Syntheses Procedure. [Link]

  • ResearchGate (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • ResearchGate (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • ResearchGate (2025). Challenges and outlook for catalytic direct amidation reactions. ResearchGate. [Link]

  • Encyclopedia.pub (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • ResearchGate (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Google Patents.
  • ResearchGate (2025). ChemInform Abstract: Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. ResearchGate. [Link]

  • Frontiers (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • NIH (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • MDPI (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • ResearchGate (2015). Optimisation of reaction conditions. ResearchGate. [Link]

  • Frontiers (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. . [Link]

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Technical Support Center: Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in constructing this critical heterocyclic scaffold. Pyridine derivatives are central to pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often plagued by side reactions that can impact yield, purity, and regiochemical outcomes.

This resource moves beyond standard protocols to offer in-depth troubleshooting in a practical question-and-answer format. We will explore the causality behind common synthetic pitfalls and provide field-proven solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs): General Issues in Pyridine Synthesis

This section addresses overarching challenges that can apply to various synthetic routes.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors I should investigate?

Low yields are a frequent issue, often stemming from a few key areas. Before re-running the entire synthesis, a systematic review of your reaction parameters is critical.

Answer:

Several factors can contribute to low product yield. The classical Hantzsch synthesis, for example, is known for requiring long reaction times and sometimes harsh conditions, which can lead to degradation.[1][2]

Troubleshooting Steps:

  • Reagent Purity and Stability:

    • Aldehydes: Impurities or oxidation to carboxylic acids can inhibit the reaction. Use freshly distilled or recently purchased aldehydes.

    • Enamines/β-keto esters: These starting materials can be unstable. For instance, in the Bohlmann-Rahtz synthesis, some enamines are prone to acid-catalyzed decomposition.[3] Consider generating sensitive enamines in situ using ammonium acetate as a nitrogen source.[4]

    • Ammonia Source: Ensure your source of ammonia (e.g., ammonium acetate) is fresh. Old reagents can have diminished activity.

  • Reaction Conditions:

    • Temperature: Many pyridine cyclizations require heat to drive the final dehydration and aromatization steps. However, excessive heat can cause decomposition. In the Bohlmann-Rahtz synthesis, high temperatures for cyclodehydration are a known drawback.[3] Investigate using acid catalysis (Brønsted or Lewis acids) to lower the required temperature.[3][4]

    • Solvent: The choice of solvent can dramatically affect reaction rates and equilibrium positions. Polar protic solvents like ethanol are common, but for certain reactions, a switch to aprotic or even aqueous micellar conditions can be beneficial.[2][5]

  • Reaction Stoichiometry: Incorrect molar ratios of reactants in multi-component reactions like the Hantzsch or Guareschi-Thorpe syntheses are a common source of failure.[5][6] Double-check all calculations and measurements.

G start Low or No Product Yield reagents Verify Reagent Purity & Stoichiometry start->reagents reagents->start Impurity/Error Found & Corrected conditions Review Reaction Conditions (Temp, Solvent, Time) reagents->conditions Reagents OK conditions->start Conditions Optimized mechanism Re-evaluate Reaction Mechanism (Intermediate Stability) conditions->mechanism Conditions OK mechanism->start Intermediate Unstable (Modify Route) success Yield Improved mechanism->success Identified & Solved Issue

Caption: A decision workflow for troubleshooting low yields.

Q2: I am struggling with poor regioselectivity and obtaining a mixture of isomers. How can I control substituent placement?

Controlling regioselectivity is a central challenge in pyridine chemistry due to the complex interplay of electronic and steric factors.[7] The electron-deficient nature of the ring deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[7][8]

Answer:

Achieving a single, desired regioisomer requires a strategy that overrides the ring's inherent reactivity patterns.

Key Strategies to Control Regioselectivity:

  • Steric Hindrance: Use bulky substituents on your starting materials to physically block one reaction site over another. In the Hantzsch synthesis, a sterically demanding aldehyde can effectively direct the cyclization pathway when using an unsymmetrical β-keto ester.[5]

  • Blocking Groups: A powerful strategy, particularly for post-synthesis functionalization like the Minisci reaction, is the use of a removable blocking group. A maleate-derived group, for instance, can be attached to the pyridine nitrogen to direct radical alkylation exclusively to the C4 position, preventing the typical C2/C4 mixture.[5][9]

  • Directed Metalation: For accessing specific positions that are otherwise difficult to functionalize (like C3), directed ortho-metalation (DoM) strategies are effective. A directing group on the pyridine ring coordinates to a strong base (e.g., n-BuLi), leading to deprotonation at an adjacent position, which can then be quenched with an electrophile.

  • Solvent Effects: The solvent can influence the stability of charged intermediates, thereby shifting the regiochemical outcome. For nucleophilic aromatic substitution (SNAr), switching from a nonpolar solvent like DCM to a polar aprotic solvent like DMSO has been shown to alter the ratio of C2 versus C6 substitution.

This protocol is adapted from methodologies developed to overcome poor regioselectivity in radical functionalization.[5][9]

Materials:

  • Substituted Pyridine

  • Maleic Anhydride

  • Carboxylic Acid (Alkyl Source)

  • Silver Nitrate (AgNO₃)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • 1,2-Dichloroethane (DCE) and Water

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • Blocking Group Installation: React the starting pyridine with maleic anhydride to form the N-maleate adduct.

  • Minisci Reaction: In a biphasic system (DCE:H₂O), combine the N-maleate adduct (1.0 equiv), the desired carboxylic acid (2.0 equiv), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (2.0 equiv).

  • Reaction Execution: Heat the mixture at 50-60 °C for 2-4 hours. Monitor by TLC or LC-MS. The bulky blocking group will direct the incoming alkyl radical to the C4 position.

  • Blocking Group Removal: After the reaction is complete, remove the solvent and treat the crude product with DBU (3.0 equiv) to facilitate retro-Michael elimination of the blocking group.

  • Purification: Purify the resulting C4-alkylated pyridine by column chromatography.

Troubleshooting Guide: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic, powerful multi-component reaction for building the pyridine core, but it comes with its own set of common problems.[2][10][11]

Q3: The final aromatization of my 1,4-dihydropyridine (Hantzsch ester) is inefficient and gives significant side products. What are better oxidation methods?

The oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate is the crucial final step.[2] Classical methods often use harsh oxidants like nitric acid (HNO₃) or chromium trioxide (CrO₃), which can lead to low yields, side reactions, and difficult workups.[2]

Answer:

The choice of oxidant is critical for a clean and high-yielding aromatization. Modern methods offer milder and more efficient alternatives to harsh, traditional reagents.

Recommended Oxidation Strategies:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages/Considerations
Nitric Acid (HNO₃) Acetic acid, heatInexpensive, powerfulHarsh conditions, can cause nitration or other side reactions, generates NOx gases.[2]
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Inert solvent (e.g., DCM, Toluene), RTMild, high-yielding, clean reactionStoichiometric, expensive reagent
Ferric Chloride (FeCl₃) Acetonitrile or water, heatInexpensive, can be used in one-pot synthesesCan be acidic, may require optimization
Manganese Dioxide (MnO₂) Inert solvent (e.g., DCM, Chloroform), refluxMild, useful for sensitive substratesHeterogeneous reaction, requires excess reagent, filtration can be difficult
Aerobic Oxidation (O₂/Air) Often requires a catalyst (e.g., copper) or light"Green" and inexpensive oxidantCan be slow, may require specific catalysts, not always broadly applicable.[12]

Recommendation: For most applications, starting with a milder oxidant like DDQ or an iron-based salt like FeCl₃ is advisable. If developing a large-scale process, exploring catalytic aerobic oxidation could be highly beneficial.

Caption: Aromatization of a Hantzsch 1,4-DHP to a pyridine.

Troubleshooting Guide: Bohlmann-Rahtz Pyridine Synthesis

This versatile method builds pyridines from enamines and ethynylketones but can be hampered by the need for high temperatures and intermediate purification.[3][13]

Q4: The final cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high heat, which is degrading my material. Are there milder alternatives?

The thermally-induced cyclodehydration of the aminodiene intermediate is a known bottleneck in this synthesis, often limiting its utility for sensitive substrates.[3]

Answer:

Yes, significant progress has been made in catalyzing this step to allow for much lower reaction temperatures. The key is to promote the E/Z isomerization and subsequent cyclization using an acid catalyst.

Catalytic Solutions for Milder Cyclodehydration:

  • Brønsted Acids: Adding acetic acid to the reaction mixture (e.g., a 5:1 mixture of toluene and acetic acid) can dramatically lower the required temperature, often allowing the reaction to proceed at 50 °C instead of requiring reflux in high-boiling solvents.[3][14] This can also enable a one-pot procedure where the enamine is generated and reacts without isolation.

  • Lewis Acids: Catalysts like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) have been shown to be effective.[4]

  • Solid-Phase Acids: Using an ion-exchange resin like Amberlyst-15 facilitates an easy work-up (simple filtration) and is compatible with acid-sensitive groups like tert-butyl esters, which would be cleaved by strong soluble acids.[3][4]

This protocol is based on work by Bagley et al. for a more efficient, lower-temperature synthesis.[3][14]

Materials:

  • β-Aminocrotonate (enamine) or corresponding 1,3-dicarbonyl and ammonium acetate

  • Ethynylketone

  • Toluene

  • Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the enamine (1.0 equiv) and the ethynylketone (1.0 equiv) in a 5:1 mixture of toluene and acetic acid. If starting from a 1,3-dicarbonyl, use it along with ammonium acetate to generate the enamine in situ.

  • Heating: Heat the reaction mixture at a significantly reduced temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS. The reaction time can range from a few hours to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the polysubstituted pyridine.

References

  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health (PMC).
  • Side-Chain Reactions of Substituted Pyridines. Pearson.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Royal Society of Chemistry.
  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare.
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health.
  • Troubleshooting low yield in multi-component pyridine synthesis. Benchchem.
  • Pyridine. Wikipedia.
  • Pyridines. SlidePlayer.
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Kröhnke pyridine synthesis. Wikipedia.
  • Bohlmann–Rahtz pyridine synthesis. Wikipedia.
  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
  • Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd.
  • How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate.
  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health (PMC).
  • Learning from the Hantzsch synthesis. American Society for Biochemistry and Molecular Biology.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Hantzsch Pyridine Synthesis. Scribd.
  • Kröhnke Pyridine Synthesis. Scribd.
  • Guareschi-Thorpe Condensation. Merck & Co.
  • Optimizing reaction conditions for substituted pyridine synthesis. Benchchem.
  • Pyridine Synthesis: Cliff Notes. Baran Lab (Scripps Research).
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications.
  • Icilio Guareschi and his amazing “1897 reaction”. National Institutes of Health (PMC).
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group (Princeton University).
  • “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD.
  • Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. National Institutes of Health (PMC).
  • Pyridine synthesis. Organic Chemistry Portal.
  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
  • Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications.
  • Tandem One-Pot Synthesis of Polysubstituted Pyridines Using the Blaise Reaction Intermediate and 1,3-enynes. PubMed.

Sources

Technical Support Center: Optimizing the Synthesis of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5,6-Trimethoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

I. Overview of the Synthetic Strategy

Due to the limited specific literature on the direct synthesis of this compound, we propose a plausible and robust synthetic route based on established pyridine chemistry. This multi-step synthesis involves the construction of the substituted pyridine ring followed by functional group manipulations to yield the final product. The general workflow is outlined below:

Synthetic_Workflow A Starting Material: Substituted Pyridone B Step 1: Chlorination A->B  POCl3 C Step 2: Nucleophilic Substitution (Methoxylation) B->C  NaOMe, MeOH D Step 3: Introduction of the Carboxylic Acid Group C->D  1. n-BuLi  2. CO2  3. H3O+ E Final Product: This compound D->E  Purification

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Chlorination Step (Step 1)

  • Question: My chlorination of the starting pyridone with phosphorus oxychloride (POCl₃) is resulting in a low yield of the desired 2,5,6-trichloronicotinic acid derivative. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step are often attributed to incomplete reaction, side product formation, or degradation of the starting material or product. Here’s a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure that the phosphorus oxychloride is fresh and has not been exposed to moisture, which can lead to its decomposition.

    • Reaction Temperature: The temperature of the reaction is critical. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition. It is advisable to optimize the temperature by running small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C).

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. An insufficient reaction time will result in unreacted starting material, while an extended time might lead to the formation of byproducts.

    • Solvent: While neat POCl₃ can sometimes be used, the use of a high-boiling inert solvent like toluene or xylene can improve the reaction by allowing for better temperature control and facilitating a more homogeneous reaction mixture.[1]

    • Work-up Procedure: The work-up is crucial. Quenching the reaction mixture by pouring it onto crushed ice and carefully neutralizing it with a base (e.g., NaHCO₃ or NaOH solution) is a standard procedure. Ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the chloro-substituents.

Issue 2: Incomplete Methoxylation (Step 2)

  • Question: I am observing a mixture of partially and fully methoxylated products after reacting the trichloro-intermediate with sodium methoxide. How can I drive the reaction to completion?

  • Answer: Incomplete methoxylation is a common issue in nucleophilic aromatic substitution reactions on substituted pyridines. The reactivity of the chloro groups can vary depending on their position.

    • Stoichiometry of Sodium Methoxide: Ensure you are using a sufficient excess of sodium methoxide. A molar excess of at least 3.5 to 4 equivalents is recommended to ensure complete substitution of all three chlorine atoms.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Use anhydrous methanol and ensure all glassware is thoroughly dried. Any water present will consume the sodium methoxide and can lead to the formation of hydroxy-pyridines as byproducts.

    • Temperature and Reaction Time: Refluxing the reaction mixture is typically required to achieve complete substitution. Monitor the reaction by TLC or LC-MS to determine the necessary reaction time. In some cases, prolonged reaction times (24-48 hours) may be necessary.

    • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be a powerful tool to reduce reaction times and improve yields.[2]

Issue 3: Low Yield During Carboxylation (Step 3)

  • Question: The introduction of the carboxylic acid group via lithiation and quenching with carbon dioxide is giving me a very low yield of this compound. What could be going wrong?

  • Answer: This step involves the formation of an organolithium intermediate, which is highly reactive and requires strict control of reaction conditions.

    • Anhydrous and Inert Atmosphere: This reaction must be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). Any trace of water or oxygen will quench the organolithium intermediate.

    • Temperature Control: The lithiation step is typically performed at low temperatures (e.g., -78°C) to prevent side reactions. Ensure your cooling bath is stable throughout the addition of n-butyllithium.

    • Quality of n-Butyllithium: The concentration of commercially available n-butyllithium can vary over time. It is good practice to titrate the n-butyllithium solution before use to determine its exact molarity.

    • Carbon Dioxide Source: Use freshly crushed dry ice or bubble dry CO₂ gas through the reaction mixture. Ensure the CO₂ is also anhydrous.

    • Quenching Procedure: Add the organolithium solution to a slurry of dry ice in anhydrous THF. This ensures that the organolithium reacts with an excess of CO₂.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low yield in chlorinationIncomplete reaction, side reactionsOptimize temperature and time, use fresh POCl₃, consider an inert solvent.
Incomplete methoxylationInsufficient reagent, moistureUse excess sodium methoxide, ensure anhydrous conditions, consider microwave heating.[2]
Low yield in carboxylationReaction with water/O₂, temperatureMaintain strict anhydrous and inert conditions, control temperature at -78°C, titrate n-BuLi.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions to take during this synthesis?

    • A1: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Organolithium reagents like n-butyllithium are pyrophoric and should be handled under an inert atmosphere.

  • Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

    • A2: Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For more detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy are recommended. The purity of the final product can be determined by HPLC and melting point analysis.[3]

  • Q3: How can I purify the final product, this compound?

    • A3: The final product is an acid, so it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Alternatively, if impurities are difficult to remove, column chromatography on silica gel can be employed.

  • Q4: Are there alternative methods for introducing the carboxylic acid group?

    • A4: Yes, other methods can be considered. For example, if a bromo- intermediate is synthesized instead of a chloro- intermediate, a palladium-catalyzed carbonylation reaction could be a viable alternative.

IV. Experimental Workflow Visualization

Troubleshooting_Logic cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Points cluster_solutions Corrective Actions A Start: Pyridone Derivative B Step 1: Chlorination A->B C Step 2: Methoxylation B->C T1 Low Yield? B->T1 D Step 3: Carboxylation C->D T2 Incomplete Reaction? C->T2 E End: this compound D->E T3 Side Products? D->T3 S1 Optimize Temp/Time Check Reagent Purity T1->S1 S2 Increase Reagent Stoichiometry Ensure Anhydrous Conditions T2->S2 S3 Strict Inert Atmosphere Low-Temperature Reaction T3->S3

Caption: A logical diagram illustrating troubleshooting points in the synthesis.

V. References

  • Ciufolini, M. A., & Spencer, P. (2003). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. The Journal of organic chemistry, 68(13), 5091–5093. [Link]

  • Zhang, L., Wang, Y., & Zhang, Y. (2013). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

  • JETIR. (2018). Synthesis, Characterization and Optimization Study of Nicotine Derivatives. JETIR. [Link]

  • Lisicki, D., Gądek, T., & Gac, W. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules (Basel, Switzerland), 27(3), 735. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journals. [Link]

  • ResearchGate. (2012). Improved synthesis of 2‐methoxyphenothiazine. ResearchGate. [Link]

  • Frontiers. (n.d.). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Alchem.Pharmtech. (n.d.). CAS NULL | this compound. Alchem.Pharmtech. [Link]

  • PMC. (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. [Link]

  • JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]

  • Google Patents. (n.d.). Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions. Google Patents.

  • YouTube. (2024, March 17). Truth Serum Synthesis [Educational] #organicchemistry #organicchemistrytutor. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • PMC. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • Google Patents. (n.d.). Stereospecific synthesis process for tretinoin compounds. Google Patents.

  • YouTube. (2018, June 14). Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism. YouTube. [Link]

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Technical Support Center: Purification of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this important class of compounds. By understanding the underlying chemical principles and employing the appropriate techniques, you can significantly improve the purity, yield, and efficiency of your work.

Introduction: The Unique Challenges of Purifying Substituted Nicotinic Acids

Substituted nicotinic acids are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. However, their purification presents a unique set of challenges stemming from their amphoteric nature, potential for zwitterion formation, and the frequent presence of closely related impurities. This guide will provide a structured approach to troubleshooting these issues, grounded in scientific principles and practical, field-proven experience.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of substituted nicotinic acids in a question-and-answer format.

Issue 1: Difficulty Removing Unreacted Starting Material and Reagent Byproducts

Q: I'm struggling to separate my substituted nicotinic acid product from the unreacted starting materials (e.g., a substituted 3-picoline) and reaction byproducts using standard column chromatography. What's causing this and what are my options?

A: This is a common hurdle. The similar polarities of your product and certain starting materials or byproducts can make chromatographic separation inefficient. The amphoteric nature of nicotinic acids, possessing both a basic pyridine ring and an acidic carboxylic acid group, is the root cause.

Causality Explained: At neutral pH, your substituted nicotinic acid can exist as a zwitterion, a molecule with both a positive and a negative charge. This zwitterionic character significantly increases its polarity, often causing it to adhere strongly to silica gel, leading to poor separation and recovery.

Troubleshooting Protocol: Acid-Base Extraction

A more effective strategy is to leverage the acidic and basic properties of your compound through liquid-liquid extraction. This technique exploits the differential solubility of the ionized and non-ionized forms of the molecule in aqueous and organic phases.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[1]

  • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate the basic pyridine ring of any unreacted starting material (like a substituted picoline), forming a water-soluble salt that partitions into the aqueous layer. Your nicotinic acid product, being acidic, will remain in the organic layer.

  • Basic Wash: Next, wash the organic layer with a dilute basic solution (e.g., 1 M NaOH or saturated sodium bicarbonate).[1] This will deprotonate the carboxylic acid group of your product, forming a water-soluble sodium salt that moves into the aqueous phase. Neutral organic impurities will remain in the organic layer.

  • Isolation of the Product: Separate the aqueous layer containing your product's salt.

  • Acidification and Extraction: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to the isoelectric point (typically pH 3-4) to precipitate the neutral, zwitterionic form of your substituted nicotinic acid.[2] The product can then be collected by filtration or extracted back into an organic solvent like EtOAc.

Issue 2: Product is a Persistent Oil or Fails to Crystallize

Q: My purified substituted nicotinic acid is an oil and refuses to crystallize, making it difficult to handle and obtain accurate analytical data. Why is this happening and how can I induce crystallization?

A: The failure to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. The inherent properties of some substituted nicotinic acids, particularly their ability to form zwitterions, can also complicate crystallization.

Causality Explained: Zwitterions can have strong intermolecular interactions, which can sometimes lead to the formation of amorphous solids or oils instead of well-ordered crystals.[3][4] Impurities can disrupt the regular packing of molecules required for crystal formation.

Troubleshooting Protocol: Recrystallization Optimization

A systematic approach to selecting the right solvent system is crucial for successful recrystallization.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your oily product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Solvent System Selection:

    • Single Solvent: If a suitable single solvent is found, dissolve the compound in the minimum amount of the hot solvent and allow it to cool slowly.

    • Solvent/Anti-Solvent System: If a single solvent is not ideal, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The small scratches on the glass surface can provide nucleation sites for crystal growth.

    • Cooling: Slow cooling is generally preferred for forming larger, purer crystals. If spontaneous crystallization does not occur at room temperature, try cooling the solution in an ice bath or refrigerator.

Data Presentation: Recommended Recrystallization Solvents for Nicotinic Acid Derivatives

Solvent SystemNotes
WaterEffective for many unsubstituted and simple substituted nicotinic acids.[5]
Ethanol/WaterA versatile combination for compounds with intermediate polarity.
IsopropanolCan be a good alternative to ethanol.
AcetonitrileUseful for less polar derivatives.
Issue 3: Removal of Residual Palladium Catalyst

Q: I've performed a cross-coupling reaction to synthesize my substituted nicotinic acid and now I'm having trouble removing the residual palladium catalyst. What are the best methods for this?

A: Palladium catalysts are common in modern organic synthesis but their removal is critical, especially for pharmaceutical applications. Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.

Troubleshooting Protocol: Palladium Scavenging

  • Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[6][7] This can remove a significant portion of the heterogeneous palladium catalyst.

  • Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb palladium species.[8]

    • Procedure: Stir the crude product solution with a small amount of activated carbon for a period of time, then filter through Celite to remove the carbon and the adsorbed palladium.

  • Solid-Supported Scavengers: For more complete removal, solid-supported scavengers containing functional groups with a high affinity for palladium (e.g., thiols, amines) are highly effective.[9]

    • Procedure: The scavenger is added to the reaction mixture and stirred. The solid-supported scavenger with the bound palladium is then easily removed by filtration.

Part 2: Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Ion-Exchange Chromatography

For substituted nicotinic acids that are difficult to purify by other means, ion-exchange chromatography can be a powerful tool.[10][11]

Workflow for Ion-Exchange Chromatography of Substituted Nicotinic Acids

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Product Isolation dissolve Dissolve crude product in aqueous mobile phase adjust_ph Adjust pH to ensure the target molecule is charged dissolve->adjust_ph load Load sample onto the ion-exchange column adjust_ph->load wash Wash with buffer to remove unbound impurities load->wash elute Elute the bound product with a salt gradient or pH change wash->elute collect Collect fractions containing the pure product elute->collect desalt Desalt the product (e.g., by dialysis or size-exclusion chromatography) collect->desalt isolate Isolate the final product (e.g., by lyophilization or precipitation) desalt->isolate

Caption: Workflow for the purification of substituted nicotinic acids using ion-exchange chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

When high purity is paramount and other methods have failed, preparative HPLC is the method of choice.[12][13][14]

Experimental Protocol: General Preparative HPLC Method

  • Column Selection: A reversed-phase C18 column is a common starting point for many substituted nicotinic acids.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically used.

  • Method Development: An analytical HPLC method should first be developed to determine the optimal separation conditions.

  • Scaling Up: The analytical method is then scaled up to a preparative scale by increasing the column size and flow rate.

  • Fraction Collection: Fractions corresponding to the product peak are collected.

  • Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation or lyophilization, to yield the pure product.

Part 3: Understanding the Chemistry of Substituted Nicotinic Acids

A deeper understanding of the chemical properties of your target molecule is essential for effective purification.

The Role of pKa and Zwitterion Formation

The pKa values of the carboxylic acid and the pyridine nitrogen are critical. The isoelectric point (pI) is the pH at which the molecule has a net zero charge and is least soluble in aqueous solutions. Purposely adjusting the pH of your solution to the pI is a key strategy for inducing precipitation and purification.

Logical Relationship: pH, Charge, and Solubility

G cluster_0 Low pH (pH < pKa of COOH) cluster_1 Intermediate pH (pI) cluster_2 High pH (pH > pKa of Pyridine) low_ph Predominantly Cationic (Protonated Pyridine and COOH) High Water Solubility pI Zwitterionic (Protonated Pyridine, Deprotonated COO-) Low Water Solubility low_ph->pI Increase pH high_ph Predominantly Anionic (Neutral Pyridine, Deprotonated COO-) High Water Solubility pI->high_ph Increase pH

Caption: The effect of pH on the charge and solubility of a substituted nicotinic acid.

References

  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49. doi: 10.15227/orgsyn.004.0049. Retrieved from [Link][5]

  • Stoll, A. (1962). U.S. Patent No. US3037987A. Google Patents. Retrieved from [15]

  • Gajda, M. J., & Gajda, T. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 739. doi: 10.3390/molecules27030739. Retrieved from [Link][10]

  • Dahm, L., Friedrich, H., & Prescher, G. (1984). U.S. Patent No. US4447615A. Google Patents. Retrieved from [16]

  • Shahinozzaman, Md. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link][1]

  • Anonymous. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link][6]

  • Króliczewski, K., & Króliczewska, H. (2007). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of Planar Chromatography--Modern TLC, 20(4), 269–274. doi: 10.1556/JPC.20.2007.4.8. Retrieved from [Link][12]

  • Rovira, A. J., & Dermer, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1777–1806. doi: 10.1021/acs.oprd.3c00213. Retrieved from [Link][9]

  • Anonymous. (2020). How to desalt zwitterions? ResearchGate. Retrieved from [Link][3]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link][13]

  • Gunnam, A., Suresh, K., Ganduri, R., & Nangia, A. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. CrystEngComm, 18(34), 6374–6386. doi: 10.1039/C6CE01140A. Retrieved from [Link][4]

  • Pickering Laboratories, Inc. (2013). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Retrieved from [Link][14]

  • Cislak, F. E. (1952). U.S. Patent No. US2622085A. Google Patents. Retrieved from [2]

  • Anonymous. (2019). What would be a good way to kill leftover palladium from a reaction mixture? Reddit. Retrieved from [Link][8]

  • Anonymous. (2017). How to remove palladium catalyst from reaction mixture ? ResearchGate. Retrieved from [Link][7]

  • Lonza. (n.d.). Preparation method of nicotinic acid. Google Patents. Retrieved from [11]

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Technical Support Center: Purification of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges with the purity of 2,5,6-Trimethoxynicotinic acid, specifically focusing on the removal of unreacted starting materials and other process-related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Identifying the Source of Impurity

Question: My final product of this compound shows contamination. How do I identify the impurity and its origin?

Answer: The first step in effective purification is to identify the nature of the impurity. Common contaminants in the synthesis of nicotinic acid derivatives include unreacted starting materials, byproducts, and residual solvents.

  • Common Starting Materials and Potential Impurities: The synthesis of substituted nicotinic acids can involve starting materials like substituted pyridines. For instance, the oxidation of a corresponding 2,5,6-trimethoxy-3-alkylpyridine would be a plausible route. Incomplete oxidation could leave residual starting material. Other potential impurities can include isomers or related pyridine derivatives.[1][2]

  • Analytical Characterization: To identify the specific impurity, a combination of analytical techniques is recommended:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying components in a mixture.[3][4] A well-developed HPLC method can resolve your product from starting materials and byproducts.

    • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide the molecular weight of the impurities, aiding in their identification.[5][6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities, which is invaluable for confirming their identity.

Purification Strategy: My product is contaminated with a non-acidic starting material.

Question: My analytical data indicates the presence of a neutral or basic starting material in my this compound product. What is the most effective purification strategy?

Answer: An acid-base extraction is a highly effective and straightforward method for separating acidic compounds like this compound from neutral or basic impurities.[7][8][9][10] This technique leverages the differential solubility of the acidic product and the impurity in aqueous and organic phases at varying pH levels.

The underlying principle is that the acidic product can be converted into its water-soluble salt form by treatment with a base, while the neutral or basic impurity remains in the organic phase.[7][10]

Experimental Protocol: Acid-Base Extraction

This protocol outlines the steps for purifying this compound contaminated with a neutral or basic starting material.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The deprotonated 2,5,6-trimethoxynicotinate salt will be in the upper aqueous layer, while the neutral or basic impurity will remain in the lower organic layer.[8][9]

  • Separation:

    • Carefully drain the lower organic layer, which contains the impurity.

    • Collect the upper aqueous layer containing the product salt.

  • Wash (Optional but Recommended): To ensure complete removal of the impurity, wash the aqueous layer with a fresh portion of the organic solvent.

  • Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1 M HCl with stirring until the solution becomes acidic (test with pH paper). The this compound will precipitate out as a solid as it is protonated and becomes less water-soluble.[10][11]

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the purified product under vacuum.

Purification Strategy: My product is contaminated with an acidic impurity.

Question: What if my impurity is also acidic? Will acid-base extraction still work?

Answer: If the impurity is also a carboxylic acid with a similar pKa to your product, simple acid-base extraction will not be effective. In this scenario, more advanced purification techniques are required.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[12] The principle is based on the difference in solubility of the product and the impurity in a particular solvent at different temperatures. Finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at all temperatures, is key. For nicotinic acid and its derivatives, water or aqueous alcohol solutions are often good starting points for recrystallization.[11][13]

  • Chromatography: If recrystallization is not effective, column chromatography is a highly versatile purification method.[3]

    • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.

    • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase and a polar mobile phase. This is often used for the separation of aromatic carboxylic acids.[3]

    • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is particularly useful for purifying ionic compounds like carboxylic acids.[3][14]

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting a purification strategy based on the nature of the impurity.

PurificationWorkflow start Crude Product (this compound + Impurity) identify_impurity Identify Impurity (HPLC, LC-MS, NMR) start->identify_impurity impurity_type What is the nature of the impurity? identify_impurity->impurity_type acid_base Acid-Base Extraction impurity_type->acid_base Neutral or Basic recrystallization Recrystallization impurity_type->recrystallization Acidic pure_product Pure Product acid_base->pure_product chromatography Chromatography (Normal, Reversed-Phase, or Ion-Exchange) recrystallization->chromatography If ineffective recrystallization->pure_product If effective chromatography->pure_product

Caption: Purification workflow for this compound.

Data Summary for Purification Techniques

Purification TechniquePrincipleBest For RemovingKey Considerations
Acid-Base Extraction Differential solubility based on pHNeutral or basic starting materials/impuritiesChoice of base is critical to avoid product degradation.[7]
Recrystallization Differential solubility in a solvent at varying temperaturesImpurities with different solubility profilesSolvent selection is crucial for good recovery and purity.[11][12]
Column Chromatography Differential partitioning between a stationary and mobile phaseA wide range of impurities, including isomersCan be time-consuming and require significant solvent volumes.[3]

Purity Analysis

Question: How can I confirm the purity of my final this compound product?

Answer: After purification, it is essential to verify the purity of your product. The same analytical techniques used for impurity identification can be employed for purity assessment.

  • HPLC: A single, sharp peak corresponding to your product with no significant impurity peaks is a good indicator of high purity.[4]

  • NMR Spectroscopy: A clean NMR spectrum with the expected chemical shifts and integration values for this compound and the absence of signals from impurities confirms structural integrity and purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value is a classic indicator of a pure compound.

By systematically identifying impurities and applying the appropriate purification techniques, researchers can obtain high-purity this compound for their downstream applications.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved from [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Journal of Chromatographic Science. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]

  • PubMed. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2,5,6-Trimethoxynicotinic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5,6-Trimethoxynicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in acidic environments. As your virtual Senior Application Scientist, I will provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues you might encounter during your experiments that could be related to the instability of this compound in acidic media.

Issue 1: Inconsistent or Lower-Than-Expected Results in Bioassays

Question: My biological or biochemical assay is yielding inconsistent or lower-than-expected results when using acidic solutions of this compound. What could be the cause?

Answer: This is a common problem when a compound is unstable under the experimental conditions. The loss of active compound due to degradation will naturally lead to variability and a decrease in the observed effect.

Troubleshooting Steps:

  • pH Confirmation: The pH of your solution can significantly impact the chemical stability of your compound.[1] First, confirm the pH of your final assay medium after the addition of the this compound stock solution. Even a small amount of an unbuffered acidic stock can alter the pH of the final solution.

  • Time-Course Stability Study: To determine if the compound is degrading over the course of your experiment, perform a time-course stability study using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[1]

    • Prepare your acidic solution of this compound.

    • Immediately inject a sample into the HPLC to get a baseline (t=0) concentration.

    • Incubate the solution under your experimental conditions (temperature, light, etc.).

    • Inject samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

  • Fresh Solution Preparation: Always prepare fresh solutions of this compound for each experiment to minimize the impact of degradation over time.[2] If you must store solutions, do so at low temperatures and for the shortest possible duration.

Mitigation Strategies:

  • pH Adjustment: If your experiment allows, adjust the pH of your medium to be as close to neutral as possible. For some compounds, a slightly acidic buffer (e.g., citrate buffer pH 4-6) may be a suitable compromise between solubility and stability.[2]

  • Co-solvent Stock Solution: Prepare a high-concentration stock solution in an anhydrous, neutral organic solvent like DMSO.[2][3] This stock can then be diluted into your aqueous experimental medium immediately before use, minimizing the compound's exposure to the acidic aqueous environment.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Question: I am analyzing my sample containing this compound and I see new, unexpected peaks in my chromatogram. Could this be degradation?

Answer: Yes, the appearance of new peaks is a strong indicator of compound degradation.[1] Under acidic conditions, the methoxy groups of this compound are susceptible to hydrolysis.

Troubleshooting Steps:

  • Blank Run Analysis: To rule out contamination from your solvent or system, run a blank injection (your solvent without the compound).[1] This will help you confirm that the new peaks are indeed related to your compound.

  • Forced Degradation Study: To confirm that the new peaks are degradation products, perform a forced degradation study.[1]

    • Prepare a solution of this compound in a strongly acidic solution (e.g., 0.1 M HCl).

    • Heat the solution gently (e.g., 40-60°C) for a few hours.

    • Analyze the stressed sample by HPLC or LC-MS. An increase in the area of the unknown peaks and a corresponding decrease in the parent peak area will confirm they are degradation products.

  • Characterization of Degradants: If you have access to a mass spectrometer (LC-MS), you can get the mass of the new peaks. This will help you identify the degradation products. The expected degradation products would be the mono-, di-, and tri-hydroxy nicotinic acids resulting from the hydrolysis of the methoxy groups.

Analytical Method Development:

A robust, stability-indicating HPLC method is crucial for monitoring the stability of this compound. Here is a starting point for method development:

Parameter Recommendation
Column C18 Reverse-Phase
Mobile Phase A: Water with 0.1% Formic or Acetic Acid; B: Acetonitrile or Methanol with 0.1% Formic or Acetic Acid
Detection UV at a wavelength of maximum absorbance for the compound (e.g., 260-280 nm)
Gradient Start with a gradient to ensure separation of the parent compound from potential degradation products.
Troubleshooting Workflow

Here is a logical workflow for troubleshooting stability issues with this compound:

G A Inconsistent Experimental Results or Unexpected HPLC Peaks B Is the compound degrading? A->B C Perform Time-Course Stability Study with HPLC B->C Investigate D Monitor Parent Peak Area and Look for New Peaks C->D E No Change in Chromatogram D->E Outcome 1 F Parent Peak Decreases and/or New Peaks Appear D->F Outcome 2 G Issue is Not Compound Stability E->G H Compound is Unstable F->H L Re-evaluate Experimental Protocol G->L I Optimize Experimental Conditions H->I K Characterize Degradation Products (LC-MS) H->K J Adjust pH, Lower Temperature, Use Co-solvents, Prepare Fresh Solutions I->J

Caption: A logical workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway of this compound in acidic conditions?

A: The most probable degradation pathway is the acid-catalyzed hydrolysis of the methoxy groups (-OCH₃) to hydroxyl groups (-OH). The pyridine ring is electron-withdrawing, which can influence the susceptibility of the methoxy groups to hydrolysis. The reaction is initiated by the protonation of the methoxy oxygen, followed by a nucleophilic attack by water. This can happen sequentially for the three methoxy groups.

Plausible Acid-Catalyzed Hydrolysis Pathway:

G A This compound B Mono-hydroxy Metabolite(s) A->B + H₂O / H⁺ - CH₃OH C Di-hydroxy Metabolite(s) B->C + H₂O / H⁺ - CH₃OH D 2,5,6-Trihydroxynicotinic Acid C->D + H₂O / H⁺ - CH₃OH

Caption: Plausible acid-catalyzed hydrolysis of this compound.

Q2: How does pH affect the stability of this compound?

A: Generally, the rate of acid-catalyzed hydrolysis is dependent on the concentration of protons (H⁺), meaning that lower pH values will likely accelerate the degradation.[4] The pyridine nitrogen in nicotinic acid has a pKa, and its protonation state can also affect the electronic properties of the ring and thus the reactivity of the methoxy substituents. A systematic study across a range of pH values is the best way to determine the optimal pH for stability.[1]

Q3: What are the expected degradation products I should look for?

A: You should look for compounds with molecular weights corresponding to the loss of one, two, and three methyl groups, replaced by hydrogen atoms. The primary degradation products would be the various isomers of di-methoxy-hydroxy-nicotinic acid, followed by mono-methoxy-di-hydroxy-nicotinic acid, and finally 2,5,6-trihydroxynicotinic acid.

Q4: How should I prepare and store acidic solutions of this compound to minimize degradation?

A: To minimize degradation:

  • Prepare fresh: Prepare solutions immediately before use.[2]

  • Use co-solvents: Prepare a concentrated stock in an anhydrous organic solvent like DMSO and dilute it into your acidic aqueous medium at the last minute.[2][3]

  • Control temperature: Perform your experiments at the lowest practical temperature, as higher temperatures can accelerate hydrolysis.

  • Buffer your solution: If possible, use a buffer to maintain a constant pH, preferably at the highest pH compatible with your experimental needs and the compound's solubility.

  • Storage: If you must store an acidic solution, do so at a low temperature (e.g., 4°C or -20°C) and for the shortest possible time. Protect from light to prevent potential photolytic degradation.

Q5: Are there any analytical techniques other than HPLC that I can use to monitor stability?

A: While HPLC is the most common and powerful technique for stability studies, other methods can also be employed:

  • Gas Chromatography (GC): If the compound or its degradation products are volatile or can be derivatized to become volatile, GC can be a suitable technique.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the parent compound's signals (e.g., the methoxy protons) and the appearance of new signals from the degradation products over time.[8]

  • UV-Vis Spectroscopy: If the degradation products have a different UV-Vis spectrum from the parent compound, you can monitor the change in absorbance at a specific wavelength over time. However, this method is less specific than chromatography.

By understanding the potential for instability and employing the systematic troubleshooting and analytical strategies outlined in this guide, you can ensure the reliability and accuracy of your research involving this compound under acidic conditions.

References

  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • BenchChem. (2025). Technical Support Center: Overcoming Saquayamycin A Instability in Acidic Conditions.
  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 | Request PDF.
  • BenchChem. (n.d.). Troubleshooting RP 001 hydrochloride instability in aqueous solutions.
  • MDPI. (n.d.).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
  • PubMed. (n.d.).
  • OSHA. (1991). Pyridine. Method number: PV2295.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2021). (PDF)
  • OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks.
  • ATSDR. (n.d.). Chapter 6: Analytical Methods.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ACS Publications. (n.d.). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring | The Journal of Organic Chemistry.
  • BMC Research Notes. (2008).
  • ResearchGate. (n.d.). Protolytic Equilibrium Constants of Nicotinic Acid Solutions in Water–Dimethylsulfoxide Mixtures | Request PDF.
  • KEGG. (n.d.).
  • PubChem. (n.d.). Nicotinic Acid.
  • PubMed. (2008).
  • PMC. (2015).
  • Sci-Hub. (1961). 859. The hydrolysis of acetic anhydride. Part VII.

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preventing demethylation during 2,5,6-Trimethoxynicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5,6-Trimethoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a particular focus on preventing the undesired demethylation of the methoxy groups. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your synthesis and the purity of your final product.

Introduction: The Challenge of Demethylation

The synthesis of this compound, a valuable building block in medicinal chemistry, often culminates in the hydrolysis of its nitrile precursor, 2,5,6-Trimethoxynicotinonitrile. While seemingly straightforward, this step is fraught with the potential for demethylation, particularly of the methoxy groups at the 2- and 6-positions of the pyridine ring. These positions are activated towards nucleophilic attack, and the harsh conditions typically employed for nitrile hydrolysis can readily cleave one or more of the methyl ether linkages, leading to a mixture of partially and fully demethylated byproducts. This not only reduces the yield of the desired product but also complicates purification.

This guide provides a structured approach to troubleshooting and preventing demethylation, based on a mechanistic understanding of the competing reactions.

Troubleshooting Guide: Preventing Demethylation

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the critical nitrile hydrolysis step.

Issue 1: Significant formation of demethylated byproducts during nitrile hydrolysis.

Q1: I am observing significant amounts of mono- and di-demethylated impurities in my final product after hydrolyzing 2,5,6-Trimethoxynicotinonitrile. What is causing this?

A1: The primary cause of demethylation is the use of harsh reaction conditions, which are common in traditional nitrile hydrolysis protocols. Both strong acids and strong bases at elevated temperatures can promote the cleavage of the aryl methyl ethers.[1][2] The methoxy groups on the electron-rich pyridine ring are particularly susceptible.

  • Acid-Catalyzed Demethylation: Strong acids like concentrated sulfuric acid or hydrochloric acid protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., chloride or bisulfate).[1][2]

  • Base-Mediated Demethylation: Strong bases, especially at high temperatures, can also facilitate demethylation, although the mechanism is different and generally requires more forcing conditions than acidic cleavage.

Q2: How can I modify my existing hydrolysis protocol to minimize demethylation?

A2: Optimization of your current protocol is the first step. The key is to find a balance where the nitrile is hydrolyzed efficiently without providing enough energy to cleave the ether bonds.

  • Lower the Reaction Temperature: This is the most critical parameter. Attempt the hydrolysis at the lowest temperature at which you observe a reasonable reaction rate.

  • Reduce the Concentration of Acid/Base: Use the minimum concentration of acid or base required to catalyze the hydrolysis. For instance, instead of concentrated acids, try using a more dilute solution.[3][4]

  • Shorten the Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

ParameterStandard Conditions (High Demethylation Risk)Optimized Conditions (Reduced Demethylation Risk)
Temperature > 100 °CRoom Temperature to 60 °C
Acid Conc. Concentrated H₂SO₄ or HCl5-20% H₂SO₄ in water[5]
Base Conc. High concentrations of NaOH/KOHCatalytic amounts of base
Reaction Time Prolonged (e.g., >12 hours)Monitored to completion (typically shorter)

Q3: Are there alternative, milder hydrolysis methods that are less prone to causing demethylation?

A3: Yes, several milder methods for nitrile hydrolysis have been developed to avoid the issues associated with harsh conditions. These are particularly useful for sensitive substrates like 2,5,6-Trimethoxynicotinonitrile.

  • Enzyme-Catalyzed Hydrolysis: Nitrilase enzymes can offer exceptional selectivity under very mild conditions (neutral pH, room temperature), though this requires screening for a suitable enzyme.

  • Metal-Catalyzed Hydration: Some transition metal catalysts, such as those based on copper(II) acetate, can promote the hydration of nitriles to amides under mild conditions.[6] The resulting amide can then be hydrolyzed to the carboxylic acid under gentler conditions than the direct hydrolysis of the nitrile.

  • Mild Alkaline Hydrolysis in Non-Aqueous Conditions: A protocol using NaOH in a mixture of methanol and an aprotic solvent (e.g., dichloromethane or dioxane) has been reported for the mild hydrolysis of amides and the selective conversion of nitriles to primary amides.[7]

Frequently Asked Questions (FAQs)

Q4: I have already synthesized a batch of this compound that is contaminated with demethylated byproducts. Is there a way to salvage this material?

A4: While challenging, it may be possible to re-methylate the hydroxyl groups of the impurities. This would involve treating the mixture with a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions. However, this adds extra steps to your synthesis and may not be efficient. It is generally preferable to optimize the hydrolysis step to prevent the formation of these byproducts in the first place.

Q5: I am considering using a Lewis acid like Boron Tribromide (BBr₃) for a different step in my synthesis. Could this cause demethylation?

A5: Absolutely. Boron tribromide is a powerful reagent specifically used for the cleavage of aryl methyl ethers and should be avoided if you wish to preserve the methoxy groups.[1][8][9][10] Even at low temperatures, BBr₃ is highly effective at demethylation.[9][10] Other Lewis acids can also promote demethylation.[11][12]

Q6: My synthesis involves the use of L-selectride. Is this a risk for demethylation?

A6: Yes, L-selectride has been shown to be an effective reagent for the chemoselective demethylation of methoxypyridines.[13][14][15] Therefore, its use should be avoided in any step where the integrity of the methoxy groups is critical.

Q7: Can I use protecting groups to prevent demethylation?

A7: While theoretically possible, protecting the methoxy groups would add significant complexity and steps to the synthesis (protection and deprotection). A more practical approach is to optimize the hydrolysis conditions or use a milder hydrolysis method.

Experimental Protocols

Protocol 1: Optimized Acidic Hydrolysis of 2,5,6-Trimethoxynicotinonitrile

This protocol aims to minimize demethylation by using dilute sulfuric acid and controlled heating.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5,6-Trimethoxynicotinonitrile (1 equivalent).

  • Addition of Acid: Add a 15-20% aqueous solution of sulfuric acid (v/v).

  • Heating: Heat the mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at 30-minute intervals.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Two-Step Mild Hydrolysis via Amide Intermediate

This method first converts the nitrile to the amide under neutral conditions, followed by a milder hydrolysis of the amide.

Step A: Hydration of Nitrile to Amide

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,5,6-Trimethoxynicotinonitrile (1 equivalent) in a mixture of water and a co-solvent if necessary.

  • Catalyst Addition: Add a catalytic amount of a mild hydration catalyst, such as manganese dioxide.[16]

  • Heating: Heat the reaction mixture at a mild temperature (e.g., 50-80 °C) and monitor for the formation of 2,5,6-Trimethoxynicotinamide.

  • Isolation: Once the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain the crude amide.

Step B: Hydrolysis of Amide to Carboxylic Acid

  • Reaction Setup: Dissolve the crude 2,5,6-Trimethoxynicotinamide in a suitable solvent.

  • Hydrolysis: Add a dilute solution of a mild acid or base and stir at room temperature or with gentle heating until the amide is fully hydrolyzed.

  • Work-up and Isolation: Follow a standard acidic or basic work-up procedure to isolate the final this compound.

Visualizations

Logical Workflow for Troubleshooting Demethylation

G start Demethylation Observed in Product check_conditions Review Hydrolysis Conditions: - Temperature - Reagent Concentration - Reaction Time start->check_conditions harsh_conditions Are conditions harsh? (e.g., >100°C, conc. acid/base) check_conditions->harsh_conditions optimize Optimize Existing Protocol: 1. Lower Temperature 2. Reduce Reagent Concentration 3. Shorten Reaction Time harsh_conditions->optimize Yes mild_methods Consider Milder Hydrolysis Methods: - Enzyme Catalysis - Metal-Catalyzed Hydration - Two-Step Hydrolysis via Amide harsh_conditions->mild_methods No success Demethylation Prevented optimize->success failure Demethylation Persists optimize->failure mild_methods->success failure->mild_methods

Caption: Troubleshooting workflow for addressing demethylation.

Reaction Pathway: Desired vs. Undesired Reactions

G cluster_0 Reaction Conditions start 2,5,6-Trimethoxynicotinonitrile mild Mild Hydrolysis (Optimized Protocol) start->mild Hydrolysis harsh Harsh Hydrolysis (Strong Acid/Base, High Temp) start->harsh Hydrolysis desired_product This compound undesired_product Demethylated Byproducts mild->desired_product harsh->desired_product Major Product harsh->undesired_product Side Product

Caption: Competing reaction pathways during hydrolysis.

References

  • Demethylation - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ghosh, S. C., Ngiam, J. S. Y., Seayad, A. M., Tuan, D. T., Johannes, C. W., et al. (2013).
  • Makino, K., Hasegawa, Y., Inoue, T., Araki, K., Tabata, H., Oshitari, T., Ito, K., Natsugari, H., & Takahashi, H. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(07), 951-954.
  • Makino, K., Hasegawa, Y., Inoue, T., et al. (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. Retrieved January 19, 2026, from [Link]

  • (n.d.). Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiation | Request PDF. ResearchGate. Retrieved January 19, 2026, from [Link]

  • (n.d.). Demethylating Reaction of Methyl Ethers. ResearchGate. Retrieved January 19, 2026, from [Link]

  • (n.d.). A mild hydration of nitriles catalysed by copper(ii) acetate. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Shiao, M.-J., Ku, W., & Hwu, J. (1993).
  • (n.d.). Effect of sodium hydroxide (0.1M) in the degradation of NA. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, 16(4), 1060–1063.
  • (n.d.). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. PMC - NIH. Retrieved January 19, 2026, from [Link]

  • (n.d.). hydrolysis of nitriles. Chemguide. Retrieved January 19, 2026, from [Link]

  • (n.d.). Chemoselective Demethylation of Methoxypyridines over Anisoles. Thieme. Retrieved January 19, 2026, from [Link]

  • (n.d.). Reductive hydrolysis of heterocyclic nitriles to heterocyclic alcohols... ResearchGate. Retrieved January 19, 2026, from [Link]

  • (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. Retrieved January 19, 2026, from [Link]

  • (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Li, G., Patel, D., & Hruby, V. J. (1993). An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids. Tetrahedron Letters, 34(34), 5393-5396.
  • (n.d.). A mild hydration of nitriles catalysed by copper(ii) acetate. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • (2019, June 5). 20.9: Nitriles. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • (n.d.). Hydrolysis of nitriles to carboxylic acids. Google Patents.
  • (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Sciencemadness Discussion Board. Retrieved January 19, 2026, from [Link]

  • (n.d.). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. ACS Publications. Retrieved January 19, 2026, from [Link]

  • (2015, November 20). Can we use Boron tribromide dimethyl sulfide complex to demethylate the methoxy groups on ring A of colchicine? ResearchGate. Retrieved January 19, 2026, from [Link]

  • (n.d.). Learning outcome 19.2.3. chemguide: CIE A level chemistry support. Retrieved January 19, 2026, from [Link]

  • (n.d.). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. ResearchGate. Retrieved January 19, 2026, from [Link]

  • (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • (n.d.). Boron Tribromide. ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

characterization of unexpected byproducts in 2,5,6-Trimethoxynicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5,6-Trimethoxynicotinic Acid Reactions

Introduction

Welcome to the technical support guide for reactions involving this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter unexpected byproducts during the synthesis, modification, or use of this highly functionalized pyridine derivative. As a polysubstituted aromatic system, this compound presents unique reactivity challenges. The electron-donating methoxy groups activate the pyridine ring, but can also become targets for undesired side reactions. This guide provides troubleshooting strategies and detailed analytical protocols in a practical question-and-answer format to help you identify, characterize, and mitigate the formation of common and unexpected impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My mass spectrometry results show unexpected peaks at M-14 Da and M-28 Da. What are they?

Question: During the analysis of my reaction crude involving this compound, I observe prominent ions in my ESI-MS that correspond to the loss of 14 and 28 mass units from my expected product. What is the likely origin of these species?

Answer: These mass losses are highly indicative of the formation of demethylated byproducts . The peak at M-14 Da corresponds to a mono-demethylated species (loss of a CH₂ group, but more accurately the exchange of a -CH₃ for an -H, resulting in a net loss of 14 Da), and the M-28 Da peak suggests a di-demethylated species.

Plausible Mechanisms: The methoxy groups on the pyridine ring, particularly those ortho and para to the nitrogen (at the 2- and 6- positions), are susceptible to nucleophilic or acid-catalyzed cleavage, especially under harsh reaction conditions.

  • Acid-Mediated Demethylation: Strong acids (e.g., HBr, HI, or even strong Lewis acids like BBr₃) used in subsequent steps or acidic workups can protonate the ether oxygen, making the methyl group susceptible to cleavage by a nucleophile.

  • Nucleophilic Demethylation: Certain nucleophiles can directly attack the methyl carbon of the methoxy group in an SN2 fashion. This is particularly true for sterically unhindered methoxy groups on an electron-deficient ring. Reagents like L-selectride or sodium trimethylsilanethiolate are known to effectively demethylate methoxypyridines.[1][2] Even prolonged heating with common nucleophiles can sometimes lead to partial demethylation.

Troubleshooting & Characterization Workflow:

Demethylation_Workflow cluster_problem Problem Identification cluster_analysis Spectroscopic Analysis cluster_solution Mitigation Strategy Problem Unexpected Peaks in MS (M-14, M-28 Da) NMR 1. Acquire ¹H & ¹³C NMR Look for ↓ Methoxy signals Look for ↑ Phenolic -OH Problem->NMR Hypothesis: Demethylation HPLC 2. HPLC-MS/MS Analysis Correlate retention times with mass peaks NMR->HPLC Confirm Structure Deriv 3. Chemical Derivatization (Optional) Acetylation to confirm -OH group HPLC->Deriv Validate Hypothesis Solution Modify Reaction Conditions: - Lower temperature - Use milder reagents - Adjust pH of workup HPLC->Solution Implement Solution

Caption: Workflow for identifying and mitigating demethylation byproducts.

Step-by-Step Characterization Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Obtain HRMS data to confirm the elemental composition of the M-14 and M-28 peaks, verifying the loss of CH₂ and C₂H₄, respectively.

  • ¹H NMR Spectroscopy:

    • Compare the integration of the methoxy proton signals (typically sharp singlets between 3.8-4.1 ppm) to a known internal standard or other protons on the molecule. A decrease in the expected integration (e.g., from 3H to <3H for a specific methoxy group) suggests a mixture.

    • Look for the appearance of a new, broad singlet in the downfield region (typically 5-10 ppm, concentration and solvent dependent) characteristic of a phenolic or pyridinolic -OH proton. This peak will exchange with D₂O.

  • ¹³C NMR Spectroscopy:

    • Expect a decrease in the number or intensity of signals in the methoxy carbon region (~55-65 ppm).

    • Look for the appearance of new signals in the aromatic C-O region, shifted upfield compared to the C-OCH₃ signals, typically around 150-165 ppm.

  • HPLC Analysis: Develop an HPLC method to separate the parent compound from the more polar demethylated byproducts. The hydroxyl-containing byproducts will generally have shorter retention times on a reverse-phase column (e.g., C18).[3]

Table 1: Expected Spectroscopic Shifts for this compound and Potential Demethylated Byproducts

CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)Expected Mass Change (Da)
Parent Compound Three OMe singlets (~3.8-4.1, each 3H); One aromatic proton singlet.Three OMe signals (~55-65); Aromatic C-O signals.M
Mono-demethylated Two OMe singlets; One broad -OH singlet; One aromatic proton singlet.Two OMe signals; Upfield shift of one aromatic C-O signal.M-14
Di-demethylated One OMe singlet; Two broad -OH singlets; One aromatic proton singlet.One OMe signal; Upfield shift of two aromatic C-O signals.M-28
FAQ 2: My reaction is complete by TLC, but after workup and purification, the yield is low and I've isolated a product with the correct mass but incorrect NMR. What could be happening?

Question: The reaction appears clean, but my final product, while having the correct mass, shows an unexpected proton and carbon NMR spectrum. I suspect an isomeric byproduct. What are the possibilities?

Answer: This scenario often points to an issue with hydrolysis of a methoxy group followed by re-methylation at an alternative position or, more commonly, hydrolysis of a precursor followed by non-regioselective methoxylation . The 2- and 6-positions on the pyridine ring are particularly susceptible to nucleophilic substitution, which can lead to the formation of pyridinone-type structures if water is present.

Plausible Mechanisms:

  • Hydrolysis to a Pyridinone: If the reaction is run in a solvent that is not rigorously anhydrous, or during an aqueous workup, a methoxy group (especially at C2 or C6) can be hydrolyzed to a hydroxyl group, forming a hydroxypyridine which exists in equilibrium with its pyridinone tautomer.[4]

  • Ring-Opening/Rearrangement: Under very harsh conditions (strong base or heat), the pyridine ring itself can be susceptible to nucleophilic attack leading to ring-opening and subsequent rearrangement, although this is less common for this specific substitution pattern.

Troubleshooting & Characterization Workflow:

Isomer_Identification cluster_2DNMR 2D NMR Analysis Problem Correct Mass, Incorrect NMR Hypothesis Hypothesis: Isomeric Byproduct (e.g., Pyridinone) Problem->Hypothesis HSQC ¹H-¹³C HSQC Correlate protons to attached carbons Hypothesis->HSQC Start Here COSY ¹H-¹H COSY (No new couplings expected for this specific molecule) HMBC ¹H-¹³C HMBC Establish long-range (2-3 bond) connectivity. Crucial for placing MeO groups. HSQC->HMBC Key Experiment NOESY ¹H-¹H NOESY Confirm through-space proximity of MeO groups to ring protons. HMBC->NOESY Confirm Spatial Arrangement Conclusion Elucidate Structure & Propose Mechanism NOESY->Conclusion

Caption: 2D NMR workflow for elucidating isomeric byproduct structures.

Step-by-Step Characterization Protocol:

  • Re-confirm Mass: Ensure the HRMS data is accurate to at least four decimal places to rule out any isobaric (same nominal mass, different formula) impurities.

  • 2D NMR Spectroscopy: This is the most powerful tool for structure elucidation of isomers.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. This will confirm the number of methoxy groups and their corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. You should see a correlation from the methoxy protons (~3.8-4.1 ppm) to the aromatic carbon they are attached to. For the parent compound, you would expect correlations from the C2-OMe protons to the C2 carbon, C5-OMe to C5, and C6-OMe to C6. An unexpected correlation pattern indicates a different connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. For the expected product, the C6-OMe protons should show a NOE to the C5-OMe protons. The C2-OMe protons would be relatively isolated. If you have an isomer, the NOE pattern will be different, helping to confirm the regiochemistry.[5]

  • FT-IR Spectroscopy: Look for a strong C=O stretch between 1650-1690 cm⁻¹, which would be indicative of a pyridinone tautomer.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform reactions under an inert atmosphere (N₂ or Ar) to prevent hydrolysis.

  • Control Workup Conditions: Use non-aqueous workups if possible. If an aqueous workup is necessary, keep the temperature low and minimize the exposure time. Avoid strongly acidic or basic conditions.

General Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring reaction progress and assessing the purity of the final product.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Note: This is a starting point. The gradient may need to be optimized to achieve baseline separation of your specific byproducts. Demethylated products will elute earlier than the parent compound.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). DMSO-d₆ is particularly useful for observing exchangeable protons like -OH and -COOH.

  • ¹H NMR: Acquire at least 16 scans. The spectral width should cover 0-12 ppm.

  • ¹³C NMR: Acquire with proton decoupling. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (>1024 scans may be necessary for small samples).

  • 2D NMR (HSQC, HMBC): Use standard pulse programs available on the spectrometer. For HMBC, a long-range coupling delay (d8) optimized for 8 Hz is a good starting point.

  • D₂O Exchange: To confirm -OH or -COOH protons, acquire a ¹H NMR spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The exchangeable proton signals will disappear or significantly broaden.

References

  • Makino, K., Hasegawa, Y., Inoue, T., et al. Chemoselective Demethylation of Methoxypyridine. Chemical and Pharmaceutical Bulletin, 52(11), 1354-1356 (2004).

  • Shiao, M. J., Ku, W. S., & Hwu, J. R. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328 (1993).

  • Kozioł, A., et al. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5323 (2022).

  • Makino, K., et al. Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science Repository.

  • Zvolinskii, V. P., et al. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][6]pyridine-1,3-diones. Russian Journal of Organic Chemistry, 52, 124-127 (2016).

  • Straub, B. F. Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions, (2024).

  • Ranu, B. C., et al. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 12(34), 6564-6568 (2014).

  • SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.

  • Štěpnička, P., et al. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 14976-14988 (2017).

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides an in-depth comparison of standard analytical techniques for verifying the successful synthesis of 2,5,6-Trimethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will move beyond procedural steps to explore the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating approach to structural elucidation.

The primary challenge in confirming the structure of this compound lies in definitively assigning the positions of the three methoxy groups and the carboxylic acid on the nicotinic acid scaffold. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in achieving this goal.[1][2][3]

The Analytical Workflow: A Triad of Spectroscopic Techniques

A multi-faceted analytical approach is essential for unequivocal structure determination.[4] No single technique provides all the necessary information, but together, NMR, FTIR, and MS create a comprehensive and validated structural profile.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Crystallization, Chromatography) Synthesized_Product->Purification Pure_Sample Pure Solid Sample of this compound Purification->Pure_Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Sample->NMR FTIR FTIR Spectroscopy Pure_Sample->FTIR MS Mass Spectrometry (EI-MS or ESI-MS) Pure_Sample->MS Data_Integration Data Integration & Structural Assignment NMR->Data_Integration Connectivity & Chemical Environment FTIR->Data_Integration Functional Groups Present MS->Data_Integration Molecular Weight & Formula Final_Structure Confirmed Structure: This compound Data_Integration->Final_Structure Confirmation

Figure 1: An integrated workflow for the structural confirmation of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[1][5] For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: What to Expect in the Spectra

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).[6]

  • Aromatic Region (6.5-8.5 ppm): The parent nicotinic acid has three aromatic protons. In our target molecule, the protons at positions 2, 5, and 6 are substituted. This leaves a single, isolated aromatic proton at the C4 position. Therefore, we expect to see a singlet in the aromatic region, a key differentiating feature.[7][8][9]

  • Methoxy Protons (3.5-4.5 ppm): We anticipate three distinct singlets, each integrating to 3 protons, corresponding to the three methoxy groups (-OCH₃). Their slightly different chemical shifts will be due to their unique electronic environments on the pyridine ring.

  • Carboxylic Acid Proton (10-13 ppm): A very broad singlet, often disappearing upon a D₂O shake, is expected for the acidic proton of the carboxyl group.[10]

¹³C NMR Spectroscopy: This technique reveals the number of unique carbon environments in the molecule.

  • Aromatic/Pyridine Carbons (120-160 ppm): We expect to see six distinct signals for the six carbons of the pyridine ring. The carbons bearing the electron-donating methoxy groups (C2, C5, C6) will be shifted to higher field (lower ppm) compared to the unsubstituted carbons in nicotinic acid, while the carbon attached to the electron-withdrawing carboxyl group (C3) will be shifted downfield.[8][9]

  • Carboxyl Carbon (160-185 ppm): A signal with a characteristic chemical shift in this range will confirm the presence of the carboxylic acid.[11]

  • Methoxy Carbons (55-65 ppm): Three distinct signals are expected for the carbons of the three methoxy groups.

Comparative Data Summary
TechniqueExpected Data for this compoundComparison with a Potential Isomer (e.g., 2,4,6-Trimethoxynicotinic Acid)
¹H NMR Aromatic: 1H, singlet Methoxy: Three 3H singlets Carboxyl: 1H, broad singletAromatic: 1H, singlet Methoxy: Three 3H singlets Carboxyl: 1H, broad singlet Note: Chemical shifts of aromatic and methoxy protons would differ significantly.
¹³C NMR Pyridine Ring: 6 signals Carboxyl: 1 signal (~165-175 ppm) Methoxy: 3 signals (~55-65 ppm)Pyridine Ring: 6 signals Carboxyl: 1 signal Methoxy: 3 signals Note: Specific chemical shifts would be different, confirmable with 2D NMR.

This predictive data is based on standard chemical shift ranges and substituent effects on aromatic systems.[7][8][9][10] 2D NMR techniques like HSQC and HMBC would be required for unambiguous assignment of each proton and carbon, solidifying the connectivity.[12]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.[12]

  • Solvent Choice: DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton, which may exchange too rapidly in other solvents. CDCl₃ is also a common choice.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak.[12]

  • Data Acquisition: Acquire the ¹H spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. The latter requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals for the ¹H NMR. Calibrate the chemical shift scale to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][5] It is particularly useful for confirming the presence of the carboxylic acid and the ether linkages of the methoxy groups.

Expertise & Experience: Interpreting the Key Absorptions

For this compound, the IR spectrum should display a unique combination of stretches and bends that serve as a molecular fingerprint.[5]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[13][14][15]

  • C-H Stretches: Sharp peaks just below 3000 cm⁻¹ for the sp³ C-H of the methoxy groups and potentially weaker, sharp peaks just above 3000 cm⁻¹ for the aromatic C-H.[7]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption between 1690 and 1760 cm⁻¹. Conjugation with the pyridine ring is expected to shift this peak towards the lower end of the range, likely around 1710 cm⁻¹.[13][14]

  • C=C and C=N Stretches (Aromatic Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[16]

  • C-O Stretches (Ether and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region. We expect to see multiple bands here corresponding to the C-O stretch of the carboxylic acid and the asymmetric and symmetric C-O-C stretches of the three methoxy groups.[13][17]

Figure 2: Key diagnostic peaks in the FTIR spectrum for confirming functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight and, through fragmentation patterns, corroborating structural evidence.[1][3] This technique is the final checkpoint to confirm that the synthesized product has the correct elemental composition.

Expertise & Experience: Predicting the Mass and Fragments

The molecular formula for this compound is C₉H₁₁NO₅. Its monoisotopic mass is 213.0637 g/mol .

  • Molecular Ion Peak (M⁺): Using a high-resolution mass spectrometer (HRMS), we would expect to find a molecular ion peak corresponding to this exact mass. This provides strong evidence for the correct elemental formula. In low-resolution MS, the peak would appear at m/z = 213.

  • Fragmentation Pattern: Electron Ionization (EI) is a common technique that causes fragmentation.[18] The fragmentation pattern can provide clues about the structure.[19][20]

    • Loss of a Methyl Radical (-CH₃): A common fragmentation for methoxy compounds is the loss of a methyl radical (15 Da), leading to a significant peak at m/z = 198.

    • Loss of a Carboxyl Group (-COOH): Cleavage of the bond next to the carbonyl can result in the loss of the entire carboxyl group (45 Da), giving a peak at m/z = 168.[19]

    • Decarbonylation (-CO): Loss of carbon monoxide (28 Da) from fragment ions is also a possibility.

Comparative Data Summary
AnalysisExpected Result for this compoundSupporting Evidence
High-Resolution MS (HRMS) [M+H]⁺ = 214.0710 or M⁺˙ = 213.0637Confirms elemental formula C₉H₁₁NO₅
Low-Resolution MS (EI) M⁺˙ at m/z = 213Confirms molecular weight
Fragmentation (EI-MS) Key fragments at m/z = 198, 168Consistent with the loss of -CH₃ and -COOH groups, respectively, supporting the proposed structure.[18][19]
Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Tuning: Optimize instrument parameters (e.g., capillary voltage, gas flow rates, temperature) for the compound of interest by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be effective ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Conclusion

The structural confirmation of synthesized this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, complementary analytical techniques. The definitive singlet in the aromatic region of the ¹H NMR spectrum, combined with the characteristic broad O-H and sharp C=O stretches in the FTIR spectrum, and a molecular ion peak at m/z 213 in the mass spectrum, provides a self-validating system of proof. By understanding the causal links between molecular structure and spectral output, researchers can confidently and rigorously confirm the identity and purity of their synthesized compounds.

References

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder.
  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • ScienceOpen. (n.d.). Supporting Information.
  • Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Interpreting Aromatic NMR Signals. (2021). YouTube.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

A Senior Application Scientist's Guide to the Definitive Purity Assessment of 2,5,6-Trimethoxynicotinic Acid via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 2,5,6-Trimethoxynicotinic acid, establishing a robust, accurate, and reliable method for purity determination is a critical milestone. This guide provides an in-depth technical comparison, championing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose. We will dissect the causality behind the qNMR experimental design, compare it objectively with alternative methods, and provide a self-validating protocol for immediate application.

The Principle: Why qNMR is a Primary Ratio Method

At its core, NMR spectroscopy is an inherently quantitative technique. The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that resonance.[1] This fundamental principle allows qNMR to determine the purity or concentration of a substance without the need for a calibration curve or a reference standard of the analyte itself.[2] Instead, it employs a highly pure, stable internal standard of a known concentration. By comparing the integral of a specific, well-resolved signal from the analyte with a signal from the internal standard, one can calculate the absolute purity of the analyte.[3]

This unique characteristic qualifies qNMR as a primary ratio method, offering direct traceability to the International System of Units (SI) through certified reference materials used as internal standards.[4] This stands in contrast to chromatographic techniques, which are often dependent on the response factor of the analyte and its impurities, a factor that can introduce significant uncertainty if not all potential impurities are known and available.[5]

Designing the qNMR Experiment for this compound

The successful application of qNMR hinges on a meticulously planned experimental design. Each parameter is chosen to mitigate potential sources of error and ensure the acquired data is truly quantitative.

Causality Behind Experimental Choices
  • Analyte Signal Selection: For this compound, several unique proton signals are available for quantification. The aromatic proton signal or one of the methoxy group signals would be ideal candidates. The key is to select a signal that is well-resolved, free from overlap with any impurity or solvent signals, and located in a clear region of the spectrum.

  • Internal Standard (IS) Selection: The choice of an internal standard is paramount for accuracy. An ideal IS must:

    • Be highly pure and chemically stable.

    • Have a simple NMR spectrum with at least one sharp, well-defined signal that does not overlap with the analyte's signals.

    • Be soluble in the same deuterated solvent as the analyte.

    • Be non-reactive with the analyte. For this compound, Maleic acid or Dimethyl sulfone (DMSO2) are excellent candidates. Maleic acid provides a sharp singlet in the olefinic region, far from the expected signals of the analyte, while DMSO2 offers a singlet in the aliphatic region. The choice depends on the specific regions of potential impurity signals.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[6] Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for its high dissolving power for a wide range of organic compounds.

  • Relaxation Delay (D1): This is arguably the most critical parameter for qNMR. To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between successive pulses. The relaxation delay (D1) should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated. A preliminary T1 inversion-recovery experiment is essential to determine these values accurately. Using a shorter delay will lead to signal saturation and an underestimation of the purity.

  • Acquisition Time & Signal-to-Noise: A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%).[3] This ensures that the integrals are precise and reproducible.

Experimental Workflow Visualization

The logical flow of a qNMR experiment, from preparation to final purity calculation, is a self-validating system.

qNMR_Workflow Figure 1. qNMR Purity Determination Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (approx. 10 mg) B Accurately weigh Internal Standard (approx. 5 mg) A->B C Dissolve in known volume of Deuterated Solvent (e.g., DMSO-d6) B->C D Determine T1 values (Inversion-Recovery) C->D Transfer to NMR Tube E Set Quantitative Parameters (D1 ≥ 5 * T1max, 90° pulse, adequate scans) D->E F Acquire 1H NMR Spectrum E->F G Apply Zero-Filling & Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate Analyte & IS Signals H->I J Calculate Purity using qNMR Formula I->J Result Final Purity (%) J->Result

Sources

A Comparative Guide to the Predicted Biological Activity of 2,5,6-Trimethoxynicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] These activities are intricately linked to the substitution patterns on the pyridine ring, which influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets. This guide focuses on 2,5,6-trimethoxynicotinic acid, a polysubstituted derivative for which specific biological data is not extensively documented in publicly available literature. Consequently, this document presents a predicted biological activity profile for this compound and its analogs, drawing upon the established activities of other substituted nicotinic acid derivatives. We will explore the potential for anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data from analogous compounds and detailed protocols for future in vitro evaluation.

Predicted Biological Activities: A Comparative Overview

The introduction of multiple methoxy groups onto the nicotinic acid scaffold is anticipated to significantly modulate its biological properties. Methoxy groups can act as hydrogen bond acceptors and increase lipophilicity, potentially enhancing cell permeability and interaction with hydrophobic pockets of target proteins. Based on the activities of other substituted nicotinic acid derivatives, we can hypothesize the following potential activities for this compound and its analogs.

Anticancer Potential

Numerous nicotinic acid derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[2][3][4] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival. For instance, certain novel nicotinic acid-based compounds have demonstrated selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4]

Table 1: Antiproliferative Activity of Selected Nicotinic Acid Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Nicotinamide Derivative 3b HCT-116 (Colon)15.3[2][3]
Nicotinamide Derivative 4c HepG-2 (Liver)12.8[2][3]
Nicotinic Acid Derivative 5c HCT-15 (Colon)0.068 (as VEGFR-2 inhibitor)[4]
Nicotinic Acid Hydrazone 6c K562 (Leukemia)24.99[5]

Note: The data presented is for various substituted nicotinic acid analogs and not for this compound itself.

The presence of methoxy groups, as seen in other classes of anticancer agents, can enhance activity. For this compound, it is plausible that the substitution pattern could confer selectivity towards specific kinases or other cancer-related targets.

Anti-inflammatory Activity

Nicotinic acid derivatives have shown significant promise as anti-inflammatory agents.[6] Some analogs exhibit potent inhibitory effects on inflammatory mediators, with efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[6] The mechanisms can involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity of Selected Nicotinic Acid Analogs

Compound/AnalogAssayActivity/IC50Reference
Nicotinic Acid Derivative 4d Nitrite InhibitionPotent[6]
Nicotinic Acid Derivative 4f Nitrite InhibitionPotent[6]
Nicotinic Acid Derivative 4g Nitrite InhibitionPotent[6]
Nicotinic Acid Derivative 4h Nitrite InhibitionPotent[6]
Nicotinic Acid Derivative 5b Nitrite InhibitionPotent[6]

Note: The data presented is for various substituted nicotinic acid analogs and not for this compound itself.

The electron-donating nature of the methoxy groups in this compound could influence its interaction with the active sites of inflammatory enzymes.

Antimicrobial Activity

The nicotinic acid scaffold is a key component of several antimicrobial agents.[1] Derivatives have been synthesized that exhibit significant activity against a range of bacterial and fungal pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9] The mode of action can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

Table 3: Antimicrobial Activity of Selected Nicotinic Acid Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Acylhydrazone Derivative 13 S. epidermidis1.95[7][8][9]
Acylhydrazone Derivative 13 S. aureus (MRSA)7.81[7][8][9]
1,3,4-Oxadiazoline Derivative 25 B. subtilis7.81[7][8][9]
1,3,4-Oxadiazoline Derivative 25 S. aureus7.81[7][8][9]

Note: The data presented is for various substituted nicotinic acid analogs and not for this compound itself.

The lipophilicity imparted by the three methoxy groups in this compound might enhance its ability to penetrate microbial cell membranes.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of this compound and its analogs, the following established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG-2, MCF-7) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and serially dilute it in the culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

MTT Assay Workflow for Anticancer Screening

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

Objective: To assess the inhibitory effect of the test compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

Griess_Assay_Workflow A Seed Macrophages in 96-well Plate B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent A E->F G Add Griess Reagent B F->G H Measure Absorbance at 540 nm G->H I Calculate NO Inhibition H->I

Griess Assay Workflow for Anti-inflammatory Screening

In Vitro Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells showing no growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Broth_Microdilution_Workflow A Prepare Standardized Inoculum C Inoculate Microtiter Plate A->C B Perform Serial Dilutions of Test Compound B->C D Incubate under Appropriate Conditions C->D E Visually Determine MIC D->E F (Optional) Subculture for MBC/MFC E->F

Broth Microdilution Workflow for Antimicrobial Screening

Structure-Activity Relationship (SAR) Insights

While specific SAR for this compound is unavailable, general principles from related pyridine derivatives can be extrapolated. The electronic nature and position of substituents on the pyridine ring are critical for biological activity. The three electron-donating methoxy groups in this compound will increase the electron density of the pyridine ring, which could influence its pKa and ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The steric bulk of these groups will also play a crucial role in determining the molecule's ability to fit into the active sites of enzymes or receptors.

SAR_Concept Core Nicotinic Acid Scaffold Substituents Substituents (e.g., -OCH3, -Cl, -NO2) Core->Substituents Modification Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Substituents->Properties Influences Activity Biological Activity (Anticancer, Anti-inflammatory, etc.) Properties->Activity Determines

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A Spectroscopic Journey: From Polychlorinated Precursor to 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of the synthetically significant molecule, 2,5,6-Trimethoxynicotinic acid, and its key precursors. By elucidating the transformations through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we offer a comprehensive analytical roadmap for researchers working with these compounds. This guide moves beyond a mere listing of data, delving into the causal relationships between structural changes and their spectroscopic manifestations, thereby providing a self-validating framework for synthesis and characterization.

The Synthetic Pathway: A Deliberate Transformation

The journey to this compound, a molecule of interest for its potential applications in medicinal chemistry, often begins with a heavily halogenated and activated precursor. A common and logical synthetic route commences with 2,5,6-trichloronicotinonitrile. This starting material provides a robust scaffold for the sequential introduction of the desired methoxy groups and the ultimate conversion of the nitrile to a carboxylic acid. The overall transformation can be visualized as a two-step process:

  • Methoxylation: The three chlorine atoms on the pyridine ring are substituted by methoxy groups through a nucleophilic aromatic substitution reaction, typically employing sodium methoxide. This reaction proceeds stepwise and ultimately yields the intermediate, methyl 2,5,6-trimethoxynicotinate.

  • Hydrolysis: The methyl ester of the intermediate is then hydrolyzed, usually under basic conditions followed by acidification, to afford the final product, this compound.

This synthetic strategy is chosen for its efficiency and the distinct chemical transformations at each stage, which are readily monitored and confirmed by the spectroscopic techniques discussed herein.

G A 2,5,6-Trichloronicotinonitrile B Methyl 2,5,6-Trimethoxynicotinate A->B  Sodium Methoxide (CH3ONa)   C This compound B->C  Hydrolysis (e.g., NaOH, H3O+)  

Caption: Synthetic workflow from 2,5,6-Trichloronicotinonitrile to this compound.

Spectroscopic Comparison: Unveiling the Molecular Evolution

The transformation from a chlorinated, electron-deficient pyridine ring to a methoxy-rich, and finally a carboxylic acid-bearing molecule, is accompanied by significant and predictable changes in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The changes in chemical shifts (δ) and coupling patterns directly reflect the alterations in the electronic environment of the nuclei.

Table 1: Comparative ¹H NMR Data (Predicted/Typical Values in CDCl₃)

CompoundAromatic Proton (H-4) δ (ppm)Methoxy Protons (OCH₃) δ (ppm)Other Protons δ (ppm)
2,5,6-Trichloronicotinonitrile ~ 8.0 (s, 1H)--
Methyl 2,5,6-Trimethoxynicotinate ~ 7.5 (s, 1H)~ 3.9-4.1 (s, 9H, 3 x OCH₃)~ 3.8 (s, 3H, COOCH₃)
This compound ~ 7.6 (s, 1H)~ 3.9-4.2 (s, 9H, 3 x OCH₃)~ 10-12 (br s, 1H, COOH)

¹H NMR Analysis:

  • Aromatic Region: The lone aromatic proton (H-4) in 2,5,6-trichloronicotinonitrile is expected to be significantly downfield due to the strong electron-withdrawing effects of the three chlorine atoms and the nitrile group. Upon substitution with electron-donating methoxy groups, this proton experiences increased shielding and shifts upfield in both the intermediate ester and the final acid.

  • Methoxy Protons: The appearance of sharp singlet peaks in the region of 3.9-4.2 ppm is a clear indicator of the successful introduction of the methoxy groups onto the pyridine ring. A separate singlet for the methyl ester protons is also observed in the intermediate.

  • Carboxylic Acid Proton: The most telling transformation in the final step is the appearance of a broad singlet far downfield (10-12 ppm), characteristic of a carboxylic acid proton.

Table 2: Comparative ¹³C NMR Data (Predicted/Typical Values in CDCl₃)

CompoundAromatic Carbons δ (ppm)Methoxy Carbons (OCH₃) δ (ppm)Nitrile/Carbonyl Carbon δ (ppm)
2,5,6-Trichloronicotinonitrile ~ 110-155 (multiple peaks)-~ 115 (CN)
Methyl 2,5,6-Trimethoxynicotinate ~ 100-160 (multiple peaks)~ 55-60 (3 x OCH₃)~ 165 (C=O)
This compound ~ 100-160 (multiple peaks)~ 55-60 (3 x OCH₃)~ 170 (C=O)

¹³C NMR Analysis:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the substituents. The carbons bonded to chlorine in the starting material will be at a different chemical shift compared to those bonded to methoxy groups in the products.

  • Functional Group Carbons: The disappearance of the nitrile carbon signal (~115 ppm) and the appearance of a carbonyl carbon signal (~165-170 ppm) is a definitive marker of the conversion of the nitrile to a carboxylic acid (or its ester). The slight downfield shift of the carbonyl carbon in the acid compared to the ester is also expected.

  • Methoxy Carbons: The emergence of signals around 55-60 ppm confirms the presence of the methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. Each stage of the synthesis exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC≡N StretchC=O StretchO-H Stretch (Carboxylic Acid)C-O Stretch (Methoxy)C-Cl Stretch
2,5,6-Trichloronicotinonitrile ~ 2230---~ 800-600
Methyl 2,5,6-Trimethoxynicotinate -~ 1730-~ 1250-1000-
This compound -~ 1700~ 3300-2500 (broad)~ 1250-1000-

IR Analysis:

  • Nitrile to Carbonyl: The most prominent change is the disappearance of the sharp, strong C≡N stretching vibration around 2230 cm⁻¹ and the appearance of a strong C=O stretching band. In the ester, this band is typically around 1730 cm⁻¹, while in the carboxylic acid, it appears at a slightly lower wavenumber (~1700 cm⁻¹) due to hydrogen bonding.

  • Appearance of Hydroxyl Group: The hallmark of the final product is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • Methoxy and Chloro Groups: The presence of C-O stretching bands for the methoxy groups (~1250-1000 cm⁻¹) and the disappearance of the C-Cl stretching bands (~800-600 cm⁻¹) confirm the substitution reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Molecular Ion Peaks (m/z)

CompoundMolecular FormulaMolecular WeightExpected [M]⁺ or [M+H]⁺
2,5,6-Trichloronicotinonitrile C₆Cl₃N₂205.44205, 207, 209 (isotopic pattern)
Methyl 2,5,6-Trimethoxynicotinate C₁₀H₁₁NO₅225.20225
This compound C₉H₁₁NO₅213.19213

MS Analysis:

  • Molecular Weight Progression: The mass spectrum will clearly show the change in molecular weight as chlorine atoms are replaced by methoxy groups and the nitrile is hydrolyzed.

  • Isotopic Pattern: A key feature of the starting material, 2,5,6-trichloronicotinonitrile, will be a characteristic isotopic cluster for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern will be absent in the products.

  • Fragmentation: The fragmentation patterns will also differ significantly. For instance, the ester intermediate may show a characteristic loss of the methoxy group from the ester functionality.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substitution pattern on the pyridine ring influences the absorption maxima (λ_max).

Table 5: Expected UV-Vis Absorption Maxima (in Methanol or Ethanol)

CompoundExpected λ_max (nm)Chromophore
2,5,6-Trichloronicotinonitrile ~ 280-290Chlorinated pyridine ring with nitrile
Methyl 2,5,6-Trimethoxynicotinate ~ 260-270Methoxy-substituted pyridine ring with ester
This compound ~ 260-270Methoxy-substituted pyridine ring with carboxylic acid

UV-Vis Analysis:

The electronic structure of the pyridine ring is significantly altered by the substituents. The highly electron-withdrawing chlorine atoms in the starting material are expected to cause a red shift (longer wavelength) in the absorption maximum compared to the methoxy-substituted products. The introduction of the electron-donating methoxy groups leads to a blue shift (shorter wavelength). The difference in λ_max between the ester and the carboxylic acid is generally less pronounced.

Experimental Protocols

To ensure the reproducibility and integrity of the spectroscopic data, the following standard experimental protocols are recommended.

General Sample Preparation
  • NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/0.5 mL. Tetramethylsilane (TMS) is typically used as an internal standard.

  • IR: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • MS: Samples can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC), depending on the volatility and stability of the compound.

  • UV-Vis: Samples should be dissolved in a UV-grade solvent (e.g., methanol, ethanol) to a concentration that gives an absorbance reading between 0.1 and 1.0.

Representative Synthetic Procedure

Step 1: Synthesis of Methyl 2,5,6-Trimethoxynicotinate from 2,5,6-Trichloronicotinonitrile

  • To a solution of sodium methoxide (prepared from sodium metal in anhydrous methanol) under an inert atmosphere, add 2,5,6-trichloronicotinonitrile.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Methoxylation Protocol A Dissolve Sodium Methoxide in Anhydrous Methanol B Add 2,5,6-Trichloronicotinonitrile A->B C Reflux and Monitor Reaction B->C D Neutralize and Remove Solvent C->D E Extract and Purify D->E

Caption: Experimental workflow for the synthesis of Methyl 2,5,6-Trimethoxynicotinate.

Step 2: Synthesis of this compound

  • Dissolve methyl 2,5,6-trimethoxynicotinate in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G cluster_1 Hydrolysis Protocol F Dissolve Ester in Methanol/Aq. NaOH G Stir and Monitor Reaction F->G H Remove Methanol G->H I Acidify to Precipitate H->I J Filter and Dry Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2,5,6-trichloronicotinonitrile and methyl 2,5,6-trimethoxynicotinate, provides a clear and logical progression of chemical transformation. Each spectroscopic technique offers a unique and complementary perspective, allowing for the unambiguous identification and characterization of each compound in the synthetic pathway. By understanding the expected changes in NMR, IR, MS, and UV-Vis spectra, researchers can confidently monitor their reactions, confirm the identity of their products, and ensure the integrity of their materials for further research and development. This guide serves as a valuable resource for scientists and professionals in the field, enabling them to navigate the synthesis and analysis of this important class of molecules with precision and confidence.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Journal of Organic Chemistry. General experimental procedures for organic synthesis. [Link]

  • PubChem. Database of chemical compounds and their properties. [Link]

Assessing the Novelty of 2,5,6-Trimethoxynicotinic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the potential novelty of 2,5,6-trimethoxynicotinic acid derivatives as a promising class of anticancer agents. While direct experimental data on this specific substitution pattern is emerging, this document synthesizes information from structurally related compounds, established anticancer drugs, and robust experimental protocols to build a strong rationale for their investigation. We will explore a proposed synthetic route, benchmark against established microtubule-targeting agents, and provide detailed methodologies for their biological evaluation.

The Rationale: Why this compound Derivatives Warrant Investigation

The quest for novel anticancer therapeutics is a continuous endeavor, with a significant focus on identifying new chemical scaffolds that exhibit high efficacy and selectivity. Nicotinic acid (Vitamin B3) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, with numerous analogues demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] The strategic functionalization of the pyridine ring of nicotinic acid can lead to compounds with potent and selective pharmacological profiles.

The novelty of the this compound scaffold lies in the unique combination of a proven bioactive core (nicotinamide) with a well-established pharmacophore for anticancer activity: the trimethoxyphenyl moiety.

The Significance of the Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl group is a key structural feature in a number of potent natural and synthetic anticancer agents, most notably Combretastatin A-4 (CA-4).[3][4] CA-4 is a powerful inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin.[3][5] This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The trimethoxyphenyl ring of CA-4 plays a crucial role in its high-affinity binding to tubulin. It is hypothesized that the methoxy groups at positions 3, 4, and 5 of the phenyl ring engage in critical hydrogen bonding and hydrophobic interactions within the colchicine-binding pocket.

The Nicotinamide Scaffold: A Privileged Structure

The nicotinamide moiety, the amide of nicotinic acid, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD). Beyond its biological role, the nicotinamide scaffold imparts favorable physicochemical properties to drug candidates, including improved solubility and the potential for diverse chemical modifications. Several substituted N-phenyl nicotinamides have been identified as potent inducers of apoptosis and inhibitors of microtubule polymerization, further validating this scaffold as a promising platform for the development of novel anticancer agents.[6]

By combining the 2,5,6-trimethoxy substitution pattern on the nicotinic acid core, we propose a novel class of compounds with the potential to act as potent microtubule-targeting agents, marrying the tubulin-binding prowess of the trimethoxyphenyl motif with the advantageous properties of the nicotinamide scaffold.

Proposed Synthetic Pathway for N-Aryl-2,5,6-trimethoxynicotinamides

To investigate the potential of these novel derivatives, a reliable synthetic route is paramount. The following is a proposed, robust two-step synthesis for N-aryl-2,5,6-trimethoxynicotinamides, based on established organic chemistry principles.

Step 1: Synthesis of 2,5,6-Trimethoxynicotinoyl Chloride

The initial step involves the conversion of the commercially available this compound to its more reactive acid chloride derivative. This is a standard transformation that activates the carboxylic acid for subsequent amidation.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,5,6-trimethoxynicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Substituted Anilines

The final step involves the coupling of the synthesized acid chloride with a variety of substituted anilines to generate a library of N-aryl-2,5,6-trimethoxynicotinamides.

Protocol:

  • Dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of 2,5,6-trimethoxynicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,5,6-trimethoxynicotinamide.

Synthesis_Workflow start This compound step1 Activation to Acid Chloride start->step1 Oxalyl Chloride, cat. DMF intermediate 2,5,6-Trimethoxynicotinoyl Chloride step1->intermediate step2 Amidation intermediate->step2 product N-Aryl-2,5,6-trimethoxynicotinamide step2->product Triethylamine reagent Substituted Aniline reagent->step2

Caption: Proposed two-step synthesis of N-aryl-2,5,6-trimethoxynicotinamides.

Comparative Analysis with Established Microtubule-Targeting Agents

To assess the novelty of the proposed this compound derivatives, it is instructive to compare their structural features and proposed mechanism of action with well-established microtubule-targeting agents.

FeatureThis compound Derivative (Proposed)Combretastatin A-4 (CA-4)Paclitaxel (Taxol)
Core Scaffold NicotinamideStilbeneTaxane Diterpenoid
Key Pharmacophore 2,5,6-Trimethoxyphenyl3,4,5-TrimethoxyphenylComplex polycyclic system
Proposed Mechanism Tubulin Polymerization InhibitorTubulin Polymerization InhibitorMicrotubule Stabilizer
Binding Site Likely Colchicine-binding siteColchicine-binding site on β-tubulinTaxol-binding site on β-tubulin
Structural Novelty The unique combination of a trimethoxynicotinamide core distinguishes it from existing agents.A natural product with a relatively simple structure.A complex natural product with a unique polycyclic core.

This comparison highlights the distinct structural framework of the proposed derivatives. While sharing the trimethoxyphenyl moiety with CA-4, the nicotinamide core offers a different chemical space for further optimization and may lead to a distinct pharmacological profile, potentially overcoming some of the limitations of existing drugs, such as poor water solubility or susceptibility to isomerization in the case of CA-4.[3]

MoA_Comparison cluster_stabilizers Microtubule Stabilizers CA4 Combretastatin A-4 Tubulin αβ-Tubulin Dimers CA4->Tubulin Binds to Colchicine Site Proposed 2,5,6-Trimethoxynicotinic Acid Derivatives Proposed->Tubulin Proposed Binding Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Binds to Taxol Site Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization

Caption: Mechanism of action of microtubule-targeting agents.

Experimental Protocols for Biological Evaluation

To validate the anticancer potential of the newly synthesized this compound derivatives, a series of in vitro assays are essential. The following are detailed protocols for cytotoxicity screening and target engagement verification.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives and control compounds (e.g., Paclitaxel, Combretastatin A-4) in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Target Engagement: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Fluorescent reporter for tubulin polymerization (optional, for fluorescence-based assay)

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • 96-well plate (UV-transparent for turbidity assay or black for fluorescence assay)

  • Temperature-controlled microplate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in polymerization buffer.

  • Reaction Setup: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing GTP (1 mM) and glycerol (10%).

  • Initiation of Polymerization: In a pre-warmed 96-well plate at 37°C, add the compound dilutions. To initiate the reaction, add the cold tubulin solution to each well.

  • Monitoring Polymerization: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm (for turbidity) or fluorescence intensity (with a fluorescent reporter) every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. Compare the polymerization curves of the compound-treated samples with the vehicle control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.

Data Interpretation and Future Directions

The experimental data generated from the proposed protocols will provide a solid foundation for assessing the novelty and potential of this compound derivatives.

  • Potency and Selectivity: The IC₅₀ values from the MTT assay will quantify the cytotoxic potency of the derivatives against various cancer cell lines. Testing against a panel of cell lines, including normal cell lines, will provide an initial assessment of selectivity.

  • Mechanism of Action: The tubulin polymerization assay will provide direct evidence of the compound's ability to interfere with microtubule dynamics. A positive result in this assay, coupled with potent cytotoxicity, would strongly support the hypothesis that these derivatives act as microtubule-targeting agents.

  • Structure-Activity Relationship (SAR): By synthesizing and testing a library of N-aryl-2,5,6-trimethoxynicotinamides with diverse substituents on the N-aryl ring, a preliminary SAR can be established. This will guide the design of more potent and selective analogues.

Should the initial in vitro data prove promising, future research should focus on:

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Investigating the precise binding mode to tubulin through computational modeling and biophysical techniques.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models of cancer.

References

  • Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. NIH National Library of Medicine. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

  • What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]

  • How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell (MBoC). [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. [Link]

  • Combretastatin a-4 – Knowledge and References. Taylor & Francis. [Link]

  • The biology of the combretastatins as tumour vascular targeting agents. NIH National Library of Medicine. [Link]

  • Combretastatin A4 phosphate. PubMed. [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. NIH National Library of Medicine. [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Nicotinic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold

Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry and drug development.[1] This privileged heterocyclic scaffold is present in a wide array of biologically active compounds, from essential vitamins like niacin (Vitamin B3) to blockbuster drugs.[2][3] The strategic synthesis of these molecules is therefore of paramount importance, enabling the creation of diverse molecular libraries for high-throughput screening and the optimization of lead compounds.

This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted nicotinic acids. We will move beyond a simple recitation of reaction schemes to dissect the underlying principles, advantages, and limitations of each methodology. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate synthetic strategy for their target derivatives. We will explore both the construction of the pyridine ring de novo and the functionalization of a pre-existing nicotinic acid core, supported by experimental data, detailed protocols, and mechanistic insights.

De Novo Synthesis: Building the Pyridine Core from Acyclic Precursors

De novo strategies offer the advantage of constructing highly substituted and complex pyridine rings from simple, acyclic starting materials. These methods are particularly valuable when the desired substitution pattern is not readily accessible through the functionalization of a pre-existing pyridine.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for generating 2,3,6-trisubstituted pyridines.[4][5] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[4]

Mechanism and Strategic Considerations:

The reaction begins with a Michael addition of the enamine to the ethynylketone, followed by proton transfer to form a stable aminodiene intermediate. This intermediate can often be isolated and purified. The subsequent, and often rate-limiting, step is a thermal cyclodehydration, which requires an E/Z isomerization of the aminodiene to allow for the 6-endo-trig cyclization.[4] The high temperatures traditionally required for this step have been a significant drawback, limiting the functional group tolerance of the reaction.

However, modern modifications have significantly improved the utility of the Bohlmann-Rahtz synthesis. The use of Brønsted or Lewis acids can catalyze the cyclodehydration step, allowing the reaction to proceed at much lower temperatures.[6] This has also enabled the development of one-pot, three-component reactions where the enamine is generated in situ.[6]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine [6]

  • Materials:

    • 1,3-Dicarbonyl compound (1.0 equiv)

    • Alkynone (1.0 equiv)

    • Ammonium acetate (1.5 equiv)

    • Ethanol

  • Procedure:

    • To a solution of the 1,3-dicarbonyl compound and the alkynone in ethanol, add ammonium acetate.

    • Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[7][8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7]

Mechanism and Strategic Considerations:

The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[7][8] The pyridine leaving group is eliminated in the final aromatization step.

The Kröhnke synthesis is known for its broad substrate scope and generally high yields.[7] A wide variety of substituents on both the ketone and the α,β-unsaturated carbonyl compound are tolerated.

Experimental Protocol: Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine [7]

  • Materials:

    • N-Phenacylpyridinium bromide (or other α-pyridinium methyl ketone salt) (1.0 equiv)

    • α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 equiv)

    • Ammonium acetate (excess)

    • Glacial acetic acid

  • Procedure:

    • Suspend the N-phenacylpyridinium bromide and the α,β-unsaturated carbonyl compound in glacial acetic acid.

    • Add a large excess of ammonium acetate to the suspension.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Collect the precipitated product by vacuum filtration and wash with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Caption: General experimental workflow for the Kröhnke pyridine synthesis.

Functionalization of the Pyridine Core

The alternative and often more direct approach to substituted nicotinic acids is the functionalization of a pre-existing pyridine ring. This is particularly useful when the desired substituent is at a position that is difficult to install via de novo synthesis.

Industrial Methods: Oxidation and Ammoxidation of Picolines

On an industrial scale, the most common methods for producing nicotinic acid involve the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine.[1][2] These methods are cost-effective for large-scale production but often involve harsh conditions and generate significant waste.

  • Liquid-Phase Oxidation: This method typically employs strong oxidizing agents like nitric acid at high temperatures and pressures.[2] While effective, this process generates large amounts of nitrogen oxides (NOx) as byproducts, which are environmental pollutants.

  • Gas-Phase Ammoxidation: A greener alternative is the gas-phase ammoxidation of 3-picoline over a heterogeneous catalyst (often based on vanadium and molybdenum oxides) to produce 3-cyanopyridine.[1] The resulting nitrile is then hydrolyzed to nicotinic acid or nicotinamide.[1] This two-step process avoids the use of nitric acid and offers high yields.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which provide powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[9] It is widely used to introduce aryl and heteroaryl substituents onto the nicotinic acid scaffold.

Mechanism and Strategic Considerations:

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[9] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid [9]

  • Materials:

    • 5-Bromonicotinic acid (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Degassed solvent (e.g., DMF)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromonicotinic acid, the arylboronic acid, and the base.

    • Add the palladium catalyst, followed by the degassed solvent.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the reaction, dilute with water, and acidify to precipitate the product.

    • Collect the solid by filtration and purify as needed.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_boronate R-Pd(II)L2-R' PdII_halide->PdII_boronate Transmetalation (R'-B(OH)2, Base) Product R-R' PdII_boronate->Product Product->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[10][11] This reaction has largely replaced the harsher, copper-catalyzed Ullmann condensation for the synthesis of arylamines.[12]

Mechanism and Strategic Considerations:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via an oxidative addition, amine coordination and deprotonation, and reductive elimination catalytic cycle.[10] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and reductive elimination steps.[10]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloronicotinic Acid Derivative

  • Materials:

    • Chloronicotinic acid derivative (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction solvent.

    • Add the chloronicotinic acid derivative, the amine, and the base.

    • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amide Ar-Pd(II)L2-NR'R'' PdII_halide->PdII_amide Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' PdII_amide->Product Product->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Direct C-H Functionalization

A more recent and highly sought-after strategy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like organohalides.[13] This approach offers increased atom economy and can provide access to novel substitution patterns. However, the inherent inertness of C-H bonds and the challenge of achieving regioselectivity, particularly at the meta-position of pyridines, remain significant hurdles.[14]

Enzymatic Synthesis: A Green Chemistry Approach

In recent years, enzymatic methods have emerged as a promising green alternative to traditional chemical synthesis.[3][15] For the production of nicotinic acid, nitrilase enzymes have been successfully employed to hydrolyze 3-cyanopyridine directly to nicotinic acid under mild, aqueous conditions.[3] This biocatalytic approach offers high selectivity and conversion rates, avoids the use of harsh reagents and organic solvents, and operates at ambient temperature and pressure.[3]

Comparative Analysis of Synthetic Routes

Synthetic RouteGeneral ApproachTypical Substitutions AchievedAdvantagesLimitations
Bohlmann-Rahtz Synthesis De Novo Synthesis2,3,6-TrisubstitutedHigh convergence; builds complex cores.[4]High temperatures may be required; limited to specific substitution patterns.[4]
Kröhnke Synthesis De Novo Synthesis2,4,6-TrisubstitutedHigh yields; broad substrate scope.[7][8]Requires preparation of α-pyridinium methyl ketone salts.
Oxidation of Picolines Core FunctionalizationParent nicotinic acidIndustrially scalable; low-cost starting materials.[1][2]Harsh conditions; environmental concerns (NOx formation).[2]
Ammoxidation/Hydrolysis Core FunctionalizationParent nicotinic acidGreener industrial alternative to direct oxidation.[1]Two-step process.
Suzuki-Miyaura Coupling Core FunctionalizationAryl or heteroaryl groupsExcellent functional group tolerance; mild conditions.[9]Requires a halogenated precursor.
Buchwald-Hartwig Amination Core FunctionalizationPrimary and secondary aminesBroad scope for C-N bond formation.[10][11]Requires a halogenated precursor; precious metal catalyst.
Direct C-H Functionalization Core FunctionalizationVarious substituentsHigh atom economy; avoids pre-functionalization.[13]Regioselectivity can be challenging.[14]
Enzymatic Synthesis Core FunctionalizationParent nicotinic acidMild, environmentally friendly conditions; high selectivity.[3][15]Limited to specific transformations.

Conclusion and Future Outlook

The synthesis of substituted nicotinic acids is a mature field with a rich and diverse array of methodologies. The choice of the optimal synthetic route is a multifactorial decision that depends on the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and considerations of cost and environmental impact.

For the construction of complex, polysubstituted pyridines, de novo methods like the Bohlmann-Rahtz and Kröhnke syntheses offer powerful and convergent strategies. For the introduction of specific functionalities onto a pre-existing nicotinic acid core, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings provide unparalleled scope and efficiency. Industrial-scale production of the parent nicotinic acid continues to rely on the oxidation and ammoxidation of picolines, with a growing emphasis on greener processes.[2][16] The future of nicotinic acid synthesis will likely see a continued focus on the development of more sustainable and efficient methods, including the broader application of enzymatic processes and the advancement of direct C-H functionalization techniques to overcome the current challenges of regioselectivity. By understanding the strengths and limitations of each of these approaches, researchers can continue to innovate and efficiently access novel nicotinic acid derivatives for the advancement of drug discovery and materials science.

References

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A Researcher's Guide to the In Vitro Screening of 2,5,6-Trimethoxynicotinic Acid Derivatives: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (NA), also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Beyond its nutritional role, NA is a well-established therapeutic agent for dyslipidemia, primarily due to its ability to raise HDL-cholesterol and lower LDL-cholesterol. Its pharmacological effects are largely mediated by the G-protein coupled receptor 109A (GPR109A), which is expressed on adipocytes and various immune cells, including monocytes and macrophages.[1] The activation of GPR109A triggers anti-inflammatory pathways, suggesting a therapeutic potential for NA and its derivatives far beyond lipid management, extending into atherosclerosis, autoimmune diseases, and even cancer.[1][2][3][4][5]

The core nicotinic acid scaffold presents a rich template for medicinal chemistry. Substitution patterns can dramatically alter potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, underexplored chemical space: 2,5,6-trimethoxy-substituted nicotinic acid derivatives. The introduction of methoxy groups can modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with target receptors and improved drug-like characteristics.

This document provides a comprehensive, field-proven framework for the in vitro screening of a library of novel 2,5,6-trimethoxynicotinic acid derivatives. We will move beyond a simple listing of assays and instead present a logical, tiered screening cascade designed to efficiently identify promising lead candidates. The causality behind each experimental choice will be explained, providing a self-validating system for researchers, scientists, and drug development professionals.

The In Vitro Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign does not rely on a single assay but rather on a strategically designed cascade. This approach maximizes efficiency by using high-throughput, cost-effective assays to initially screen large numbers of compounds and progressively employing more complex, information-rich assays to characterize the most promising hits.

Our proposed cascade for this compound derivatives is designed to first identify compounds with anti-inflammatory potential by targeting a key downstream signaling node of GPR109A activation—the NF-κB pathway. Subsequent tiers will confirm on-target activity, assess potency, and evaluate crucial safety and liability parameters.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary & Potency Assays cluster_2 Tier 3: Selectivity & Liability Profiling Primary_Assay NF-κB Reporter Assay (Identify Anti-inflammatory Activity) Cytotoxicity_Assay Initial Cytotoxicity Screen (MTT) (Flag Grossly Toxic Compounds) Potency_Assay Dose-Response NF-κB Assay (Determine IC50) Primary_Assay->Potency_Assay Active Compounds Target_Engagement GPR109A Activation Assay (Confirm On-Target Activity) Potency_Assay->Target_Engagement CYP_Inhibition CYP450 Inhibition Panel (Assess Drug-Drug Interaction Risk) Target_Engagement->CYP_Inhibition Potent & On-Target Compounds PXR_Activation PXR Activation Assay (Assess Induction Liability) CYP_Inhibition->PXR_Activation hERG_Assay hERG Channel Assay (Assess Cardiotoxicity Risk) PXR_Activation->hERG_Assay

Caption: A logical workflow for in vitro screening.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly identify "hits"—compounds that exhibit the desired biological activity from a large library of derivatives. For our purposes, we hypothesize that novel this compound derivatives will possess anti-inflammatory properties, a known effect of GPR109A activation.[1][6]

Primary Assay: NF-κB Reporter Gene Assay

Causality: The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[7][8] Its activation is a hallmark of inflammation. GPR109A activation has been shown to suppress NF-κB signaling.[9] Therefore, an NF-κB reporter assay is an excellent high-throughput method to screen for compounds with anti-inflammatory effects that are consistent with our target's mechanism.[10][11][12] We will use a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of TNF-α-induced luciferase activity will indicate potential anti-inflammatory activity.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in 5% CO₂.

  • Seeding: Seed the cells into white, clear-bottom 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of media and incubate for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of each derivative in DMSO. Serially dilute the compounds in serum-free media to achieve a final screening concentration of 10 µM (the final DMSO concentration should be ≤0.1%). Add the diluted compounds to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., Bay 11-7082).

  • Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 6 hours at 37°C in 5% CO₂.

  • Lysis and Measurement: Remove the media and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay reagent (e.g., ONE-Glo™). Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data by expressing the luminescence of treated wells as a percentage of the TNF-α-stimulated vehicle control. A compound is typically considered a "hit" if it inhibits the signal by >50%.

Counter-Screen: MTT Cytotoxicity Assay

Causality: It is crucial to ensure that the observed inhibition in the primary assay is not due to cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[13][14] Running this in parallel allows us to immediately flag and deprioritize cytotoxic compounds.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293 or the same cell line as the primary assay) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

  • Compound Addition: Treat cells with the derivatives at the same concentration used in the primary screen (10 µM).

  • Incubation: Incubate for a period that reflects the duration of the primary assay (e.g., 7 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[13][15]

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control. Compounds showing significant cytotoxicity (<80% viability) should be flagged.

Tier 2: Hit Confirmation and Potency Determination

Hits from the primary screen are advanced to Tier 2, where we confirm their activity, determine their potency (IC₅₀), and verify that they act through the intended target, GPR109A.

Potency Assay: Dose-Response NF-κB Assay

Causality: A single-point screen only provides a yes/no answer. To compare active compounds, we must determine their potency. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for structure-activity relationship (SAR) studies. This is achieved by performing the primary NF-κB reporter assay with a range of compound concentrations.

Protocol: The protocol is identical to the primary NF-κB assay, but instead of a single concentration, each "hit" compound is tested across a concentration range (e.g., 8-point, 3-fold serial dilutions starting from 100 µM). The resulting data is plotted as percent inhibition versus log concentration and fitted to a four-parameter logistic equation to calculate the IC₅₀ value.

Target Engagement: GPR109A Activation Assay

Causality: The primary screen identifies anti-inflammatory activity, but it doesn't confirm that the effect is mediated by GPR109A. A target engagement assay is essential to prove the mechanism of action. A common method involves using a cell line overexpressing GPR109A and measuring a downstream signaling event, such as the inhibition of cAMP production. GPR109A couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[16]

Detailed Protocol:

  • Cell Culture: Use a CHO or HEK293 cell line stably expressing human GPR109A.

  • Assay Setup: Seed cells in a 96-well plate. On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor like IBMX.

  • Compound Treatment: Add the derivatives at various concentrations and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with forskolin (FSK), a direct activator of adenylyl cyclase, to induce cAMP production.

  • Measurement: After a 30-minute incubation with FSK, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the compounds to inhibit the FSK-induced cAMP signal is a measure of their GPR109A agonist activity. Data are plotted to determine the EC₅₀ for GPR109A activation. A potent EC₅₀ in this assay, coupled with a potent IC₅₀ from the NF-κB assay, provides strong evidence of on-target activity.

GPR109A_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2,5,6-Trimethoxy- nicotinic Acid Derivative GPR109A GPR109A Ligand->GPR109A Binds & Activates Gi Gi Protein (α, βγ subunits) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC IKK IKK Complex cAMP->IKK Inhibits (via PKA, pathway dependent) IκB IκB IKK->IκB Phosphorylates NFkB_complex NF-κB (p50/p65) IκB->NFkB_complex Releases NFkB_nuc NF-κB (p50/p65) NFkB_complex->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: GPR109A signaling pathway leading to NF-κB inhibition.

Tier 3: Selectivity and Early Liability Profiling

Compounds that are potent, on-target, and non-cytotoxic are considered "leads." Before significant resources are invested, it's critical to perform early safety and liability assessments. These assays predict potential problems such as drug-drug interactions or cardiotoxicity.

Cytochrome P450 (CYP) Inhibition Assay

Causality: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[17] Inhibition of these enzymes by one drug can lead to dangerously high plasma levels of a co-administered drug, causing a drug-drug interaction (DDI).[18][19][20] Early screening against key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and crucial for safety.[17][21]

Protocol: This is typically performed using human liver microsomes, which contain a mixture of CYP enzymes, or recombinant enzymes. A specific fluorescent or LC-MS/MS-based probe substrate for each CYP isoform is incubated with the microsomes and the test compound.[19][21] The inhibition of the formation of the metabolized product is measured, and an IC₅₀ value is calculated.

Pregnane X Receptor (PXR) Activation Assay

Causality: The pregnane X receptor (PXR) is a nuclear receptor that regulates the expression of drug-metabolizing enzymes, including CYP3A4.[22][23] Compounds that activate PXR can induce the expression of these enzymes, leading to faster metabolism (and thus lower efficacy) of co-administered drugs. This is another critical DDI liability.

Protocol: A cell-based reporter assay is used, typically in a human hepatoma cell line (e.g., HepG2) that is stably transfected with a PXR expression vector and a luciferase reporter driven by a CYP3A4 promoter.[22][24] The assay measures the compound's ability to induce luciferase expression, with data reported as fold activation relative to a vehicle control and an EC₅₀ value if a full dose-response is conducted.[25][26]

hERG Channel Assay

Causality: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[27][28] Blockade of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[29] Assessing hERG liability is a mandatory safety checkpoint in drug discovery.[30]

Protocol: The gold standard is the manual or automated patch-clamp electrophysiology assay.[27][28] This technique directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293) in the presence of the test compound. The percent inhibition of the current is measured at several concentrations to determine an IC₅₀ value.[31]

Data Summary and Comparison

To effectively compare derivatives and guide the next steps of the drug discovery program (e.g., medicinal chemistry efforts, in vivo studies), the data must be organized systematically.

Derivative IDPrimary Screen (% Inhibition @ 10µM)Cytotoxicity (% Viability @ 10µM)NF-κB IC₅₀ (µM)GPR109A EC₅₀ (µM)CYP3A4 IC₅₀ (µM)PXR Activation (Fold @ 10µM)hERG IC₅₀ (µM)
Control-Nicotinic Acid 65%98%15.28.5> 1001.1> 100
TMNA-001 85%95%0.750.5045.31.3> 50
TMNA-002 92%91%0.210.158.91.512.4
TMNA-003 45%99%25.130.5> 1001.0> 100
TMNA-004 88%32%1.2N/AN/AN/AN/A

Data shown are hypothetical and for illustrative purposes only. N/A indicates data not collected due to primary screen flags.

Interpretation of Hypothetical Data:

  • TMNA-001: Emerges as a strong lead candidate. It is potent in the functional assay (IC₅₀ = 0.75 µM), confirmed to be on-target (EC₅₀ = 0.50 µM), and shows a good initial safety window with CYP3A4 and hERG IC₅₀ values significantly higher than its functional potency.

  • TMNA-002: While the most potent derivative, it presents potential liabilities. The CYP3A4 inhibition is more pronounced, and the hERG IC₅₀ is concerningly close to its functional potency, suggesting a potential for cardiotoxicity.

  • TMNA-003: Shows weak activity and would likely be deprioritized.

  • TMNA-004: Was flagged as cytotoxic in the primary screen and was not advanced for further testing.

Conclusion

This guide outlines a robust, logical, and scientifically grounded workflow for the in vitro screening of novel this compound derivatives. By employing a tiered cascade that moves from high-throughput functional screening to specific target engagement and early safety profiling, researchers can efficiently identify and prioritize lead candidates. The emphasis on understanding the causality behind each assay ensures that the generated data is not only comparative but also mechanistic, providing a solid foundation for advancing promising compounds toward preclinical development.

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A Head-to-Head Comparison of Analytical Techniques for 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate characterization of novel chemical entities is paramount. 2,5,6-Trimethoxynicotinic acid, a substituted pyridine derivative, presents a unique analytical challenge due to its specific combination of a nitrogenous heterocyclic core and multiple methoxy functional groups. The selection of an appropriate analytical technique is a critical decision that influences the efficiency, reliability, and validity of research findings. This guide provides a comprehensive, head-to-head comparison of the primary analytical techniques applicable to this compound, offering insights into their underlying principles, practical applications, and inherent limitations.

The necessity of robust analytical methods is underscored by regulatory bodies that demand rigorous validation to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2][3] This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and developing analytical methods for this and structurally similar molecules.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for this compound is dictated by the specific analytical goal, whether it be qualitative identification, quantitative determination, or structural elucidation. The following table provides a comparative overview of the most pertinent techniques.

TechniquePrinciplePrimary Use for this compoundStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Quantification, purity assessment, and stability testing.High resolution, sensitivity, and reproducibility. Versatile for various matrices.[4][5][6][7]Requires a chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities or degradation products.High sensitivity and specificity. Provides structural information from mass spectra.[8][9][10][11]Requires derivatization for non-volatile compounds. High temperatures can cause degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation and confirmation.Provides detailed structural information, including connectivity and stereochemistry.[12][13][14][15][16] Non-destructive.Relatively low sensitivity compared to other techniques. Complex spectra can be challenging to interpret.
UV-Visible (UV-Vis) Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a substance.Rapid quantification in simple matrices. Determination of dissociation constants (pKa).Simple, rapid, and cost-effective.[17][18][19]Low specificity. Susceptible to interference from other absorbing species.

In-Depth Technical Workflows and Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is the workhorse of the pharmaceutical industry for purity and potency analysis due to its high resolving power and sensitivity. For this compound, its aromatic pyridine ring serves as a chromophore, making it amenable to UV detection.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 2,5,6-Trimethoxynicotinic Acid Standard/Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C F Inject Sample onto C18 Reverse-Phase Column C->F D Prepare Mobile Phase (e.g., Buffered Acetonitrile/Water) E Degas Mobile Phase D->E E->F G Isocratic or Gradient Elution F->G H UV Detection at λmax (e.g., ~260-270 nm) G->H I Data Acquisition and Chromatogram Generation H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Purity Assessment (% Area Normalization) J->L

Caption: HPLC-UV workflow for this compound analysis.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare sample solutions similarly to achieve a final concentration within the linear range of the method.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for ideal retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: The UV spectrum of nicotinic acid derivatives typically shows a maximum absorbance around 262 nm.[17][19] The optimal wavelength for this compound should be experimentally determined.

    • Column Temperature: 30 °C.

  • Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[20][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, which is a solid with a relatively high melting point, derivatization is likely necessary to increase its volatility and thermal stability.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Aprotic Solvent A->B C Add Derivatizing Agent (e.g., BSTFA, Diazomethane) B->C D Heat to Complete Reaction C->D E Inject Derivatized Sample into GC Inlet D->E F Separation on Capillary Column (e.g., DB-5ms) E->F G Eluted Compounds Enter Mass Spectrometer F->G H Electron Ionization (EI) G->H I Mass Analysis (Scan Mode) H->I J Total Ion Chromatogram (TIC) Generation I->J K Mass Spectrum Extraction for Each Peak J->K L Library Search and Spectral Interpretation K->L

Caption: GC-MS workflow for derivatized this compound.

Detailed Protocol:

  • Derivatization:

    • To a solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile), add an excess of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid group.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Inlet Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Data Analysis: The resulting mass spectrum can be compared to commercial or in-house libraries for identification. The fragmentation pattern of the trimethylsilyl ester of this compound will provide structural confirmation. The fragmentation of trimethoxybenzoic acid isomers often involves the loss of methyl groups and the carboxyl group, providing characteristic ions.[22][23][24][25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a novel compound like this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and the presence of the methoxy and carboxylic acid groups.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Analysis A Dissolve 5-10 mg of Sample in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) B Add Internal Standard (e.g., TMS) A->B C Transfer to NMR Tube B->C D Place Sample in NMR Spectrometer C->D E Acquire ¹H NMR Spectrum D->E F Acquire ¹³C NMR Spectrum D->F G Perform 2D NMR Experiments (COSY, HSQC, HMBC) if needed D->G H Process Spectra (Fourier Transform, Phasing, Baseline Correction) E->H F->H G->H I Chemical Shift Analysis H->I J Integration and Coupling Constant Analysis H->J K Structural Elucidation I->K J->K

Caption: NMR workflow for structural elucidation of this compound.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons. The aromatic protons on the pyridine ring and the protons of the three methoxy groups will have distinct signals.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shifts of the carbons in the pyridine ring and the methoxy and carboxyl groups will be characteristic.[12]

    • If necessary, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) to definitively assign all signals and confirm the connectivity of the molecule.

  • Spectral Interpretation: The chemical shifts and coupling constants of the pyridine ring protons are sensitive to the nature and position of the substituents.[13][14][15] Comparison of the experimental data with predicted spectra or data from similar substituted pyridines will confirm the 2,5,6-substitution pattern.

Conclusion

The selection of an analytical technique for this compound is a multi-faceted decision that requires a clear understanding of the analytical objective. For routine quantification and purity assessment in a quality control environment, a validated HPLC-UV method is the most appropriate choice, offering a balance of speed, sensitivity, and reproducibility. When the goal is to identify unknown impurities or degradation products, the high specificity of GC-MS (following derivatization) is invaluable. For the definitive structural confirmation of the synthesized molecule, NMR spectroscopy stands as the unparalleled gold standard. A comprehensive analytical characterization of this compound will often involve the strategic application of all three techniques to provide orthogonal data, ensuring the utmost confidence in the identity, purity, and quality of this important chemical entity.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Sci-Hub. (n.d.). NMR studies of substituted pyridines.
  • Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Analytical method validation: A brief review.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • International Journal of Applied Pharmaceutics. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ResearchGate. (n.d.). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form.
  • PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid.
  • NIST WebBook. (n.d.). 2,3,4-Trimethoxybenzoic acid.
  • eScholarship. (2018, May 11). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization.
  • RSC Publishing. (2018, July 19). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization.
  • Journal of Drug Delivery and Therapeutics. (n.d.). UV Spectrophotometric Method for Estimation of Pure Nicotine.
  • DASH (Harvard). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction.
  • Research Journal of Pharmacy and Technology. (n.d.). UV Spectrophotometric Quantification of Niacinamide in Pharmaceutical Dosage Form by Multivariate Calibration Technique.
  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.
  • Benchchem. (n.d.). A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals.
  • BG. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration.
  • Spectral Insights. (n.d.). Bathochromic Shifts in Visible Spectra of Nicotinamide with Ninhydrin.
  • Journal of Chromatographic Science. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
  • MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • DTIC. (n.d.). Analytical Chemistry of 2,4,6-Trinitrotoluene.

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A Strategic Approach to Novel Drug Scaffolds: Justifying the Synthesis of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection and synthesis of novel molecular scaffolds are paramount to identifying next-generation therapeutics. This guide provides an in-depth technical analysis justifying the synthesis of 2,5,6-Trimethoxynicotinic acid, a promising but underexplored polysubstituted pyridine derivative. By examining the known structure-activity relationships (SAR) of analogous compounds and outlining a plausible synthetic strategy, we present a compelling case for its investigation as a valuable building block in medicinal chemistry.

The Rationale: Why this compound?

Nicotinic acid and its derivatives have long been a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities.[1][2] The introduction of multiple methoxy substituents onto the pyridine ring is a proven strategy to modulate the electronic and steric properties of the molecule, often leading to enhanced biological efficacy.[1][3] Specifically, the trimethoxy substitution pattern, as seen in the analogous compound 2,3,6-Trimethoxyisonicotinaldehyde, is of significant interest. This related aldehyde is a key intermediate in the synthesis of potent anti-tuberculosis candidates and is itself under investigation for antimicrobial and anticancer properties, highlighting the therapeutic potential of this substitution pattern.[4][5]

The strategic placement of methoxy groups at the 2, 5, and 6 positions of the nicotinic acid core in our target molecule is hypothesized to confer several advantages:

  • Enhanced Lipophilicity: The methoxy groups are expected to increase the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and interact with intracellular targets.

  • Modulated Electronic Properties: The electron-donating nature of the methoxy groups can influence the pKa of the pyridine nitrogen and the carboxylic acid, which can be critical for target binding and pharmacokinetic properties.[3]

  • Metabolic Stability: Strategic methoxylation can block sites of potential metabolism, leading to a more favorable pharmacokinetic profile.

  • Unique Steric Hindrance: The specific arrangement of the methoxy groups creates a distinct three-dimensional structure that may lead to novel and selective interactions with biological targets.

While direct experimental data for this compound is not yet widely available in peer-reviewed literature, the compelling evidence from structurally similar compounds provides a strong impetus for its synthesis and biological evaluation.

Comparative Synthesis Strategy

The synthesis of polysubstituted pyridines can be challenging. However, a plausible and efficient synthetic route for this compound has been outlined in patent literature, providing a clear path forward for its preparation.[6] This proposed synthesis stands in contrast to more classical and often harsher methods for producing substituted nicotinic acids, such as the oxidation of substituted pyridines, which can suffer from low yields and lack of regioselectivity.[7]

The proposed synthetic pathway offers the advantage of building the desired substitution pattern in a controlled manner, leading to a higher purity product and avoiding difficult-to-separate isomers. This is a critical consideration for downstream applications in drug development, where compound purity is of utmost importance.

Experimental Protocols

While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not yet published, a generalizable approach based on the patent literature and established methodologies for substituted pyridine synthesis is presented below.[6] This serves as a foundational protocol for researchers to adapt and optimize.

Proposed Synthesis of this compound

This multi-step synthesis would likely begin with a suitably substituted pyridine precursor, followed by the sequential introduction of the methoxy and carboxylic acid functionalities.

  • Step 1: Starting Material Selection. A potential starting point could be a di-substituted pyridine with appropriate leaving groups to facilitate nucleophilic substitution with methoxide.

  • Step 2: Introduction of Methoxy Groups. The pyridine precursor would be subjected to reaction with sodium methoxide in a suitable solvent, such as methanol or DMF, to introduce the methoxy groups at the desired positions. Reaction conditions (temperature, time) would need to be carefully optimized to ensure complete substitution and minimize side reactions.

  • Step 3: Introduction of the Carboxylic Acid Group. The final step would involve the introduction of the carboxylic acid at the 3-position. This could potentially be achieved through a lithiation-carboxylation sequence, where the trimethoxypyridine is treated with a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide.

  • Step 4: Purification. The final product would be purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Workflow for Synthesis and Characterization

Caption: Proposed workflow for the synthesis and characterization of this compound.

Future Directions and Justification Summary

The synthesis of this compound is justified by the compelling, albeit indirect, evidence of the therapeutic potential of polysubstituted methoxypyridines. The outlined synthetic strategy provides a clear and efficient path to this novel compound.

Comparative Analysis of Nicotinic Acid Derivatives

CompoundKey Structural FeaturesKnown/Hypothesized Biological RelevanceSynthetic Accessibility
Nicotinic AcidUnsubstituted pyridine-3-carboxylic acidBroad biological activity, but often requires high doses.[1]Readily available.
Methoxy-substituted Nicotinic Acids (general)Methoxy groups at various positionsEnhanced antiproliferative and other activities due to modulated electronic and steric properties.[1]Varies depending on substitution pattern.
2,3,6-TrimethoxyisonicotinaldehydeTrimethoxy-substituted pyridine-4-carboxaldehydeKey intermediate for potent anti-tuberculosis drugs; potential antimicrobial and anticancer agent.[4][5]Synthesis reported.[5]
This compound Trimethoxy-substituted pyridine-3-carboxylic acid Hypothesized to possess enhanced biological activity due to unique substitution pattern. Plausible synthetic route outlined in patent literature. [6]

Logical Relationship for Justification

G cluster_0 Known Information cluster_1 Hypothesis & Justification cluster_2 Action A Nicotinic acid derivatives have diverse biological activity D Hypothesis: this compound will exhibit valuable biological properties. A->D B Methoxy substitution can enhance biological activity of pyridines B->D C 2,3,6-Trimethoxyisonicotinaldehyde shows promise in drug discovery C->D E Justification: The unique 2,5,6-trimethoxy substitution pattern may lead to novel bioactivity. D->E F Proposed Synthesis of this compound E->F G Biological Evaluation of the Synthesized Compound F->G

Caption: Logical framework justifying the synthesis and evaluation of this compound.

The subsequent biological screening of this novel compound will be crucial to validate this hypothesis and potentially unlock a new class of therapeutic agents. The investment in the synthesis of this compound is a calculated and strategic step towards the discovery of innovative drug candidates.

References

  • Synthetic method of 2,5,6-trimethoxy-3-picolinic acid. Eureka Patents.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Process for the production of pyridine carboxylic acids. Google Patents.
  • Method for producing substituted pyridine-carboxylic acids. Google Patents.
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Published December 27, 2011. Available at: [Link]

  • Preparation of pyridine carboxylic acids. Google Patents.
  • Process for the preparation of 2,4- or 2,5-pyridinedicarboxylic acid and copolymers derived therefrom. Google Patents.
  • Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Published July 11, 2024. Available at: [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Published August 9, 2025. Available at: [Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. Available at: [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Published February 1, 2023. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. Proper management and disposal of these compounds are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,5,6-Trimethoxynicotinic acid (CAS No. 1364917-20-3), grounding procedural steps in the chemical's inherent properties and established safety principles.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure as a substituted pyridine carboxylic acid allows us to infer its primary hazards from analogous compounds. This guide is built upon this principle of chemical analogy, cross-referenced with comprehensive federal and local waste disposal regulations.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from similar nicotinic acid derivatives, such as 2-methoxynicotinic acid and 2-chloronicotinic acid, we can anticipate the following hazard profile.[1][2]

Causality of Hazards:

  • Acidity: The carboxylic acid group makes the compound acidic. While not expected to be strongly corrosive, it can cause irritation upon contact with skin and eyes.

  • Reactivity: As with many organic acids, it may react with strong bases and oxidizing agents.[2][3] During decomposition under thermal stress (e.g., fire), it can release hazardous combustion products like nitrogen oxides (NOx) and carbon monoxide (CO).[4]

  • Toxicity: The toxicological properties have not been thoroughly investigated.[5] Therefore, it is prudent to treat the compound as potentially harmful if ingested or inhaled and as a skin and eye irritant.[1][6]

Hazard Summary Table (Inferred from Analogous Compounds)

Hazard ClassificationAnticipated HazardRationale and Source
Skin Corrosion/Irritation Category 2: Causes skin irritationBased on SDS for 2-Methoxynicotinic Acid and 2-Chloronicotinic Acid.[1][2]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritationBased on SDS for 2-Methoxynicotinic Acid and Picolinic Acid.[1][4]
Acute Toxicity (Oral) Potentially harmful if swallowedGeneral precaution for research chemicals not fully characterized.[4][5]
Specific Target Organ Toxicity May cause respiratory irritation (as dust)Based on SDS for 6-Methoxynicotinic acid.[6]
Part 2: Personal Protective Equipment (PPE) and Handling

A self-validating safety protocol begins with robust personal protection. The choice of PPE is directly dictated by the anticipated hazards identified above.

  • Hand Protection: Wear protective gloves made of a material resistant to organic acids, such as nitrile rubber.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles to prevent contact with dust or splashes.[1][7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept buttoned to provide maximum coverage.[1]

  • Respiratory Protection: If handling fine powders outside of a fume hood where dust may be generated, a NIOSH-approved dust respirator should be used to prevent respiratory irritation.[1][7]

All handling, weighing, and solution preparation involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

Part 3: Spill Management Protocol

Immediate and correct response to a spill is critical for maintaining laboratory safety.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Containment: For a solid spill, gently cover with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne. For a solution, surround the spill with an absorbent barrier.

  • Neutralization (for small spills): If the spill is small and you are trained to do so, you can cautiously neutralize the acidic material with a weak base such as sodium bicarbonate.

  • Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the contained material. Avoid creating dust.[8] Place the waste into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected spill waste must be disposed of as hazardous chemical waste, following the procedures outlined in Part 4.

Part 4: Step-by-Step Disposal Procedure

Disposal of this compound must comply with all federal, state, and local environmental regulations. In the United States, this primarily falls under the Resource Conservation and Recovery Act (RCRA). The guiding principle is that chemicals should never be disposed of down the drain or in regular trash.

Step 1: Waste Characterization and Segregation

  • Pure Compound/Expired Reagent: Unused or expired this compound is considered a hazardous chemical waste. It should be kept in its original container if possible.

  • Contaminated Materials: Any items grossly contaminated with the acid, such as weigh boats, gloves, or absorbent pads from a spill cleanup, must also be treated as hazardous waste.

  • Solutions: Aqueous or solvent-based solutions containing this acid must be collected as liquid hazardous waste. Do not mix this waste stream with other incompatible wastes, such as strong bases or oxidizers.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must be clean and compatible with the acidic nature of the waste.

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: Clearly write the full chemical name, "this compound," and list all other components of the waste stream with their estimated percentages. Do not use abbreviations. The label must include the words "Hazardous Waste."

Step 3: Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.

  • Secondary Containment: The container should be placed inside a larger, chemically resistant tub or bin to contain any potential leaks.

  • Closure: Keep the waste container securely capped at all times, except when adding waste.

Step 4: Arranging for Final Disposal

  • Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.

  • Request Pickup: Once the container is full or you are finished with the process that generates this waste, submit a chemical waste pickup request to your institution's EHS department.

  • Final Disposal: Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most appropriate disposal method for this type of organic chemical is high-temperature incineration at an approved facility.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type What is the form of the waste? start->waste_type solid_node Solid Waste (Pure compound, contaminated labware) waste_type->solid_node Solid liquid_node Liquid Waste (Aqueous or solvent solutions) waste_type->liquid_node Liquid container_solid Place in compatible solid waste container (e.g., lined pail). solid_node->container_solid container_liquid Place in compatible liquid waste container (e.g., HDPE bottle). liquid_node->container_liquid label_waste Affix and complete 'Hazardous Waste' label. List all chemical constituents and percentages. container_solid->label_waste container_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste pickup Request pickup from Environmental Health & Safety (EHS). store_waste->pickup

Caption: Waste Disposal Workflow for this compound.

References

  • Information on time in Lancaster County, US is not relevant to the topic.
  • Alchem Pharmtech. (n.d.). CAS NULL | this compound. Retrieved from [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

  • Wikipedia. (2024). Pyridinecarboxylic acid. Retrieved from [Link]

  • Information on a commercial product listing is not relevant for cit

Sources

A Comprehensive Guide to the Safe Handling of 2,5,6-Trimethoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 2,5,6-Trimethoxynicotinic acid. As a specialized chemical, understanding its potential hazards and implementing robust safety protocols are paramount to ensuring a safe laboratory environment and the integrity of your research. This guide is structured to provide a deep, practical understanding of the necessary precautions, from initial handling to final disposal.

Hazard Profile and Risk Assessment

  • Eye Irritation: Direct contact of the powder or its dust with the eyes can cause serious irritation.

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation or dermatitis.

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the nose, throat, and respiratory system.[1]

  • Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.

Given these potential hazards, a thorough risk assessment should be conducted before any new experimental procedure involving this compound. This assessment should consider the quantity of material being used, the potential for dust generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, mitigating the risks of exposure.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. Chemical splash goggles are recommended. A face shield should be worn over goggles for larger quantities or when there is a splash risk.Protects against accidental splashes of solutions or airborne dust from entering the eyes, which are highly susceptible to irritation and damage.
Hand Protection Nitrile or butyl rubber gloves.These materials offer good resistance to a broad range of chemicals, including acids and organic solvents.[2][3] Always inspect gloves for tears or punctures before use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental contact of the chemical with your skin and protects your personal clothing from contamination.
Respiratory Protection Required when handling larger quantities or when there is a potential for significant dust generation. An N95 dust mask or a half-mask respirator with P100 particulate filters is recommended.Minimizes the inhalation of airborne powder, which can cause respiratory irritation.[1] The use of a respirator may require a formal respiratory protection program, including fit testing.
Glove Selection: A Critical Choice

There is no single glove that protects against all chemicals. For substituted aromatic acids like this compound, nitrile gloves provide a good balance of chemical resistance and dexterity for most laboratory tasks.[2] For situations involving prolonged contact or the use of harsh solvents, butyl rubber gloves offer superior protection.[3] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation information.

Operational Plan: From Weighing to Reaction

A systematic approach to handling this compound will significantly reduce the risk of exposure.

Engineering Controls

The primary engineering control for handling powdered chemicals is a certified chemical fume hood.[4][5][6][7][8] All manipulations of this compound that could generate dust, including weighing, transferring, and preparing solutions, should be performed within a fume hood.

  • For Weighing: If possible, use a vented balance enclosure, which is specifically designed to contain powders during weighing.[9] If one is not available, weigh the chemical in the fume hood. Tare a sealed container on the balance, add the powder to the container inside the fume hood, and then re-weigh the sealed container.[10] This minimizes the travel of uncontained powder.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure the work surface is clean and uncluttered.

  • Donning PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, then respirator (if needed), then eye protection, and finally gloves.

  • Chemical Handling:

    • Perform all work at least 6 inches inside the fume hood sash to ensure proper airflow and containment.[5][6][7][8]

    • Handle the solid chemical with care to minimize dust formation. Use spatulas and other appropriate tools for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of this compound sealed when not in use.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in the reverse order of donning, being careful not to contaminate your skin or clothing. Gloves should be removed last and disposed of immediately.

    • Wash your hands thoroughly with soap and water after completing the work and removing your PPE.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination prep_area Designate & Clean Fume Hood Area don_ppe Don PPE: 1. Lab Coat 2. Respirator (if needed) 3. Eye Protection 4. Gloves prep_area->don_ppe Before Handling weigh Weigh Chemical (Vented Enclosure or in Hood) don_ppe->weigh transfer Transfer & Prepare Solution weigh->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate doff_ppe Doff PPE (Reverse Order) decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup

For a small spill of solid this compound:

  • Alert others in the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Gently cover the spill with a damp paper towel to avoid raising dust.[11]

  • Carefully scoop the material into a sealable container.

  • Clean the spill area with a detergent and water solution.

  • Label the container with "Spill Debris" and the chemical name, and dispose of it as hazardous waste.[12]

For large spills, evacuate the area, close the doors, and contact your institution's environmental health and safety office immediately.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill debris, and residual chemical, must be disposed of as hazardous chemical waste.

Waste Segregation and Storage
  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and excess chemical, in a clearly labeled, sealable container.[13][14] The container should be labeled "Hazardous Waste" and list the chemical constituents.

  • Liquid Waste: If you have solutions of this compound, they should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[15]

  • Storage: Store waste containers in a designated satellite accumulation area, with secondary containment, until they are collected by your institution's hazardous waste management team.[16] Never dispose of this chemical down the drain or in the regular trash.[14][17]

Disposal Workflow

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, excess solid) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container saa Satellite Accumulation Area (with Secondary Containment) solid_container->saa liquid_container->saa ehs Collection by EHS/ Hazardous Waste Team saa->ehs

Caption: Chemical waste disposal workflow.

By adhering to these guidelines, you can work safely with this compound, protecting yourself, your colleagues, and the environment.

References

  • University of California, Riverside Environmental Health & Safety. Guidelines For The Safe Use Of Laboratory Fume Hoods. [Link]

  • Workstation Industries. (2024, May 29). Fume Hoods: Top 10 Safety Practices. [Link]

  • National Safety, Inc. (2024, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. [Link]

  • University of California, Riverside Environmental Health & Safety. OSHA Glove Selection Chart. [Link]

  • University of California, Santa Barbara Environmental Health & Safety. FUME HOOD USE AND SAFETY PRACTICES. [Link]

  • Lab Manager. (2024, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. [Link]

  • University of California, Riverside Environmental Health & Safety. Selecting Chemical-Resistant Gloves. [Link]

  • TradeIndia. (2015, March 20). Safety Guidelines For Using Powdered Chemicals. [Link]

  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

  • HANVO Safety. Everything You Need to Know About Chemical Resistant Gloves. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • psi-bfm. A Comprehensive Guide to Safe Powder Handling. [Link]

  • Princeton University Environmental Health and Safety. Chemical Waste: Solids. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • AirClean Systems. Powder Handling. [Link]

  • Pneu Powders Systems. Elevating Workplace Safety in Powder Handling Systems. [Link]

  • University of Manitoba Environmental Health and Safety Office. Chemical Spill Response Procedure. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • University of Mary Washington. Chapter 5: Chemical Spill Procedures. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. [Link]

Sources

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